molecular formula C16H12N8O B10818494 AS2863619 free base

AS2863619 free base

Número de catálogo: B10818494
Peso molecular: 332.32 g/mol
Clave InChI: OORKHRHPVSWORX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AS2863619 free base is a useful research compound. Its molecular formula is C16H12N8O and its molecular weight is 332.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N8O/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14/h2-7H,1H3,(H2,17,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORKHRHPVSWORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AS2863619 Free Base: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and orally active small molecule that has garnered significant interest for its immunomodulatory properties. It has been identified as a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. This technical guide provides an in-depth exploration of the core mechanism of action of AS2863619, focusing on its role as a Foxp3 inducer and its implications for the treatment of various immunological diseases. We will delve into the quantitative data, experimental methodologies, and the intricate signaling pathways governed by this compound.

Core Mechanism of Action: Inhibition of CDK8/19 and Induction of Foxp3

The primary mechanism of action of AS2863619 lies in its potent and selective inhibition of CDK8 and CDK19.[1][2][3] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[4] By inhibiting CDK8/19, AS2863619 sets in motion a signaling cascade that ultimately leads to the induction of Forkhead box P3 (Foxp3), a master transcription factor for regulatory T cells (Tregs).[5]

This induction of Foxp3 is significant because it enables the conversion of conventional T cells (Tconv), including naïve and effector/memory T cells, into immunosuppressive Foxp3+ Tregs. This process is dependent on T-cell receptor (TCR) stimulation and the presence of Interleukin-2 (IL-2), but notably, it is independent of Transforming Growth Factor-beta (TGF-β), a canonical inducer of Tregs.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for AS2863619, providing a clear comparison of its potency against its primary targets and its efficacy in inducing Foxp3 expression.

ParameterTarget/EffectValueSpeciesCell Type/SystemReference
IC₅₀ CDK80.61 nM-Recombinant Kinase Assay
IC₅₀ CDK194.28 nM-Recombinant Kinase Assay
IC₅₀ GSK-3β63.06 nM-Recombinant Kinase Assay
EC₅₀ Foxp3 Induction32.5 nMMouseTconv cells

Signaling Pathway

The inhibition of CDK8/19 by AS2863619 directly impacts the phosphorylation status and activity of the Signal Transducer and Activator of Transcription 5 (STAT5). In the absence of AS2863619, activated CDK8/19 phosphorylates a serine residue in the PSP motif of STAT5, which leads to its inactivation and hinders Foxp3 expression.

AS2863619 blocks this inhibitory serine phosphorylation, leading to enhanced tyrosine phosphorylation in the C-terminal domain of STAT5. This activated, tyrosine-phosphorylated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence (CNS) 0 and to a lesser extent the promoter and CNS2 regions, thereby driving Foxp3 expression. This, in turn, promotes the differentiation of Tconv cells into functional Tregs.

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 activates IL2R IL-2R STAT5_active STAT5 (Tyr-P) IL2R->STAT5_active activates (Tyr-P) AS2863619 AS2863619 AS2863619->CDK8_19 STAT5_inactive STAT5 (Ser-P) CDK8_19->STAT5_inactive CDK8_19->STAT5_active inhibits (Ser-P) STAT5_active->STAT5_inactive Foxp3_gene Foxp3 Gene STAT5_active->Foxp3_gene activates Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein expresses Treg_diff Treg Differentiation Foxp3_protein->Treg_diff drives

Caption: AS2863619 inhibits CDK8/19, leading to STAT5 activation and Foxp3 expression.

Experimental Protocols

In Vitro Foxp3 Induction Assay

This protocol outlines the general steps for assessing the Foxp3-inducing activity of AS2863619 in mouse Tconv cells.

1. Cell Isolation:

  • Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

2. Cell Culture and Stimulation:

  • Culture the isolated Tconv cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics.

  • Stimulate the cells with anti-CD3 and anti-CD28 monoclonal antibodies (e.g., plate-bound or bead-conjugated) to mimic TCR activation.

  • Add recombinant human IL-2 to the culture medium.

3. Compound Treatment:

  • Prepare a stock solution of AS2863619 in a suitable solvent (e.g., DMSO).

  • Add AS2863619 to the cell cultures at various concentrations to determine a dose-response curve. Include a vehicle control (DMSO alone).

4. Incubation:

  • Incubate the cells for a defined period, typically 3-4 days, at 37°C in a humidified incubator with 5% CO₂.

5. Flow Cytometry Analysis:

  • Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set and fluorescently labeled antibodies.

  • Analyze the percentage of Foxp3+ cells within the CD4+ T cell population using a flow cytometer.

Experimental_Workflow_Foxp3_Induction A Isolate Naïve CD4+ T cells (Mouse Spleen/Lymph Nodes) B Stimulate with anti-CD3/CD28 + IL-2 A->B C Treat with AS2863619 (or Vehicle Control) B->C D Incubate for 3-4 days C->D E Stain for CD4, CD25, and Foxp3 D->E F Analyze by Flow Cytometry E->F G Determine % Foxp3+ CD4+ cells F->G

Caption: Workflow for in vitro assessment of AS2863619-mediated Foxp3 induction.

Kinase Inhibition Assay

This protocol provides a general outline for determining the IC₅₀ of AS2863619 against CDK8 and CDK19.

1. Reagents:

  • Recombinant human CDK8/CycC and CDK19/CycC enzymes.

  • A suitable kinase substrate (e.g., a peptide with a phosphorylation site).

  • ATP (adenosine triphosphate).

  • AS2863619 in a serial dilution.

  • Kinase assay buffer.

  • A detection reagent that measures kinase activity (e.g., based on ATP consumption or phosphospecific antibodies).

2. Assay Procedure:

  • In a microplate, combine the recombinant kinase, the substrate, and the kinase assay buffer.

  • Add AS2863619 at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and add the detection reagent.

3. Data Analysis:

  • Measure the signal (e.g., luminescence, fluorescence) which is proportional to the remaining kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vivo Efficacy

In vivo studies have demonstrated the therapeutic potential of AS2863619. Oral administration of AS2863619 has been shown to induce Foxp3 in antigen-specific T cells in mouse models. This has translated to efficacy in models of immunological diseases, such as skin contact hypersensitivity and experimental autoimmune encephalomyelitis, where treatment with AS2863619 led to an increase in Treg cells and a reduction in inflammatory responses.

Conclusion

AS2863619 represents a promising therapeutic agent with a well-defined mechanism of action. Its ability to potently and selectively inhibit CDK8 and CDK19, thereby promoting the conversion of conventional T cells into regulatory T cells through the STAT5-Foxp3 axis, offers a novel approach for the treatment of a range of autoimmune and inflammatory disorders. The detailed understanding of its molecular interactions and signaling pathways provides a solid foundation for its continued development and clinical translation.

References

An In-depth Technical Guide to AS2863619: A Dual CDK8/CDK19 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and orally active dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This small molecule has garnered significant interest for its immunomodulatory properties, specifically its ability to induce the expression of the transcription factor Forkhead box P3 (Foxp3). This induction effectively converts conventional T cells (Tconv) into regulatory T cells (Tregs), highlighting its therapeutic potential in autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of AS2863619, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Introduction

Cyclin-dependent kinases 8 and 19 (CDK8 and CDK19) are components of the Mediator complex, a crucial transcriptional co-regulator. Unlike other CDKs involved in cell cycle progression, CDK8 and CDK19 play a pivotal role in signal-dependent gene expression. Their aberrant activity has been implicated in various diseases, including cancer and inflammatory disorders. AS2863619 has emerged as a selective inhibitor of both CDK8 and CDK19, offering a novel therapeutic strategy for diseases driven by immune dysregulation.

Mechanism of Action

AS2863619 exerts its immunomodulatory effects by inhibiting the kinase activity of CDK8 and CDK19. This inhibition leads to the enhanced activation of Signal Transducer and Activator of Transcription 5 (STAT5). Specifically, AS2863619 treatment suppresses the serine phosphorylation of STAT5, which in turn promotes its tyrosine phosphorylation and nuclear retention. Activated STAT5 then binds to the promoter and enhancer regions of the FOXP3 gene, a master regulator of Treg cell development and function. The resulting upregulation of Foxp3 expression drives the conversion of conventional T cells, including naïve, effector, and memory T cells, into functional regulatory T cells. This process is independent of TGF-β, a cytokine commonly used to induce Tregs in vitro.[1]

AS2863619_Mechanism_of_Action AS2863619 AS2863619 CDK8_19 CDK8/CDK19 AS2863619->CDK8_19 inhibition STAT5_inactive STAT5 (inactive) CDK8_19->STAT5_inactive maintains inactive state (via serine phosphorylation) STAT5_active p-STAT5 (active) (Tyrosine Phosphorylated) STAT5_inactive->STAT5_active Enhanced Tyrosine Phosphorylation Foxp3_gene Foxp3 Gene STAT5_active->Foxp3_gene binds and activates Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein transcription & translation Treg Regulatory T cell (Treg) Foxp3_protein->Treg induces conversion Tconv Conventional T cell (Tconv) Tconv->Treg differentiation

Caption: Mechanism of action of AS2863619.

Quantitative Data Summary

The following tables summarize the key quantitative data for AS2863619 based on available preclinical studies.

Table 1: In Vitro Potency of AS2863619

TargetAssay TypeIC50 (nM)Reference
CDK8Cell-free kinase assay0.61[2][3][4]
CDK19Cell-free kinase assay4.28[2]

Table 2: In Vitro Efficacy of AS2863619

EffectCell TypeEC50 (nM)Reference
Foxp3 InductionConventional T cells (Tconv)32.5

Table 3: In Vivo Efficacy of AS2863619

Animal ModelDosing RegimenKey FindingsReference
Mouse Model of Skin Contact Hypersensitivity30 mg/kg, oral administration, daily for 2 weeksDampened secondary response, reduced infiltration of inflammatory cells, decreased IFN-γ+ cells.
DO11.10 TCR Transgenic Mice30 mg/kg, oral administrationGenerated antigen-specific Foxp3+ T cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of AS2863619.

In Vitro Foxp3 Induction in T cells

This protocol describes how to assess the ability of AS2863619 to induce Foxp3 expression in primary T cells.

Materials:

  • Murine or human CD4+ or CD8+ conventional T cells (Tconv)

  • AS2863619

  • Anti-CD3/CD28 antibody-coated beads

  • Recombinant human or murine IL-2

  • FACS buffer (PBS with 2% FBS)

  • Foxp3 Staining Buffer Set (e.g., from eBioscience)

  • Fluorochrome-conjugated antibodies against CD4, CD8, and Foxp3

Procedure:

  • Isolate naïve CD4+ or CD8+ Tconv cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Plate the isolated T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Prepare a stock solution of AS2863619 in DMSO and create a serial dilution in complete RPMI medium.

  • Add AS2863619 to the cells at the desired final concentrations (e.g., 1 µM). Include a vehicle control (DMSO).

  • Stimulate the T cells with anti-CD3/CD28 antibody-coated beads at a bead-to-cell ratio of 1:1.

  • Add recombinant IL-2 to the culture at a final concentration of 100 U/mL.

  • Incubate the cells for 22-72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash with FACS buffer.

  • Perform surface staining for CD4 or CD8.

  • Fix and permeabilize the cells using a Foxp3 Staining Buffer Set according to the manufacturer's instructions.

  • Perform intracellular staining for Foxp3.

  • Analyze the percentage of Foxp3-expressing cells within the CD4+ or CD8+ T cell population by flow cytometry.

Western Blot for STAT5 Phosphorylation

This protocol details the detection of changes in STAT5 phosphorylation in response to AS2863619 treatment.

Materials:

  • Mouse CD4+ T cells

  • AS2863619 (1 µM)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5

  • HRP-conjugated goat anti-rabbit secondary antibody

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Culture mouse CD4+ T cells as described in the Foxp3 induction protocol.

  • Treat the cells with 1 µM AS2863619 or vehicle (DMSO) for 22 hours.

  • Harvest and lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

  • Quantify the band intensities to determine the relative change in STAT5 phosphorylation.

Mouse Model of Skin Contact Hypersensitivity

This protocol outlines an in vivo model to assess the efficacy of AS2863619 in a T-cell-mediated inflammatory response.

Materials:

  • BALB/c mice

  • AS2863619 (30 mg/kg)

  • 2,4-dinitrofluorobenzene (DNFB)

  • Acetone and olive oil (4:1) as a vehicle for DNFB

  • Vehicle for oral administration of AS2863619 (e.g., 0.5% methylcellulose)

Procedure:

  • Sensitization Phase: On day 0, sensitize the mice by applying 25 µL of 0.5% DNFB in acetone/olive oil to the shaved abdomen.

  • Treatment: Begin daily oral administration of 30 mg/kg AS2863619 or vehicle, starting from the day of sensitization and continuing for 14 days.

  • Elicitation Phase: On day 5, challenge the mice by applying 10 µL of 0.2% DNFB to both sides of one ear. Apply the vehicle to the contralateral ear as a control.

  • Measurement: Measure the ear thickness of both ears using a digital micrometer before the challenge and at 24, 48, and 72 hours post-challenge. The change in ear thickness is an indicator of the inflammatory response.

  • Histological Analysis: At the end of the experiment, euthanize the mice and collect the ear tissue for histological analysis to assess the infiltration of inflammatory cells.

  • Flow Cytometry of Draining Lymph Nodes: Isolate cells from the draining lymph nodes to analyze the frequency of IFN-γ+ T cells and Foxp3+ Treg cells by flow cytometry.

Visualizations

Experimental_Workflow_Foxp3_Induction cluster_0 In Vitro cluster_1 In Vivo Isolate_Tconv Isolate Tconv cells (Mouse or Human) Culture Culture with anti-CD3/CD28, IL-2, and AS2863619 Isolate_Tconv->Culture Incubate Incubate for 22-72 hours Culture->Incubate Stain Stain for CD4/CD8 and Foxp3 Incubate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Sensitize Sensitize mice with DNFB Treat Treat with AS2863619 (30 mg/kg, p.o.) Sensitize->Treat Challenge Challenge ear with DNFB Treat->Challenge Measure Measure ear thickness Challenge->Measure Analyze_LN Analyze draining lymph nodes Challenge->Analyze_LN

Caption: Experimental workflows for in vitro and in vivo studies.

Conclusion

AS2863619 is a promising dual CDK8/CDK19 inhibitor with a unique mechanism of action that promotes the generation of regulatory T cells. The data presented in this guide demonstrate its potency and efficacy in preclinical models of immune modulation. The detailed protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of AS2863619 and other modulators of the CDK8/CDK19-STAT5-Foxp3 signaling axis. Further studies are warranted to explore the full clinical utility of this compound in treating a range of immunological diseases.

References

AS2863619 and Foxp3 Expression Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. This technical guide provides an in-depth overview of the mechanism by which AS2863619 induces the expression of the transcription factor Foxp3, a master regulator of regulatory T cells (Tregs). By inhibiting CDK8/19, AS2863619 modulates the phosphorylation status of Signal Transducer and Activator of Transcription 5 (STAT5), leading to enhanced Foxp3 expression and the conversion of conventional T cells into Foxp3+ Tregs. This guide details the underlying signaling pathways, provides a compilation of quantitative data, and outlines key experimental protocols for studying the effects of AS2863619.

Introduction

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in maintaining immune homeostasis and preventing autoimmune diseases. The transcription factor Foxp3 is essential for the development and function of Tregs. Consequently, identifying compounds that can induce Foxp3 expression is a promising therapeutic strategy for various immunological disorders. AS2863619 has emerged as a key molecule in this area, demonstrating the ability to convert naïve and effector/memory T cells into Foxp3+ Tregs.[1] This induction is notably independent of TGF-β, a cytokine commonly used to generate Tregs in vitro, but is dependent on IL-2 signaling.[1][2][3]

Mechanism of Action: The CDK8/19-STAT5 Axis

AS2863619 exerts its function by inhibiting the kinase activity of CDK8 and CDK19.[2] These kinases are components of the Mediator complex, which regulates transcription. In the context of T cells, CDK8/19 has been shown to negatively regulate the activity of STAT5.

The proposed mechanism of action is as follows:

  • TCR Signaling and CDK8/19 Activation: T-cell receptor (TCR) signaling leads to the induction of CDK8 and its paralog, CDK19.

  • CDK8/19-mediated STAT5 Inhibition: Activated CDK8/19 phosphorylates STAT5 on a serine residue within the PSP (pro-ser-pro) motif. This serine phosphorylation is an inhibitory mark that hinders the subsequent activating tyrosine phosphorylation of STAT5.

  • AS2863619 Inhibition of CDK8/19: AS2863619 directly inhibits the kinase activity of CDK8 and CDK19.

  • Enhanced STAT5 Tyrosine Phosphorylation: By preventing the inhibitory serine phosphorylation, AS2863619 treatment leads to a sustained and enhanced phosphorylation of STAT5 at a C-terminal tyrosine residue. This tyrosine phosphorylation is the key activating signal for STAT5.

  • STAT5-mediated Foxp3 Gene Induction: Activated, tyrosine-phosphorylated STAT5 translocates to the nucleus and binds to regulatory regions within the Foxp3 locus. Chromatin immunoprecipitation sequencing (ChIP-seq) data have revealed that STAT5 primarily binds to the conserved non-coding sequence 0 (CNS0) region, and to a lesser extent, the promoter and CNS2 region of the Foxp3 gene.

  • Induction of Treg-associated Genes: The binding of activated STAT5 to the Foxp3 locus induces the transcription of Foxp3 and other genes critical for Treg function, such as Il2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.

This pathway highlights a novel approach to induce a Treg phenotype by targeting the intracellular signaling cascades that regulate Foxp3 expression.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of AS2863619.

Table 1: In Vitro Kinase Inhibitory Activity of AS2863619

TargetIC50 (nM)
CDK80.61
CDK194.28

Table 2: Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T Cells

TreatmentSTAT5 Serine Phosphorylation (PSP motif)STAT5 Tyrosine Phosphorylation (C-terminal)
AS2863619 (1 µM, 22 hours)~40% of control~160% of control

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of AS2863619.

In Vitro T Cell Differentiation and Foxp3 Induction Assay

Objective: To assess the ability of AS2863619 to induce Foxp3 expression in primary T cells.

Materials:

  • AS2863619

  • Mouse splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T cell isolation kit (negative selection)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Recombinant human or mouse IL-2

  • Complete RPMI-1640 medium

  • Flow cytometry staining buffers

  • Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3

Protocol:

  • Isolate CD4+ T cells from splenocytes or PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

  • Seed the purified CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) and recombinant IL-2 (e.g., 20 U/mL) to the cell suspension.

  • Add AS2863619 at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).

  • Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and proceed with flow cytometry analysis for Foxp3 expression.

Flow Cytometry for Foxp3 Staining

Objective: To quantify the percentage of Foxp3+ cells following treatment with AS2863619.

Protocol:

  • Harvest the cultured T cells and wash them with FACS buffer (PBS with 2% FBS).

  • Perform cell surface staining with fluorochrome-conjugated antibodies against CD4 and CD25 for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set according to the manufacturer's protocol. This typically involves a 30-60 minute incubation in a fixation/permeabilization buffer at room temperature.

  • Wash the cells with the provided permeabilization buffer.

  • Stain with a fluorochrome-conjugated anti-Foxp3 antibody for 30-45 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on the CD4+ population and then determining the percentage of Foxp3+ cells.

Western Blot for STAT5 Phosphorylation

Objective: To determine the effect of AS2863619 on the phosphorylation of STAT5 at serine and tyrosine residues.

Protocol:

  • Culture CD4+ T cells with or without AS2863619 as described in the in vitro differentiation assay for a specified time (e.g., 22 hours).

  • Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-STAT5 (Serine), phospho-STAT5 (Tyrosine), and total STAT5 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated STAT5 signals to the total STAT5 signal.

Chromatin Immunoprecipitation (ChIP) for STAT5 Binding to the Foxp3 Locus

Objective: To determine if AS2863619 treatment enhances the binding of STAT5 to the regulatory regions of the Foxp3 gene.

Protocol:

  • Culture CD4+ T cells with AS2863619 or vehicle control.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-600 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Immunoprecipitate the chromatin overnight at 4°C with an anti-STAT5 antibody or an IgG control.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • Purify the DNA.

  • Analyze the enrichment of specific DNA regions (e.g., Foxp3 promoter, CNS0, CNS2) by qPCR or ChIP-seq.

Visualizations

Signaling Pathway of AS2863619-mediated Foxp3 Induction

AS2863619_Pathway cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Induces IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activates CDK8_19->STAT5 Serine Phosphorylation pS_STAT5 pS-STAT5 (Inactive) pY_STAT5 pY-STAT5 (Active) STAT5->pY_STAT5 Tyrosine Phosphorylation Foxp3_gene Foxp3 Gene (Promoter, CNS0, CNS2) pY_STAT5->Foxp3_gene Binds to AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Foxp3_exp Foxp3 Expression Foxp3_gene->Foxp3_exp Induces

Caption: AS2863619 inhibits CDK8/19, promoting STAT5 tyrosine phosphorylation and Foxp3 gene expression.

Experimental Workflow for In Vitro Foxp3 Induction

Experimental_Workflow start Isolate CD4+ T Cells stim Stimulate with anti-CD3/CD28 + IL-2 start->stim treat Treat with AS2863619 or Vehicle stim->treat incubate Incubate for 3-4 days treat->incubate harvest Harvest Cells incubate->harvest analysis Analysis harvest->analysis flow Flow Cytometry (Foxp3 Staining) analysis->flow wb Western Blot (p-STAT5) analysis->wb chip ChIP-qPCR/seq (STAT5 binding) analysis->chip

Caption: Workflow for assessing AS2863619-mediated Foxp3 induction in vitro.

Conclusion

AS2863619 represents a significant advancement in the field of immunology, offering a novel, TGF-β-independent mechanism for the induction of Foxp3 expression and the generation of regulatory T cells. By targeting the CDK8/19-STAT5 signaling axis, AS2863619 provides a powerful tool for researchers studying Treg biology and a promising therapeutic candidate for autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals working to further elucidate and harness the immunomodulatory potential of CDK8/19 inhibition.

References

The Role of AS2863619 in T Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent, orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. This document provides a comprehensive technical overview of the role of AS2863619 in T cell differentiation. The primary function of AS2863619 in this context is the induction of the transcription factor Foxp3, which drives the conversion of conventional T cells (Tconv), including naïve, effector, and memory CD4+ and CD8+ subsets, into functional Foxp3+ regulatory T cells (Tregs). This induction is dependent on Interleukin-2 (IL-2) and T-cell receptor (TCR) signaling but notably occurs independently of Transforming Growth Factor-beta (TGF-β). The mechanism of action involves the modulation of the STAT5 signaling pathway. By inhibiting CDK8/19, AS2863619 prevents the inactivating serine phosphorylation of STAT5, thereby promoting its activation through tyrosine phosphorylation and subsequent binding to the Foxp3 gene locus. This targeted activity makes AS2863619 a significant tool for research into immune tolerance and a potential therapeutic agent for autoimmune and inflammatory diseases.

Introduction

Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmunity. The transcription factor Foxp3 is the master regulator of Treg development and function. Consequently, identifying compounds that can induce or expand the Treg population is of significant interest for therapeutic applications. AS2863619 has emerged as a key compound in this area, capable of converting antigen-specific effector T cells into Tregs. This guide details the molecular mechanism, quantitative effects, and experimental protocols associated with the use of AS2863619 in T cell differentiation studies.

Mechanism of Action

AS2863619 exerts its effects on T cell differentiation by targeting the CDK8/19-STAT5-Foxp3 signaling axis. In conventional T cells, TCR and IL-2 signaling lead to the activation of STAT5, a critical transcription factor for Foxp3 expression. However, this signaling also induces CDK8 and CDK19, which act as negative regulators. CDK8/19 phosphorylate STAT5 on a serine residue within its PSP (Pro-Ser-Pro) motif, which inactivates STAT5 and hinders Foxp3 expression.[1][2]

AS2863619 directly inhibits the kinase activity of CDK8 and CDK19.[2] This inhibition prevents the serine phosphorylation of STAT5, leading to a sustained state of active, tyrosine-phosphorylated STAT5.[2] Activated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence (CNS) 0, to induce transcription.[1] This results in the de novo expression of Foxp3 and the acquisition of a Treg phenotype and suppressive function.

Signaling Pathway Diagram

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8 / CDK19 TCR->CDK8_19 induces IL2R IL-2R STAT5_active STAT5 (active) p-Tyr IL2R->STAT5_active activates CDK8_19->STAT5_active phosphorylates (Ser) (inactivates) STAT5_inactive STAT5 (inactive) p-Ser Foxp3_locus Foxp3 Gene Locus STAT5_active->Foxp3_locus binds & activates AS2863619 AS2863619 AS2863619->CDK8_19 inhibits Foxp3_protein Foxp3 Protein Foxp3_locus->Foxp3_protein transcription & translation Treg_genes Treg Function Genes (Il2ra, Tnfrsf18, etc.) Foxp3_protein->Treg_genes induces expression Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Isolate_Cells Isolate Naïve CD4+ T Cells Culture_Cells Culture with anti-CD3/CD28, IL-2, and AS2863619 Isolate_Cells->Culture_Cells Flow_Cytometry Flow Cytometry Analysis (%Foxp3+, pSTAT5) Culture_Cells->Flow_Cytometry ELISA Cytokine Analysis (ELISA/CBA) Culture_Cells->ELISA Mouse_Model Administer AS2863619 to Mouse Model (e.g., EAE, CHS) Isolate_Tissues Isolate Lymphocytes from Spleen/LNs Mouse_Model->Isolate_Tissues Flow_Cytometry_invivo Flow Cytometry Analysis (%Foxp3+, %IFN-γ+) Isolate_Tissues->Flow_Cytometry_invivo

References

The AS2863619 Signaling Pathway: A Technical Guide to Converting T Cells into Regulatory Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS2863619 is a potent small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. In T cells, this inhibition triggers a signaling cascade that promotes the differentiation of conventional T cells (Tconv) into functional regulatory T cells (Tregs). This process is of significant interest for therapeutic applications in autoimmune diseases, transplant rejection, and other inflammatory conditions. This technical guide provides an in-depth overview of the AS2863619 signaling pathway, detailed experimental protocols for its study, and a summary of key quantitative data.

The Core Signaling Pathway of AS2863619 in T Cells

AS2863619 exerts its effects on T cells by modulating the delicate balance of signaling pathways that control their differentiation. The primary mechanism involves the inhibition of CDK8 and CDK19, which are negative regulators of the transcription factor STAT5.

Upon T cell receptor (TCR) activation, both CDK8 and CDK19 are activated and phosphorylate STAT5 on a serine residue within the PSP (pro-ser-pro) motif.[1] This serine phosphorylation is an inhibitory signal that counteracts the activating tyrosine phosphorylation of STAT5 induced by cytokines such as Interleukin-2 (IL-2).[1]

By inhibiting CDK8/19, AS2863619 prevents the inhibitory serine phosphorylation of STAT5.[1] This leads to a sustained state of active, tyrosine-phosphorylated STAT5.[1][2] Activated STAT5 then translocates to the nucleus and binds to conserved noncoding sequences (CNS) in the Foxp3 gene locus, particularly CNS0 and to a lesser extent the promoter and CNS2 regions. This binding initiates the transcription of Foxp3, the master transcription factor for Tregs, and other Treg-associated genes, ultimately driving the conversion of conventional T cells into a Treg phenotype. This induction of Foxp3 by AS2863619 is dependent on IL-2 signaling but notably independent of TGF-β, a cytokine traditionally used to induce Tregs in vitro.

Signaling Pathway Diagram

AS2863619_Signaling_Pathway cluster_cell T Cell TCR TCR Activation CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2 Receptor STAT5 STAT5 IL2R->STAT5 Activates (Tyr Phosphorylation) IL2 IL-2 IL2->IL2R AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits CDK8_19->STAT5 Inhibits (Ser Phosphorylation) pSTAT5_Ser pSTAT5 (Ser) (Inactive) CDK8_19->pSTAT5_Ser Phosphorylation pSTAT5_Tyr pSTAT5 (Tyr) STAT5->pSTAT5_Tyr Phosphorylation Foxp3 Foxp3 Gene pSTAT5_Tyr->Foxp3 Induces Transcription Treg_Genes Treg-associated Genes pSTAT5_Tyr->Treg_Genes Induces Transcription Treg_Differentiation Treg Differentiation Foxp3->Treg_Differentiation Drives Experimental_Workflow cluster_invitro In Vitro Treg Induction cluster_analysis Downstream Analysis T_cell_isolation Isolate Naive CD4+ T cells T_cell_culture Culture with anti-CD3/CD28, IL-2, and AS2863619 T_cell_isolation->T_cell_culture Flow_Cytometry Flow Cytometry (Foxp3 Staining) T_cell_culture->Flow_Cytometry Nanostring Nanostring Gene Expression T_cell_culture->Nanostring ChIP_seq STAT5 ChIP-seq T_cell_culture->ChIP_seq

References

In-Depth Technical Guide: AS2863619 for the Conversion of T Cells into Regulatory T Cells (Tregs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS2863619 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. This compound has emerged as a valuable research tool for the generation of induced regulatory T cells (Tregs) from conventional T cells (Tconvs). By targeting the CDK8/19 complex, AS2863619 modulates the STAT5 signaling pathway, a critical axis in Treg differentiation, leading to the robust induction of the master Treg transcription factor, Foxp3. This conversion occurs independently of the conventional requirement for TGF-β, offering a novel and efficient method for producing Tregs for research and potential therapeutic applications. This guide provides a comprehensive overview of the mechanism of action of AS2863619, detailed experimental protocols for the in vitro conversion of T cells to Tregs, a summary of key quantitative data, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a crucial role in maintaining immune homeostasis and preventing autoimmune diseases. The transcription factor Foxp3 is a lineage-defining marker for Tregs and is essential for their suppressive function. While Tregs can be isolated from peripheral blood, their low frequency presents a challenge for their therapeutic use. Consequently, significant research has focused on developing methods to induce the conversion of conventional T cells into Tregs.

AS2863619 has been identified as a novel molecule capable of converting naïve and effector/memory antigen-specific CD4+ and CD8+ T cells into Foxp3+ Tregs in vitro.[1] This process is dependent on Interleukin-2 (IL-2) but, notably, does not require the presence of TGF-β, a cytokine traditionally used for in vitro Treg induction.[1] The resulting AS2863619-induced Tregs exhibit characteristics similar to those of TGF-β-induced Tregs but possess the advantageous feature of not being negatively regulated by inflammatory cytokines such as IL-12 and IL-6.[1]

Mechanism of Action

AS2863619 functions as a potent inhibitor of the kinase activity of CDK8 and CDK19.[2] These kinases are components of the Mediator complex, which plays a pivotal role in regulating gene transcription. In the context of T cell differentiation, CDK8 and CDK19 act as negative regulators of Foxp3 expression.

The core mechanism of AS2863619-mediated Treg conversion involves the modulation of the STAT5 signaling pathway:

  • Inhibition of CDK8/19: AS2863619 directly inhibits the kinase activity of CDK8 and CDK19.

  • Activation of STAT5: In activated T cells, the T cell receptor (TCR) signaling pathway induces the phosphorylation and activation of STAT5 in response to IL-2. CDK8/19 normally counteracts this by phosphorylating STAT5 at a serine residue within the PSP (pro-ser-pro) motif, which leads to its inactivation and hinders Foxp3 expression.[1] By inhibiting CDK8/19, AS2863619 prevents this inhibitory phosphorylation of STAT5.

  • Enhanced STAT5 Signaling: The inhibition of CDK8/19 leads to sustained tyrosine phosphorylation of STAT5 in its C-terminal domain, maintaining it in an active state.

  • Foxp3 Gene Expression: Activated STAT5 translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence 0 (CNS0), and to a lesser extent, the promoter and CNS2 region. This binding initiates the transcription of Foxp3, leading to the expression of the Foxp3 protein and the differentiation of the T cell into a Treg.

Furthermore, AS2863619-induced STAT5 activation also enhances the expression of other genes crucial for Treg function, including Il2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.

Quantitative Data

The following tables summarize key quantitative data related to the activity and effects of AS2863619.

Table 1: In Vitro Inhibitory Activity of AS2863619

TargetIC₅₀ (nM)
CDK80.61
CDK194.28

Table 2: Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T cells

Treatment ConditionAnalyteEffectReference
AS2863619 (1 µM; 22 hours)Serine phosphorylation of STAT5 (PSP motif)Suppression to ~40% of control
AS2863619 (1 µM; 22 hours)Tyrosine phosphorylation of STAT5 (C-terminal domain)Enhancement to ~160% of control

Table 3: In Vivo Efficacy of AS2863619 in a Mouse Model of Skin Contact Hypersensitivity

TreatmentDosage and AdministrationOutcomeReference
AS286361930 mg/kg; oral administration; daily for 2 weeksDampened secondary response, milder inflammatory cell infiltration, decreased IFN-γ+ cells

Experimental Protocols

In Vitro Conversion of Mouse T Cells to Tregs

This protocol is based on methodologies that utilize TCR stimulation in the presence of IL-2 and a CDK8/19 inhibitor.

Materials:

  • Naïve CD4+ T cells (isolated from spleen and lymph nodes of mice)

  • Anti-CD3ε antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Recombinant mouse IL-2

  • AS2863619 (dissolved in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin)

  • 96-well round-bottom culture plates

Protocol:

  • Plate Coating: Coat a 96-well plate with anti-CD3ε antibody at a concentration of 1-10 µg/mL in PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • Cell Seeding: Seed naïve CD4+ T cells at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 200 µL of complete RPMI-1640 medium.

  • Stimulation and Treatment: Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL. Add recombinant mouse IL-2 to a final concentration of 10-100 U/mL. Add AS2863619 to the desired final concentration (a dose-response ranging from 0.1 to 1 µM is recommended for initial experiments). Ensure the final DMSO concentration does not exceed 0.1%.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO₂.

  • Analysis: After the incubation period, harvest the cells and analyze the expression of Foxp3 and other Treg markers (e.g., CD25, GITR, CTLA-4) by flow cytometry.

Flow Cytometry Analysis of Induced Tregs

Materials:

  • Harvested cells from the in vitro conversion assay

  • FACS buffer (PBS with 2% FBS)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies against:

    • Surface markers: CD4, CD25

    • Intracellular marker: Foxp3

  • Foxp3/Transcription Factor Staining Buffer Set

  • Flow cytometer

Protocol:

  • Surface Staining: Resuspend cells in FACS buffer and stain with the fixable viability dye and antibodies against surface markers (CD4, CD25) for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization: Resuspend the cells in the Foxp3 Fixation/Permeabilization buffer and incubate for 30-60 minutes at room temperature in the dark.

  • Wash: Wash the cells with the Permeabilization Buffer.

  • Intracellular Staining: Resuspend the cells in the Permeabilization Buffer containing the anti-Foxp3 antibody and incubate for 30-60 minutes at room temperature in the dark.

  • Wash: Wash the cells twice with the Permeabilization Buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Gating Strategy: Gate on live, singlet, CD4+ cells and then analyze the expression of CD25 and Foxp3.

Visualizations

Signaling Pathway of AS2863619 in T Cell to Treg Conversion

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activates CDK8_19->STAT5 Phosphorylates (Ser) Inhibits pSTAT5_Y pSTAT5 (Tyr) STAT5->pSTAT5_Y Phosphorylation (Tyr) (IL-2 dependent) Foxp3_gene Foxp3 gene pSTAT5_Y->Foxp3_gene Binds to CNS0 Activates Transcription pSTAT5_S pSTAT5 (Ser) AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein Translation Treg_phenotype Treg Phenotype Foxp3_protein->Treg_phenotype Induces T_Cell_Conversion_Workflow start Start: Isolate Naïve CD4+ T cells plate_prep Plate Preparation: Coat with anti-CD3 Ab start->plate_prep cell_culture Cell Culture: Seed T cells Add anti-CD28 Ab, IL-2, and AS2863619 start->cell_culture plate_prep->cell_culture incubation Incubation: 3-5 days at 37°C, 5% CO2 cell_culture->incubation harvest Harvest Cells incubation->harvest facs Flow Cytometry Analysis: Stain for CD4, CD25, and Foxp3 harvest->facs end End: Quantify Treg Conversion facs->end

References

AS2863619 Free Base: A Technical Guide to Its Role in STAT5 Activation and T Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 free base is a potent and orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2][3] Emerging research has highlighted its significant role in immunomodulation, specifically in promoting the conversion of conventional T cells (Tconv) into Foxp3-expressing regulatory T cells (Tregs).[1] This process is critically linked to the activation of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of AS2863619, focusing on its impact on STAT5 activation, and presents detailed experimental protocols for its investigation.

Mechanism of Action: CDK8/19 Inhibition and STAT5 Activation

AS2863619 exerts its immunomodulatory effects by inhibiting CDK8 and CDK19, which are components of the Mediator complex involved in transcriptional regulation. In activated T cells, CDK8/19 phosphorylates STAT5 on a serine residue within the PSP motif, which leads to the inactivation of STAT5.[4] By inhibiting CDK8/19, AS2863619 prevents this inhibitory serine phosphorylation.

This selective inhibition leads to a significant enhancement of STAT5 activation, characterized by increased phosphorylation of a key tyrosine residue in the C-terminal domain. This activated, tyrosine-phosphorylated STAT5 can then translocate to the nucleus and bind to regulatory regions of target genes, most notably the Foxp3 gene. The subsequent expression of Foxp3 is a master regulator for the differentiation and function of Tregs.

The induction of Foxp3 by AS2863619 is independent of TGF-β but dependent on IL-2 and T-cell receptor (TCR) stimulation. This targeted mechanism allows for the conversion of antigen-specific effector/memory T cells into Foxp3+ Tregs, which have suppressive functions and can play a crucial role in controlling autoimmune diseases and inflammatory responses.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of AS2863619.

Table 1: In Vitro Inhibitory Activity of AS2863619

TargetIC₅₀ (nM)
CDK80.61
CDK194.28

Table 2: Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T Cells

Treatment ConditionSTAT5 Serine Phosphorylation (PSP motif)STAT5 Tyrosine Phosphorylation (C-terminal domain)
AS2863619 (1 µM, 22 hours)~40% of control~160% of control

Signaling Pathway Diagram

AS2863619_STAT5_Pathway AS2863619-Mediated STAT5 Activation Pathway IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R binds TCR TCR Stimulation CDK8_19 CDK8/19 TCR->CDK8_19 activates STAT5_active STAT5 (Tyr-P) IL2R->STAT5_active activates AS2863619 AS2863619 AS2863619->CDK8_19 inhibits STAT5_inactive STAT5 (Ser-P) CDK8_19->STAT5_inactive phosphorylates (Ser) Foxp3 Foxp3 Gene Activation STAT5_active->Foxp3 induces Treg Treg Differentiation Foxp3->Treg

Caption: AS2863619 inhibits CDK8/19, leading to enhanced STAT5 tyrosine phosphorylation and Foxp3 gene activation.

Experimental Protocols

In Vitro Kinase Assay for CDK8/19 Inhibition

This protocol is designed to determine the inhibitory activity of AS2863619 on recombinant CDK8/Cyclin C and CDK19/Cyclin C.

Materials:

  • Recombinant human CDK8/Cyclin C and CDK19/Cyclin C

  • STAT5b (or a suitable peptide substrate)

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³²P]ATP or unlabeled ATP for non-radioactive assays

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

Procedure:

  • Prepare serial dilutions of AS2863619 in DMSO.

  • In a 96-well plate, add the kinase, substrate, and AS2863619 (or DMSO for control) to the kinase assay buffer.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction according to the assay kit manufacturer's instructions.

  • Detect the kinase activity (e.g., luminescence for ADP-Glo™).

  • Calculate the percent inhibition for each AS2863619 concentration and determine the IC₅₀ value.

Western Blot for STAT5 Phosphorylation

This protocol details the analysis of STAT5 serine and tyrosine phosphorylation in T cells treated with AS2863619.

Materials:

  • Mouse or human CD4+ T cells

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant human IL-2

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-phospho-STAT5 (Ser726/731), anti-total STAT5

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Isolate CD4+ T cells from mouse spleen or human peripheral blood.

  • Stimulate the cells with plate-bound anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 2 µg/mL) antibodies in the presence of IL-2 (e.g., 100 U/mL).

  • Treat the cells with AS2863619 (e.g., 1 µM) or DMSO for 22 hours.

  • Harvest and lyse the cells.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize phospho-STAT5 levels to total STAT5.

Flow Cytometry for Foxp3 Expression

This protocol is for the detection of Foxp3 expression in T cells following treatment with AS2863619.

Materials:

  • Mouse or human CD4+ T cells

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant human IL-2

  • This compound

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD25, anti-Foxp3

  • Foxp3/Transcription Factor Staining Buffer Set

  • Flow cytometer

Procedure:

  • Culture CD4+ T cells with anti-CD3/CD28 stimulation and IL-2, in the presence of AS2863619 or DMSO for 3-5 days.

  • Harvest the cells and stain for surface markers (CD4, CD25).

  • Fix and permeabilize the cells using the Foxp3 staining buffer set according to the manufacturer's protocol.

  • Stain for intracellular Foxp3.

  • Acquire data on a flow cytometer.

  • Analyze the data by gating on CD4+ T cells and then determining the percentage of Foxp3+ cells within the CD4+ population.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for AS2863619 Investigation T_Cell_Isolation T Cell Isolation (Mouse Spleen or Human PBMC) T_Cell_Culture T Cell Culture (anti-CD3/CD28 + IL-2) T_Cell_Isolation->T_Cell_Culture AS2863619_Treatment AS2863619 Treatment T_Cell_Culture->AS2863619_Treatment Western_Blot Western Blot Analysis (p-STAT5, total STAT5) AS2863619_Treatment->Western_Blot Flow_Cytometry Flow Cytometry Analysis (CD4, CD25, Foxp3) AS2863619_Treatment->Flow_Cytometry Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for investigating the effects of AS2863619 on T cell STAT5 signaling and differentiation.

Conclusion

This compound is a valuable research tool for studying the role of CDK8/19 in T cell biology and immunoregulation. Its ability to enhance STAT5 activation and promote the generation of Tregs opens up new avenues for therapeutic strategies in autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of AS2863619 and the broader implications of CDK8/19 inhibition in immunology and drug discovery.

References

TGF-β Independent Regulatory T Cell Conversion by AS2863619: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism and application of AS2863619, a potent and selective small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, for the conversion of conventional T cells (Tconv) into regulatory T cells (Tregs) independently of Transforming Growth Factor-β (TGF-β). This process holds significant therapeutic potential for various immunological diseases by enabling the generation of antigen-specific, functionally stable Tregs. This document provides an in-depth overview of the underlying signaling pathways, quantitative data on the compound's activity, and detailed experimental protocols for its use in vitro and in vivo.

Introduction

Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmune responses. The transcription factor Foxp3 is a key regulator of Treg development and function. While TGF-β is a well-known inducer of Foxp3 expression and Treg differentiation from naive T cells, this process is often hampered by pro-inflammatory cytokines and is less effective on effector or memory T cells. AS2863619 offers a novel approach to induce Foxp3 expression and generate Tregs in a TGF-β-independent manner, even in the presence of inflammatory mediators.[1][2] This compound facilitates the conversion of both naive and antigen-experienced effector/memory CD4+ and CD8+ T cells into Foxp3+ Tregs, highlighting its potential for therapeutic applications in autoimmunity and allergy.[1][2]

Mechanism of Action of AS2863619

AS2863619 is an orally active inhibitor of CDK8 and CDK19.[3] These kinases are components of the Mediator complex and act as negative regulators of Foxp3 expression in activated T cells. The mechanism of AS2863619-mediated Treg conversion is centered on the enhancement of STAT5 signaling, a critical pathway for Foxp3 induction.

The key steps are as follows:

  • Inhibition of CDK8/19: AS2863619 potently inhibits the kinase activity of CDK8 and CDK19.

  • Enhanced STAT5 Activation: In activated T cells, TCR and IL-2 signaling lead to the phosphorylation of STAT5 at a C-terminal tyrosine residue, which is essential for its activity. CDK8/19 counteracts this by phosphorylating STAT5 at a serine residue within a PSP motif, leading to its inactivation. AS2863619, by inhibiting CDK8/19, prevents this negative phosphorylation, thereby augmenting and sustaining the active, tyrosine-phosphorylated form of STAT5 in the nucleus.

  • Foxp3 Gene Induction: The enhanced levels of active STAT5 lead to its increased binding to regulatory regions of the Foxp3 gene locus, primarily the conserved noncoding sequence (CNS)0, and to a lesser extent, the promoter and CNS2 regions. This direct binding of STAT5 activates the transcription of Foxp3, driving the differentiation of Tconv cells into Tregs.

  • Induction of Treg Signature Genes: Beyond Foxp3, the enhanced STAT5 activity also promotes the expression of other genes crucial for Treg function, including Il2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.

This process is dependent on both T-cell receptor (TCR) and IL-2 stimulation but is independent of the TGF-β signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for AS2863619.

Table 1: In Vitro Inhibitory and Induction Activity of AS2863619

ParameterTarget/EffectValueReference
IC50CDK8 (cell-free assay)0.6099 nM
IC50CDK19 (cell-free assay)4.277 nM
EC50Foxp3 induction in Tconv cells32.5 nM

Table 2: In Vivo Administration and Effects of AS2863619

Animal ModelDosageEffectReference
DO11.10 TCR transgenic mice30 mg/kg (oral administration)Induced Foxp3 in KJ1-26+ T cells
Skin contact hypersensitivity model (mice)30 mg/kg (daily oral administration for 2 weeks)Suppressed the secondary hypersensitivity response

Signaling Pathway and Experimental Workflow Diagrams

AS2863619 Signaling Pathway

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 activates IL2R IL-2R STAT5_inactive STAT5 (inactive) IL2R->STAT5_inactive activates STAT5_active p-STAT5 (active) CDK8_19->STAT5_active Serine Phosphorylation (inactivation) STAT5_inactive->STAT5_active Tyrosine Phosphorylation Foxp3_gene Foxp3 Gene (CNS0, Promoter, CNS2) STAT5_active->Foxp3_gene binds & activates Treg_genes Treg Signature Genes (Il2ra, Icos, etc.) STAT5_active->Treg_genes binds & activates AS2863619 AS2863619 AS2863619->CDK8_19 inhibits Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein transcription & translation Treg_phenotype Treg Phenotype Foxp3_protein->Treg_phenotype drives

Caption: AS2863619 inhibits CDK8/19, enhancing STAT5 activation and inducing Foxp3 expression.

Experimental Workflow for In Vitro Treg Conversion

In_Vitro_Treg_Conversion_Workflow start Isolate Naive or Effector/Memory Tconv cells (CD4+ or CD8+) stimulate Stimulate with anti-CD3/CD28 beads and IL-2 start->stimulate treat Treat with AS2863619 stimulate->treat culture Culture for a defined period (e.g., 3-5 days) treat->culture analyze Analyze Foxp3 expression (Flow Cytometry) culture->analyze functional_assay Assess suppressive function (in vitro co-culture) culture->functional_assay

Caption: Workflow for in vitro Treg conversion using AS2863619.

Experimental Protocols

In Vitro Induction of Foxp3 in Mouse T Cells

This protocol is based on methodologies described in the literature.

Materials:

  • Naive CD4+ T cells (CD4+CD62L+CD44-) or effector/memory CD4+ T cells isolated from mouse spleen and lymph nodes.

  • Anti-CD3 and anti-CD28 monoclonal antibody-coated beads.

  • Recombinant mouse IL-2.

  • AS2863619 (dissolved in DMSO).

  • Complete RPMI-1640 medium.

  • Flow cytometry antibodies: anti-CD4, anti-Foxp3.

Protocol:

  • Isolate CD4+ T cells from single-cell suspensions of mouse spleen and lymph nodes using magnetic-activated cell sorting (MACS).

  • Plate 2 x 10^5 CD4+ T cells per well in a 96-well round-bottom plate.

  • Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.

  • Add recombinant mouse IL-2 to a final concentration of 10 ng/mL.

  • Add AS2863619 to the desired final concentration (e.g., a dose-response from 10 nM to 1 µM). A final concentration of 1 µM has been shown to be effective. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and stain for surface markers (e.g., CD4) and intracellular Foxp3 using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.

  • Analyze the percentage of Foxp3+ cells within the CD4+ T cell population by flow cytometry.

In Vivo Induction of Foxp3 in Antigen-Specific T Cells

This protocol is a generalized representation based on in vivo studies.

Materials:

  • DO11.10 TCR transgenic mice (or other suitable antigen-specific TCR transgenic model).

  • Cognate peptide antigen (e.g., OVA323-339 for DO11.10 mice).

  • AS2863619 formulated for oral administration.

  • Flow cytometry antibodies: anti-CD4, anti-KJ1-26 (clonotypic antibody for DO11.10 TCR), anti-Foxp3.

Protocol:

  • Immunize DO11.10 mice with the cognate peptide antigen according to the desired experimental design.

  • Administer AS2863619 orally at a dose of 30 mg/kg daily. The vehicle used for formulation should be administered to the control group.

  • Continue the administration for the duration of the experiment (e.g., 7-14 days).

  • At the end of the treatment period, sacrifice the mice and isolate splenocytes and lymph node cells.

  • Prepare single-cell suspensions and stain for CD4, the clonotypic TCR marker (KJ1-26), and intracellular Foxp3.

  • Analyze the percentage of Foxp3+ cells within the antigen-specific (CD4+KJ1-26+) T cell population by flow cytometry.

Conclusion and Future Directions

AS2863619 represents a significant advancement in the field of Treg-based therapies. Its ability to induce Foxp3 and generate suppressive Tregs in a TGF-β-independent manner, particularly from effector and memory T cell populations, opens up new avenues for treating a wide range of immune-mediated diseases. The in vivo efficacy of AS2863619 in animal models of contact hypersensitivity and autoimmune disease further underscores its therapeutic potential.

Future research should focus on optimizing dosing and delivery strategies for clinical applications, further characterizing the long-term stability and function of AS2863619-induced Tregs, and exploring its synergistic potential with other immunomodulatory agents. The detailed mechanisms of epigenetic modifications in AS2863619-induced Tregs, particularly the acquisition of stable Treg-specific DNA hypomethylation in vivo, also warrant further investigation. This novel CDK8/19 inhibitor provides a powerful tool for both basic research into Treg biology and the development of next-generation immunotherapies.

References

The Discovery and Development of AS2863619: A CDK8/19 Inhibitor for Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AS2863619 is a potent and selective, orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2] This compound has garnered significant interest within the immunology and drug development communities for its novel mechanism of action, which involves the induction of the transcription factor Foxp3, a master regulator of regulatory T cells (Tregs).[2][3] By promoting the conversion of conventional T cells into immunosuppressive Tregs, AS2863619 presents a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental data related to AS2863619.

Introduction

Regulatory T cells are a critical component of the immune system, responsible for maintaining self-tolerance and suppressing excessive immune responses that can lead to autoimmune diseases. The transcription factor Foxp3 is essential for the development and function of Tregs. Therapeutic strategies aimed at increasing the number or function of Tregs are of great interest for treating immune-mediated disorders. AS2863619 was identified through chemical screening as a compound capable of inducing Foxp3 expression in conventional T cells (Tconvs), effectively converting them into induced Tregs (iTregs). This activity is achieved through the targeted inhibition of CDK8 and CDK19, members of the Mediator complex that play a role in transcriptional regulation.

Mechanism of Action

AS2863619 exerts its immunomodulatory effects by inhibiting the kinase activity of CDK8 and CDK19. This inhibition sets off a specific signaling cascade within T cells:

  • Inhibition of STAT5 Serine Phosphorylation : In activated T cells, CDK8 and CDK19 phosphorylate a serine residue in the PSP (pro-ser-pro) motif of Signal Transducer and Activator of Transcription 5 (STAT5). AS2863619 blocks this phosphorylation event.

  • Enhanced STAT5 Tyrosine Phosphorylation and Nuclear Retention : The inhibition of serine phosphorylation leads to an augmentation of tyrosine phosphorylation in the C-terminal domain of STAT5. This enhances the nuclear retention and activation of STAT5.

  • Activation of the Foxp3 Gene : Activated STAT5 binds to regulatory regions of the Foxp3 gene locus, leading to the induction of Foxp3 expression.

  • Conversion of Tconvs to iTregs : The expression of Foxp3 drives the differentiation of both naïve and effector/memory CD4+ and CD8+ T cells into functional Tregs with suppressive capabilities.

This mechanism is dependent on T-cell receptor (TCR) and IL-2 signaling but is notably independent of TGF-β, a cytokine commonly used to generate iTregs in vitro.

Quantitative Data

The following tables summarize the key quantitative data reported for AS2863619.

Table 1: In Vitro Potency and Efficacy

ParameterValueTarget/AssaySource
IC50 0.6099 nMCDK8 (Cell-free assay)
IC50 4.277 nMCDK19 (Cell-free assay)
EC50 32.5 nMFoxp3 induction in Tconv cells
STAT5 Serine Phosphorylation ~40% suppressionMouse CD4+ T cells (1 µM, 22 hours)
STAT5 Tyrosine Phosphorylation ~160% enhancementMouse CD4+ T cells (1 µM, 22 hours)

Table 2: In Vivo Dosage and Administration

ParameterValueAnimal ModelSource
Dosage 30 mg/kgMouse model of skin contact hypersensitivity
Administration Route OralMouse models

Experimental Protocols

Detailed, step-by-step experimental protocols for the initial discovery and characterization of AS2863619 are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies used.

In Vitro Treg Induction Assay

This assay is designed to assess the ability of AS2863619 to induce Foxp3 expression in T cells.

  • Cell Isolation : Naïve CD4+ T cells are isolated from the spleens and lymph nodes of mice (e.g., DO11.10 TCR transgenic mice) or from human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture : T cells are cultured in 96-well plates.

  • T-Cell Activation : T cells are stimulated with anti-CD3 and anti-CD28 antibodies or with a specific antigen peptide in the presence of antigen-presenting cells (APCs) to provide TCR stimulation. IL-2 is also added to the culture medium.

  • Compound Treatment : AS2863619 is added to the cell cultures at various concentrations (e.g., 1 µM).

  • Incubation : Cells are incubated for a period of time (e.g., 22-44 hours).

  • Analysis : Foxp3 expression in the T cells is analyzed by flow cytometry using an anti-Foxp3 antibody.

In Vivo Skin Contact Hypersensitivity Model

This model is used to evaluate the in vivo efficacy of AS2863619 in an inflammatory disease setting.

  • Sensitization : Mice are sensitized by the topical application of a hapten, such as 2,4-dinitrofluorobenzene (DNFB), to an abdominal area.

  • Compound Administration : AS2863619 is administered orally to the mice, typically on a daily basis for a set period (e.g., 30 mg/kg daily for 2 weeks).

  • Elicitation : After the sensitization period, a lower concentration of the same hapten is applied to the ears of the mice to elicit an inflammatory response.

  • Measurement of Inflammation : The inflammatory response is quantified by measuring the degree of ear swelling.

  • Histological and Cellular Analysis : Ear tissue and regional lymph nodes can be collected for histological analysis of inflammatory cell infiltration and for flow cytometric analysis of T-cell populations (e.g., IFN-γ+ cells and Foxp3+ cells).

Visualizations

Signaling Pathway of AS2863619

AS2863619_Signaling_Pathway AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 Inhibits pS_STAT5 pSer-STAT5 (Inactive) CDK8_19->pS_STAT5 Phosphorylates (Ser) STAT5 STAT5 STAT5->pS_STAT5 pY_STAT5 pTyr-STAT5 (Active) STAT5->pY_STAT5 Phosphorylates (Tyr) Foxp3 Foxp3 Gene Expression pY_STAT5->Foxp3 Induces Treg Treg Differentiation Foxp3->Treg TCR_IL2 TCR & IL-2 Signaling TCR_IL2->STAT5 Activates

Caption: Signaling pathway of AS2863619 in T cells.

Experimental Workflow for In Vivo Efficacy

In_Vivo_Workflow start Start sensitization Sensitization (e.g., DNFB on abdomen) start->sensitization treatment Daily Oral Treatment (AS2863619 or Vehicle) sensitization->treatment elicitation Elicitation (e.g., DNFB on ear) treatment->elicitation measurement Measurement of Ear Swelling elicitation->measurement analysis Cellular Analysis (Lymph Nodes/Spleen) measurement->analysis end End analysis->end

References

Technical Guide: Chemical and Pharmacological Properties of AS2863619 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical and pharmacological properties of AS2863619 free base, a potent and orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19.

Core Chemical Properties

This compound is a small molecule with the chemical name 4-[1-(2-methyl-1H-benzimidazol-5-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine.[1] Its properties make it a subject of interest for research in immunology and oncology.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSolvent/ConditionsSource
Molecular Weight 405.24 g/mol N/A[2]
IC₅₀ (CDK8) 0.61 nM (free base) 0.6099 nMCell-free assay[3][4]
IC₅₀ (CDK19) 4.28 nM (free base) 4.277 nMCell-free assay[3]
IC₅₀ (GSK-3β) 63.06 nMNot Specified
Solubility 81 mg/mL (199.88 mM)Fresh DMSO
60 mg/mL (148.06 mM)DMSO
4 mg/mLEthanol
<1 mg/mLEthanol
50 mg/mLWater

Mechanism of Action and Signaling Pathway

AS2863619 functions as a potent inhibitor of CDK8 and its paralog CDK19. Mechanistically, the inhibition of CDK8/19 by AS2863619 enhances the activation of Signal Transducer and Activator of Transcription 5 (STAT5). This enhanced STAT5 activity leads to the binding of phosphorylated STAT5 to regulatory regions of the Foxp3 gene, a master regulator of regulatory T cells (Tregs). Consequently, this promotes the expression of Foxp3, driving the conversion of conventional T cells (Tconv) and effector/memory T cells into Foxp3⁺ regulatory T cells. This induced Treg population plays a crucial role in immune tolerance and the suppression of inflammatory responses.

AS2863619_Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation Cascade cluster_outcome Cellular Outcome AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 STAT5 STAT5 CDK8_19->STAT5 Inhibits activation pSTAT5 pSTAT5 (Active) STAT5->pSTAT5 Phosphorylation Foxp3 Foxp3 Gene Expression pSTAT5->Foxp3 Induces Tconv Conventional T cell Foxp3->Tconv Conversion Treg Regulatory T cell (Foxp3+) Tconv->Treg

AS2863619 signaling pathway for Treg conversion.

Experimental Protocols

This section details the methodologies for key experiments related to the chemical and pharmacological characterization of AS2863619.

Determination of IC₅₀ (In Vitro Kinase Assay)

The half-maximal inhibitory concentration (IC₅₀) of AS2863619 against CDK8 and CDK19 can be determined using a cell-free in vitro kinase assay, such as a fluorescence-based or luminescence-based assay.

Principle: The assay measures the enzymatic activity of the kinase by quantifying the phosphorylation of a substrate. The presence of an inhibitor reduces this activity in a concentration-dependent manner.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of AS2863619 in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor.

    • Prepare the kinase reaction buffer containing ATP, the kinase substrate (e.g., a peptide or protein), and the respective kinase (CDK8 or CDK19).

  • Assay Procedure:

    • In a multi-well plate, combine the kinase, substrate, and varying concentrations of AS2863619.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at an optimal temperature for a defined period.

    • Stop the reaction and measure the signal (e.g., fluorescence or luminescence) which is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Normalize the data with respect to controls (no inhibitor for 100% activity and a potent inhibitor or no enzyme for 0% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

IC50_Workflow prep Reagent Preparation (Inhibitor Dilution, Kinase, Substrate) reaction Kinase Reaction (Incubate with Inhibitor) prep->reaction detection Signal Detection (Fluorescence/Luminescence) reaction->detection analysis Data Analysis (Normalization, Curve Fitting) detection->analysis ic50 IC50 Determination analysis->ic50

Generalized workflow for IC₅₀ determination.
Solubility Determination (Shake-Flask Method)

The equilibrium solubility of AS2863619 in various solvents can be determined using the widely accepted shake-flask method.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Generalized Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

    • Agitate the mixture at a constant temperature for 24-72 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter.

  • Quantification:

    • Determine the concentration of AS2863619 in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Solubility_Workflow start Excess Solid + Solvent agitation Agitation (24-72h at const. Temp) start->agitation separation Phase Separation (Centrifugation & Filtration) agitation->separation quantification Quantification (e.g., HPLC) separation->quantification result Solubility Value quantification->result

Workflow for the shake-flask solubility method.
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of AS2863619 can be determined by potentiometric titration.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.

Generalized Protocol:

  • Sample Preparation:

    • Dissolve a known quantity of AS2863619 in a suitable solvent or co-solvent system.

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Titrate the sample solution with a standardized solution of acid (e.g., HCl) or base (e.g., NaOH), adding the titrant in small increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid titration curve.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Generalized Protocol:

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube.

  • Measurement:

    • Place the capillary tube in the heating block of a melting point apparatus.

    • Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Lipophilicity Determination (logP)

The partition coefficient (logP), a measure of lipophilicity, can be determined experimentally using the shake-flask method or by reversed-phase high-performance liquid chromatography (RP-HPLC).

Principle (Shake-Flask Method): The compound is partitioned between two immiscible liquids (typically n-octanol and water). The logP is the logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.

Generalized Protocol (Shake-Flask Method):

  • Partitioning:

    • Prepare a solution of AS2863619 in one of the phases (e.g., n-octanol).

    • Mix this with the second immiscible phase (e.g., water) in a separatory funnel.

    • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of AS2863619 in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Chemical Stability Assessment

The chemical stability of AS2863619 is assessed to understand its degradation profile under various environmental conditions.

Principle: The compound is subjected to stress conditions (e.g., elevated temperature, humidity, light, and different pH values) over time. The amount of the parent compound remaining and the formation of degradation products are monitored using a stability-indicating analytical method.

Generalized Protocol:

  • Stress Conditions:

    • Store aliquots of AS2863619 (as a solid or in solution) under various conditions as per ICH guidelines (e.g., 40°C/75% RH for accelerated stability).

    • Expose samples to light (photostability).

    • Test stability in acidic, basic, and neutral aqueous solutions.

  • Sample Analysis:

    • At specified time points, analyze the samples using a validated stability-indicating HPLC method that can separate the parent drug from its degradation products.

  • Data Evaluation:

    • Quantify the amount of AS2863619 remaining and identify and quantify any major degradation products.

    • Determine the degradation rate and pathways.

References

AS2863619: A Potent CDK8/19 Inhibitor for the Advancement of Immune Tolerance Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). It has emerged as a valuable pharmacological tool for investigating the mechanisms of immune tolerance. By selectively targeting CDK8/19, AS2863619 modulates the phosphorylation status of Signal Transducer and Activator of Transcription 5 (STAT5), a key transcription factor in the development and function of regulatory T cells (Tregs). This guide provides an in-depth overview of AS2863619, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in both in vitro and in vivo models of immune tolerance, and its potential applications in immunology research and therapeutic development.

Introduction to AS2863619 and Immune Tolerance

Immune tolerance is a fundamental process that prevents the immune system from mounting an attack against self-antigens, thus averting autoimmune diseases. Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are central players in establishing and maintaining immune tolerance.[1] Dysregulation of Treg function is implicated in a variety of autoimmune and inflammatory disorders. Consequently, therapeutic strategies aimed at enhancing Treg numbers and function are of significant interest.

AS2863619 has been identified as a potent inducer of Foxp3 expression, capable of converting conventional T cells (Tconvs) into Tregs.[2] This property makes it a powerful tool for studying the molecular pathways governing Treg differentiation and function, as well as for exploring potential therapeutic interventions for immune-related diseases.

Mechanism of Action

AS2863619 exerts its effects by inhibiting the kinase activity of CDK8 and its paralog CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. In the context of T cell signaling, CDK8/19 have been shown to negatively regulate the activity of STAT5.

The proposed mechanism of action for AS2863619 in promoting Treg differentiation is as follows:

  • Inhibition of CDK8/19: AS2863619 binds to and inhibits the catalytic activity of CDK8 and CDK19.

  • Modulation of STAT5 Phosphorylation: Inhibition of CDK8/19 leads to a decrease in the serine phosphorylation of STAT5, while simultaneously enhancing its tyrosine phosphorylation.[2]

  • Enhanced STAT5 Activity: The altered phosphorylation state of STAT5 promotes its nuclear translocation and binding to the promoter and enhancer regions of the Foxp3 gene.

  • Foxp3 Induction: Increased STAT5 binding to the Foxp3 locus drives the expression of Foxp3, leading to the differentiation of Tconvs into Tregs.

This process is dependent on T-cell receptor (TCR) stimulation and the presence of Interleukin-2 (IL-2), but notably, it is independent of Transforming Growth Factor-beta (TGF-β), a cytokine traditionally used for in vitro Treg generation.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of AS2863619.

Parameter Value Reference
IC50 for CDK8 0.61 nM
IC50 for CDK19 4.28 nM
EC50 for Foxp3 Induction in Tconv cells 32.5 nM

Table 1: In Vitro Potency of AS2863619

Parameter Condition Effect Reference
STAT5b Serine Phosphorylation1 µM AS2863619, 22 hours, mouse CD4+ T cells~40% of control
STAT5b Tyrosine Phosphorylation1 µM AS2863619, 22 hours, mouse CD4+ T cells~160% of control

Table 2: Effect of AS2863619 on STAT5 Phosphorylation

Parameter Value Species Reference
Oral Administration Dose 30 mg/kg dailyMouse

Table 3: In Vivo Dosing of AS2863619

Experimental Protocols

In Vitro Conversion of Conventional T cells to Regulatory T cells

This protocol describes the induction of Foxp3 expression in naive CD4+ T cells using AS2863619.

Materials:

  • AS2863619

  • Purified naive CD4+ T cells (e.g., from spleen and lymph nodes of mice)

  • Anti-CD3ε antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Recombinant mouse IL-2

  • Complete RPMI-1640 medium

  • Flow cytometry antibodies: anti-CD4, anti-CD25, anti-Foxp3

Procedure:

  • Coat a 96-well plate with anti-CD3ε antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with sterile PBS to remove unbound antibody.

  • Resuspend purified naive CD4+ T cells in complete RPMI-1640 medium.

  • Add the T cells to the anti-CD3ε coated plate at a density of 1-2 x 10^5 cells/well.

  • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.

  • Add recombinant mouse IL-2 to a final concentration of 10-100 U/mL.

  • Prepare a stock solution of AS2863619 in a suitable solvent (e.g., DMSO) and add it to the cell cultures at various concentrations (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO alone).

  • Incubate the cells at 37°C in a 5% CO2 incubator for 3-4 days.

  • After incubation, harvest the cells and stain for surface markers (CD4, CD25) and intracellular Foxp3 using a standard flow cytometry protocol.

  • Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.

In Vivo Model of Contact Hypersensitivity

This protocol describes the use of AS2863619 in a dinitrofluorobenzene (DNFB)-induced contact hypersensitivity (CHS) model in mice.

Materials:

  • AS2863619

  • Dinitrofluorobenzene (DNFB)

  • Acetone and olive oil (4:1 mixture)

  • Micrometer caliper

  • Mice (e.g., BALB/c or C57BL/6)

Procedure:

  • Sensitization (Day 0):

    • Shave the abdomen of the mice.

    • Apply 25 µL of 0.5% DNFB in acetone/olive oil to the shaved abdomen.

  • AS2863619 Treatment (Starting Day 0 or Day 1):

    • Prepare a formulation of AS2863619 for oral gavage (e.g., in 0.5% methylcellulose).

    • Administer AS2863619 orally at a dose of 30 mg/kg daily for the duration of the experiment. Administer vehicle to the control group.

  • Challenge (Day 5):

    • Measure the baseline thickness of both ears of each mouse using a micrometer caliper.

    • Apply 10 µL of 0.2% DNFB in acetone/olive oil to both the dorsal and ventral sides of the right ear. Apply vehicle to the left ear as a control.

  • Measurement of Ear Swelling (Day 6):

    • 24 hours after the challenge, measure the thickness of both ears again.

    • Calculate the ear swelling by subtracting the baseline measurement from the 24-hour measurement.

  • Analysis of Draining Lymph Nodes and Skin (Optional):

    • At the end of the experiment, euthanize the mice and collect the auricular draining lymph nodes and ear tissue.

    • Prepare single-cell suspensions from the lymph nodes for flow cytometric analysis of T cell populations (e.g., CD4+, CD8+, Foxp3+, IFN-γ+ cells).

    • Process the ear tissue for histology to assess inflammatory cell infiltration or for cytokine analysis (e.g., by ELISA or qPCR).

Visualizations

Signaling Pathway of AS2863619 in T cells

AS2863619_Signaling_Pathway cluster_0 T Cell Cytoplasm cluster_1 T Cell Nucleus AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 Inhibits STAT5_Ser_P STAT5 (Ser-P) CDK8_19->STAT5_Ser_P Promotes Serine Phosphorylation Foxp3_Gene Foxp3 Gene STAT5_Ser_P->Foxp3_Gene Represses STAT5_Tyr_P STAT5 (Tyr-P) STAT5_Tyr_P->Foxp3_Gene Activates Treg_Diff Treg Differentiation Foxp3_Gene->Treg_Diff Induces IL2R IL-2R IL2R->STAT5_Tyr_P Promotes Tyrosine Phosphorylation IL2 IL-2 IL2->IL2R TCR TCR TCR_Signal TCR Signaling TCR_Signal->TCR

Caption: Signaling pathway of AS2863619 in T cells.

Experimental Workflow for In Vivo Contact Hypersensitivity Model

CHS_Workflow Day0 Day 0: Sensitization with DNFB on abdomen Treatment Daily Oral Treatment: AS2863619 (30 mg/kg) or Vehicle Day0->Treatment Day5 Day 5: Challenge with DNFB on ear Treatment->Day5 Day6 Day 6: Measure ear swelling Day5->Day6 Analysis Analysis: - Ear Thickness - Flow Cytometry of dLNs - Histology/Cytokine Analysis of Skin Day6->Analysis

Caption: Experimental workflow for the in vivo CHS model.

Applications and Future Directions

AS2863619 serves as a critical tool for:

  • Dissecting Treg Biology: Its ability to induce Foxp3 expression in a TGF-β-independent manner allows for the study of alternative pathways of Treg differentiation.

  • Validating CDK8/19 as Therapeutic Targets: The efficacy of AS2863619 in preclinical models supports the development of CDK8/19 inhibitors for autoimmune and inflammatory diseases.

  • Generating Antigen-Specific Tregs: The requirement for TCR stimulation for AS2863619-mediated Treg conversion opens up possibilities for generating antigen-specific Tregs for therapeutic use.

Future research should focus on further elucidating the downstream targets of the CDK8/19-STAT5 axis in T cells and evaluating the long-term stability and function of AS2863619-induced Tregs. Furthermore, the pharmacokinetic and pharmacodynamic properties of AS2863619 and its analogs need to be thoroughly characterized to guide their potential clinical development.

Conclusion

AS2863619 is a potent and specific inhibitor of CDK8/19 that has proven to be an invaluable tool for studying the molecular mechanisms of immune tolerance. Its ability to induce the master regulator of Tregs, Foxp3, provides a robust method for generating these crucial immune-suppressive cells both in vitro and in vivo. The detailed protocols and quantitative data presented in this guide are intended to facilitate the use of AS2863619 by researchers and drug development professionals to advance our understanding of immune regulation and to explore new therapeutic avenues for a range of immune-mediated diseases.

References

In Vitro Effects of AS2863619 on Naive T Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent small molecule inhibitor of cyclin-dependent kinases 8 (CDK8) and 19 (CDK19). In the context of immunology, AS2863619 has emerged as a significant research tool for its ability to modulate T cell differentiation. Specifically, it facilitates the conversion of naive T cells into Foxp3-expressing regulatory T cells (Tregs) in vitro. This process is dependent on Interleukin-2 (IL-2) and T-cell receptor (TCR) stimulation but is independent of Transforming Growth Factor-beta (TGF-β), a classical inducer of Tregs. This technical guide provides an in-depth overview of the in vitro effects of AS2863619 on naive T cells, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

AS2863619 exerts its effects by inhibiting the kinase activity of CDK8 and CDK19.[1][2] These kinases are known to negatively regulate the activity of Signal Transducer and Activator of Transcription 5 (STAT5). Upon TCR and IL-2 stimulation of naive T cells, CDK8/19 phosphorylates a serine residue in the PSP (proline-serine-proline) motif of STAT5, which hinders its full activation.

By inhibiting CDK8/19, AS2863619 prevents this negative regulatory serine phosphorylation.[1][2] This leads to a significant enhancement of tyrosine phosphorylation in the C-terminal domain of STAT5, resulting in its activation.[1] Activated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved noncoding sequence (CNS0), as well as the promoter and CNS2 region, to induce the expression of Foxp3, the master transcription factor for Treg lineage commitment. This ultimately drives the differentiation of naive T cells into functional Tregs.

Signaling Pathway

The signaling cascade initiated by AS2863619 in naive T cells is depicted below.

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 activates CDK8_19->STAT5 Serine Phosphorylation AS2863619 AS2863619 AS2863619->CDK8_19 inhibits pS_STAT5 pS-STAT5 (Inactive) STAT5->pS_STAT5 pY_STAT5 pY-STAT5 (Active) STAT5->pY_STAT5 Tyrosine Phosphorylation Foxp3_gene Foxp3 Gene (CNS0, Promoter, CNS2) pY_STAT5->Foxp3_gene binds & activates transcription Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein expresses Treg_diff Treg Differentiation Foxp3_protein->Treg_diff drives TCR_stim TCR Stimulation TCR_stim->TCR IL2_stim IL-2 IL2_stim->IL2R

References

Methodological & Application

Application Notes and Protocols for AS2863619 in T Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19).[1][2] In the context of immunology, AS2863619 has been identified as a novel molecule capable of inducing the differentiation of conventional T cells (Tconv) into Foxp3-expressing regulatory T cells (Tregs).[3][4][5] This induction is crucial as Tregs play a pivotal role in maintaining immune homeostasis and tolerance. The mechanism of action involves the activation of the STAT5 transcription factor, which is independent of TGF-β, a common agent used for in vitro Treg generation. These characteristics make AS2863619 a valuable tool for research into autoimmune diseases, allergy, and transplantation tolerance.

Mechanism of Action

AS2863619 exerts its effects by inhibiting CDK8 and CDK19. In activated T cells, CDK8/19 normally phosphorylates and inactivates STAT5. By inhibiting CDK8/19, AS2863619 prevents this inactivation, leading to enhanced STAT5 activity. Activated STAT5 then promotes the expression of Foxp3, the master regulator of Treg differentiation, as well as other genes critical for Treg function such as Il2ra, Tnfrsf18, Foxo1, Ccr4, and Icos. This process requires T cell receptor (TCR) stimulation and is dependent on the presence of IL-2.

Data Presentation

In Vitro Activity of AS2863619

ParameterValueCell TypeSpeciesReference
CDK8 IC50 0.61 nMEnzyme AssayN/A
CDK19 IC50 4.28 nMEnzyme AssayN/A
Effective Concentration for Foxp3 Induction Dose-dependentNaïve CD4+ T cellsMouse
Concentration for STAT5 Phosphorylation Modulation 1 µMCD4+ T cellsMouse

Experimental Protocols

Protocol 1: Determination of Optimal AS2863619 Concentration for In Vitro Treg Induction

This protocol outlines a method to determine the optimal concentration of AS2863619 for inducing Foxp3 expression in a primary T cell culture.

Materials:

  • AS2863619

  • Primary T cells (e.g., from mouse splenocytes or human PBMCs)

  • T cell isolation kit (CD4+ or CD8+)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • T cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies)

  • Recombinant human or mouse IL-2

  • Foxp3 staining buffer set

  • Anti-Foxp3 antibody (fluorochrome-conjugated)

  • Flow cytometer

Procedure:

  • Isolate T cells: Isolate naïve CD4+ or CD8+ T cells from your source (e.g., mouse spleen or human peripheral blood) using a negative selection kit to high purity.

  • Cell Plating: Plate the isolated T cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • Preparation of AS2863619 Dilutions: Prepare a 2X stock solution series of AS2863619 in complete RPMI-1640 medium. A suggested starting range is from 10 µM down to 1 nM, with a vehicle control (e.g., DMSO).

  • Cell Stimulation and Treatment:

    • Add 50 µL of the 2X AS2863619 dilutions to the appropriate wells.

    • Add T cell activation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

    • Add recombinant IL-2 to a final concentration of 50 U/mL.

    • The final volume in each well should be 200 µL.

  • Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Staining and Analysis:

    • Harvest the cells and stain for surface markers if desired (e.g., CD4, CD25).

    • Perform intracellular staining for Foxp3 using a commercially available Foxp3 staining buffer set and a fluorochrome-conjugated anti-Foxp3 antibody according to the manufacturer's protocol.

    • Analyze the percentage of Foxp3-positive cells by flow cytometry.

  • Data Interpretation: Plot the percentage of Foxp3+ cells against the concentration of AS2863619 to determine the dose-response curve and identify the optimal concentration for Treg induction.

Protocol 2: T Cell Cytotoxicity Assay

While AS2863619 is primarily used to induce Tregs, it is important to assess its effect on T cell viability and cytotoxicity, especially if considering its use in contexts where effector T cell function is also of interest. Standard cytotoxicity assays can be adapted for this purpose.

Materials:

  • Effector T cells (e.g., cytotoxic T lymphocytes, CTLs)

  • Target cells (e.g., a tumor cell line)

  • AS2863619

  • Complete culture medium

  • Cytotoxicity assay kit (e.g., based on LDH release, Calcein-AM, or a luminescence-based method)

Procedure:

  • Prepare Effector and Target Cells: Culture your effector T cells and target cells under standard conditions.

  • Treat Effector Cells: Pre-treat the effector T cells with a range of AS2863619 concentrations (including a vehicle control) for a desired period (e.g., 24-72 hours) in the presence of T cell activation stimuli and IL-2.

  • Co-culture:

    • Plate the target cells in a 96-well plate.

    • Wash the pre-treated effector T cells to remove any residual compound.

    • Add the effector T cells to the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

  • Incubation: Co-culture the cells for a period sufficient to observe cytotoxicity (typically 4-24 hours).

  • Measure Cytotoxicity: Measure target cell lysis using your chosen cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each condition and compare the cytotoxic activity of T cells treated with AS2863619 to the vehicle-treated control. This will reveal if AS2863619 at its Treg-inducing concentrations has any off-target effects on T cell-mediated killing.

Mandatory Visualizations

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 activates CDK8_19->STAT5 inhibits (Serine Phosphorylation) AS2863619 AS2863619 AS2863619->CDK8_19 inhibits pSTAT5 pSTAT5 STAT5->pSTAT5 Tyrosine Phosphorylation Foxp3_gene Foxp3 Gene pSTAT5->Foxp3_gene activates transcription Treg_genes Treg Function Genes (Il2ra, Icos, etc.) pSTAT5->Treg_genes activates transcription Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis T_cell_isolation Isolate Naive T Cells Plating Plate T cells T_cell_isolation->Plating AS2863619_prep Prepare AS2863619 Serial Dilutions Stimulation Add Anti-CD3/CD28 + IL-2 + AS2863619 AS2863619_prep->Stimulation Plating->Stimulation Incubation Incubate for 3-4 days Stimulation->Incubation Staining Intracellular Staining for Foxp3 Incubation->Staining Flow_cytometry Flow Cytometry Analysis Staining->Flow_cytometry Data_analysis Determine Optimal Concentration Flow_cytometry->Data_analysis

References

Application Notes and Protocols for In Vivo Administration of AS2863619 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2][3][4] In preclinical mouse models, oral administration of AS2863619 has been shown to induce the expression of the transcription factor Foxp3, a key regulator of regulatory T (Treg) cell development and function.[1] This leads to the conversion of conventional T cells (Tconv) into Foxp3+ Treg cells, which play a crucial role in maintaining immune tolerance and suppressing inflammatory responses. These application notes provide detailed protocols for the in vivo administration of AS2863619 in various mouse models of immunological diseases, based on established research.

Mechanism of Action

AS2863619 functions by inhibiting CDK8 and CDK19, which are components of the Mediator complex involved in transcriptional regulation. In activated T cells, CDK8/19 physiologically represses Foxp3 gene expression. Inhibition of CDK8/19 by AS2863619 enhances the activation of STAT5, a key signaling molecule downstream of the IL-2 receptor. Activated STAT5 then binds to regulatory regions of the Foxp3 locus, leading to its transcription and the subsequent differentiation of Tconv cells into functional Foxp3+ Treg cells. This induction of Treg cells by AS2863619 is independent of TGF-β, a canonical pathway for Treg differentiation.

Data Presentation

In Vivo Efficacy of AS2863619 in Mouse Models
Mouse ModelStrainAS2863619 Dosage & AdministrationTreatment DurationKey FindingsReference
Antigen-Specific T cell ResponseDO11.10 TCR Transgenic30 mg/kg, oral gavageSingle dose post-immunizationInduced Foxp3 in antigen-specific KJ1-26+ T cells.
Skin Contact HypersensitivityBALB/c30 mg/kg, oral gavage, daily2 weeksSuppressed secondary response, reduced inflammatory infiltration, and decreased IFN-γ+ cells.
Delayed-Type HypersensitivityC57BL/6Not specifiedNot specifiedReduced OVA-induced delayed-type hypersensitivity reactions.
Spontaneous DiabetesNOD30 mg/kg, oral gavage, dailyFrom 8 weeks of ageSignificantly reduced the incidence of diabetes and insulitis.
Experimental Allergic Encephalomyelitis (EAE)C57BL/6Not specifiedNot specifiedSuppressed disease progression with an increase in KLRG1+Foxp3+ T cells and a decrease in Th17 cells.
Pharmacokinetic and In Vitro Data
ParameterValueCell/System
IC50 (CDK8) 0.6099 nM (0.61 nM)Cell-free assay
IC50 (CDK19) 4.277 nM (4.28 nM)Cell-free assay
EC50 (Foxp3 Induction) 32.5 nMTconv cells
In Vitro Concentration 1.0 µMMouse CD4+ T cells

Experimental Protocols

Preparation of AS2863619 for Oral Gavage
  • Reconstitution: AS2863619 is typically supplied as a solid. For in vivo studies, it needs to be formulated for oral administration. A common vehicle is a solution of 0.5% methylcellulose in water.

  • Calculation of Dosage: Calculate the required amount of AS2863619 based on the body weight of the mice and the target dose (e.g., 30 mg/kg).

  • Suspension: Suspend the calculated amount of AS2863619 powder in the appropriate volume of 0.5% methylcellulose. Ensure a homogenous suspension by vortexing or sonicating immediately before administration.

General Protocol for In Vivo Administration in a Disease Model

This protocol provides a general framework. Specific details such as the timing of administration relative to disease induction will need to be optimized for each model.

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the start of the experiment.

  • Disease Induction: Induce the disease model of interest (e.g., EAE, contact hypersensitivity) according to established protocols.

  • Grouping: Randomly assign mice to a vehicle control group and an AS2863619 treatment group.

  • Administration:

    • Weigh each mouse to determine the precise volume of the AS2863619 suspension to be administered.

    • Administer the AS2863619 suspension (e.g., 30 mg/kg) or vehicle control via oral gavage using a suitable gavage needle.

    • The frequency of administration will depend on the specific model (e.g., daily for two weeks in the contact hypersensitivity model).

  • Monitoring: Monitor the mice regularly for clinical signs of disease, body weight changes, and any adverse effects.

  • Sample Collection and Analysis: At the end of the study, collect relevant tissues (e.g., lymph nodes, spleen, inflamed tissue) for analysis.

    • Flow Cytometry: Prepare single-cell suspensions and stain for relevant markers such as CD4, CD8, Foxp3, and KLRG1 to quantify Treg populations.

    • Histology: Fix tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess inflammatory infiltration.

    • Gene Expression Analysis: Isolate RNA from cells or tissues to analyze the expression of relevant genes.

Visualizations

Signaling Pathway of AS2863619 in T Cells

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2R IL-2 Receptor STAT5 STAT5 IL-2R->STAT5 IL-2 TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activation pSTAT5_Y pSTAT5 (Tyr) STAT5->pSTAT5_Y Phosphorylation Foxp3_Gene Foxp3 Gene pSTAT5_Y->Foxp3_Gene Activation CDK8_19->pSTAT5_Y Inhibits (Ser Phosphorylation) AS2863619 AS2863619 AS2863619->CDK8_19 Inhibition Treg_Differentiation Treg Differentiation Foxp3_Gene->Treg_Differentiation Expression Experimental_Workflow A 1. Animal Acclimatization (e.g., C57BL/6 mice) B 2. Disease Induction (e.g., EAE, Hypersensitivity) A->B C 3. Randomization into Groups (Vehicle vs. AS2863619) B->C D 4. Daily Oral Gavage (30 mg/kg AS2863619) C->D E 5. Monitoring (Clinical Score, Body Weight) D->E F 6. Tissue Collection (End of study) E->F G 7. Analysis F->G H Flow Cytometry (Treg quantification) I Histology (Inflammation scoring) J Gene Expression (qRT-PCR)

References

Application Notes and Protocols for AS2863619 in Experimental Autoimmune Encephalomyelitis (EAE) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19.[1] In the context of autoimmune diseases, particularly in models of multiple sclerosis such as experimental autoimmune encephalomyelitis (EAE), AS2863619 has demonstrated significant therapeutic potential. Its mechanism of action revolves around the induction of Forkhead box P3 (Foxp3)-expressing regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing aberrant immune responses that drive autoimmunity.[2][3] These application notes provide a comprehensive overview of the use of AS2863619 in EAE models, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action: CDK8/19 Inhibition and Treg Induction

AS2863619 selectively inhibits CDK8 and its paralog CDK19, which are components of the Mediator complex involved in transcriptional regulation.[2] In activated conventional T cells (Tconv), CDK8/19 physiologically represses the expression of Foxp3, the master transcription factor for Tregs.[2]

The signaling pathway initiated by T cell receptor (TCR) and Interleukin-2 (IL-2) stimulation is critical for T cell fate decisions. In this pathway, Signal Transducer and Activator of Transcription 5 (STAT5) plays a pivotal role in promoting Foxp3 expression. CDK8/19 negatively regulates this process by phosphorylating a serine residue in the PSP (proline-serine-proline) motif of STAT5, which hinders its activity.

By inhibiting CDK8/19, AS2863619 prevents the inhibitory serine phosphorylation of STAT5. This leads to enhanced tyrosine phosphorylation in the C-terminal domain of STAT5, promoting its activation. Activated STAT5 then binds to the conserved non-coding sequence (CNS0) region of the Foxp3 gene locus, leading to the induction of Foxp3 expression and the conversion of antigen-specific effector/memory T cells into functionally stable Foxp3+ Tregs. This induction of Tregs by AS2863619 is independent of TGF-β, a canonical inducer of Tregs.

Signaling Pathway Diagram

AS2863619_Signaling_Pathway cluster_Tcell Conventional T Cell TCR TCR Stimulation CDK8_19 CDK8/19 TCR->CDK8_19 IL2R IL-2 Receptor STAT5_inactive STAT5 (inactive) IL2R->STAT5_inactive IL2 IL-2 IL2->IL2R CDK8_19->STAT5_inactive Serine Phosphorylation Foxp3_repression Foxp3 Repression CDK8_19->Foxp3_repression AS2863619 AS2863619 AS2863619->CDK8_19 Inhibition STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active Tyrosine Phosphorylation Foxp3_expression Foxp3 Expression STAT5_active->Foxp3_expression Induction Treg_differentiation Treg Differentiation Foxp3_expression->Treg_differentiation

Caption: AS2863619 inhibits CDK8/19, promoting STAT5-mediated Foxp3 expression and Treg differentiation.

Data Presentation

While the primary literature confirms the efficacy of AS2863619 in suppressing EAE, specific quantitative data from these studies are not publicly available. The following tables are structured templates based on typical EAE studies and the known mechanism of AS2863619. Researchers should populate these tables with their own experimental data.

Table 1: Effect of AS2863619 on Clinical Parameters of MOG35-55-Induced EAE in C57BL/6 Mice

Treatment GroupNDay of Onset (Mean ± SEM)Peak Clinical Score (Mean ± SEM)Cumulative Disease Score (Mean ± SEM)
Vehicle Control10
AS2863619 (dose 1)10
AS2863619 (dose 2)10

Table 2: Immunological Profile in Spleen and Central Nervous System (CNS) of EAE Mice Treated with AS2863619 at Peak of Disease

Treatment GroupTissue% CD4+ T cells% CD4+Foxp3+ Tregs% CD4+IFN-γ+ (Th1)% CD4+IL-17+ (Th17)
Vehicle ControlSpleen
CNS
AS2863619Spleen
CNS

Experimental Protocols

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice with MOG35-55

This protocol describes the active induction of EAE, which models the induction and effector phases of the disease.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Isoflurane for anesthesia

  • Syringes and needles

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • On the day of immunization (Day 0), prepare the emulsion by mixing MOG35-55 (final concentration 1-2 mg/mL) with an equal volume of CFA.

    • Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization:

    • Anesthetize mice with isoflurane.

    • Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously, distributed over two sites on the flank.

  • Pertussis Toxin Administration:

    • On Day 0 and Day 2 post-immunization, administer 100-200 ng of PTX intraperitoneally in a volume of 100-200 µL of sterile PBS.

  • Clinical Scoring:

    • Beginning on Day 7 post-immunization, monitor mice daily for clinical signs of EAE.

    • Use a standard 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

    • Record body weight daily as an additional measure of disease severity.

Protocol 2: Administration of AS2863619 in the EAE Model

AS2863619 can be administered either prophylactically (before disease onset) or therapeutically (after disease onset).

Materials:

  • AS2863619

  • Vehicle for dissolution/suspension (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

Procedure (Prophylactic Treatment):

  • Begin oral administration of AS2863619 or vehicle on the day of immunization (Day 0). A previously reported oral dose for in vivo studies is 30 mg/kg.

  • Administer the compound daily via oral gavage until the end of the experiment.

  • Monitor and score the mice daily as described in Protocol 1.

Procedure (Therapeutic Treatment):

  • Induce EAE as described in Protocol 1.

  • Begin daily oral administration of AS2863619 or vehicle upon the first appearance of clinical signs (e.g., clinical score of 1).

  • Continue daily treatment and monitoring until the experimental endpoint.

Experimental Workflow Diagram

EAE_Workflow cluster_Induction EAE Induction cluster_Treatment AS2863619 Administration cluster_Monitoring Monitoring & Analysis Day0 Day 0: - MOG35-55/CFA Immunization - PTX injection Day2 Day 2: - PTX injection Monitoring Daily: - Clinical Scoring - Body Weight Day2->Monitoring Prophylactic Prophylactic: Daily oral gavage (starting Day 0) Therapeutic Therapeutic: Daily oral gavage (starting at disease onset) Analysis Endpoint Analysis: - Histology (CNS) - Flow Cytometry (Spleen, CNS) cluster_Induction cluster_Induction cluster_Treatment cluster_Treatment cluster_Monitoring cluster_Monitoring

Caption: Workflow for EAE induction, AS2863619 treatment, and subsequent monitoring and analysis.

Protocol 3: Isolation and Analysis of CNS-Infiltrating Leukocytes

Materials:

  • Anesthetized and perfused mice

  • Collagenase D

  • DNase I

  • Percoll

  • RPMI 1640 medium

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD4, -Foxp3, -IFN-γ, -IL-17)

  • Intracellular staining buffers

Procedure:

  • At the desired time point (e.g., peak of disease), deeply anesthetize the mice and perfuse intracardially with cold PBS to remove blood from the vasculature.

  • Dissect the brain and spinal cord and place them in cold RPMI medium.

  • Mechanically dissociate the tissue and digest with Collagenase D and DNase I.

  • Isolate leukocytes from the resulting single-cell suspension using a Percoll gradient.

  • Resuspend the isolated cells in FACS buffer for staining.

  • For intracellular cytokine staining, restimulate the cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours before surface and intracellular staining.

  • Acquire data on a flow cytometer and analyze the frequencies of different T cell populations.

Expected Outcomes and Troubleshooting

  • Efficacy: Treatment with AS2863619 is expected to ameliorate the clinical signs of EAE, resulting in a delayed onset, lower peak clinical scores, and reduced cumulative disease severity compared to vehicle-treated controls.

  • Immunology: Analysis of immune cell populations is expected to show an increase in the frequency and number of CD4+Foxp3+ Treg cells in the periphery (spleen, lymph nodes) and in the CNS of AS2863619-treated mice. Conversely, a reduction in the infiltration of pathogenic Th1 (IFN-γ+) and Th17 (IL-17+) cells into the CNS is anticipated.

  • Troubleshooting:

    • Low EAE Incidence/Severity: Ensure the MOG35-55/CFA emulsion is stable and properly prepared. Check the activity of the PTX. The age and genetic background of the mice are also critical factors.

    • Variability in Response: Ensure consistent and low-stress animal handling, as stress can influence EAE development. Randomize animals into treatment groups.

    • Compound Solubility/Stability: Prepare fresh solutions of AS2863619 for oral administration and ensure complete dissolution or a homogenous suspension.

Conclusion

AS2863619 represents a promising therapeutic agent for autoimmune diseases like multiple sclerosis. By targeting CDK8/19, it promotes the generation of antigen-specific regulatory T cells, offering a more targeted approach to immunosuppression. The protocols and information provided here serve as a guide for researchers to effectively utilize AS2863619 in EAE models to further investigate its therapeutic potential and underlying immunological mechanisms.

References

Application Notes and Protocols for AS2863619 in Skin Hypersensitivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] It has demonstrated significant potential in the modulation of immune responses, particularly in the context of skin hypersensitivity. AS2863619 acts as a Foxp3 inducer, promoting the differentiation of conventional T cells into regulatory T (Treg) cells.[1][2][3] This mechanism of action suggests its therapeutic utility in various immunological diseases, including allergic and autoimmune conditions. These application notes provide a comprehensive overview of the use of AS2863619 in preclinical skin hypersensitivity studies, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

AS2863619 exerts its immunomodulatory effects by inhibiting CDK8 and CDK19. This inhibition leads to the enhanced activation of STAT5, a key transcription factor in the IL-2 signaling pathway. Specifically, AS2863619 treatment suppresses the serine phosphorylation of STAT5 while increasing its tyrosine phosphorylation, which is crucial for its activity. Activated STAT5 then binds to the promoter and enhancer regions of the Foxp3 gene, inducing its expression and promoting the differentiation of naive and effector/memory T cells into Foxp3+ Treg cells. This induction of Tregs is independent of TGF-β, a cytokine commonly used to generate Tregs in vitro. The resulting increase in the Treg population helps to suppress inflammatory responses, as demonstrated in a mouse model of contact hypersensitivity.

AS2863619_Signaling_Pathway cluster_cell T Cell AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 STAT5 STAT5 CDK8_19->STAT5 | (Ser Phosphorylation) pSTAT5_Tyr pSTAT5 (Tyr) STAT5->pSTAT5_Tyr + (Tyr Phosphorylation) Foxp3 Foxp3 Expression pSTAT5_Tyr->Foxp3 Induces Treg Treg Differentiation Foxp3->Treg Suppression Suppression of Inflammation Treg->Suppression

Figure 1: Signaling pathway of AS2863619 in T cells.

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of AS2863619.

Table 1: In Vitro Inhibitory Activity of AS2863619

TargetIC50 (nM)
CDK80.61
CDK194.28
Data from MedchemExpress.

Table 2: In Vitro Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T Cells

TreatmentSTAT5 Serine PhosphorylationSTAT5 Tyrosine Phosphorylation
AS2863619 (1 µM, 22 hours)~40% of control~160% of control
Data from Akamatsu M, et al. Sci Immunol. 2019.

Table 3: In Vivo Dosing for Skin Hypersensitivity Studies

Animal ModelCompoundDosageRoute of AdministrationFrequencyDuration
Mouse (DNFB-induced contact hypersensitivity)AS286361930 mg/kgOralDaily2 weeks
Data from Akamatsu M, et al. Sci Immunol. 2019.

Experimental Protocols

Protocol 1: In Vivo DNFB-Induced Contact Hypersensitivity in Mice

This protocol describes the induction of contact hypersensitivity using 2,4-dinitrofluorobenzene (DNFB) and treatment with AS2863619.

DNFB_Protocol_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization Day1_14 Days 1-14: Treatment Shave Shave abdominal skin Apply_DNFB_Sens Apply 0.5% DNFB in acetone/olive oil (4:1) Shave->Apply_DNFB_Sens Administer_AS Administer AS2863619 (30 mg/kg, p.o.) or vehicle daily Day1_14->Administer_AS Day5 Day 5: Challenge Apply_DNFB_Chal Apply 0.2% DNFB to one ear Day5->Apply_DNFB_Chal Apply_Vehicle Apply vehicle to contralateral ear Day5->Apply_Vehicle Day6 Day 6 (24h post-challenge): Analysis Measure_Ear Measure ear thickness Day6->Measure_Ear Collect_Tissues Collect ears and draining lymph nodes Day6->Collect_Tissues Histo Histological analysis Collect_Tissues->Histo FACS Flow cytometry of immune cells Collect_Tissues->FACS

Figure 2: Experimental workflow for DNFB-induced contact hypersensitivity.

Materials:

  • AS2863619

  • 2,4-dinitrofluorobenzene (DNFB)

  • Acetone

  • Olive oil

  • Vehicle for AS2863619 (e.g., 0.5% methylcellulose)

  • Mice (e.g., BALB/c or C57BL/6)

  • Micrometer caliper

  • Standard histology and flow cytometry reagents

Procedure:

  • Sensitization (Day 0): a. Anesthetize the mice and shave a small area of their abdominal skin. b. Prepare a 0.5% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil. c. Apply 25-50 µL of the 0.5% DNFB solution to the shaved abdominal skin.

  • Treatment (Days 1-14): a. Prepare a formulation of AS2863619 for oral administration (e.g., suspension in 0.5% methylcellulose). b. Administer AS2863619 at a dose of 30 mg/kg body weight via oral gavage daily for 14 days. c. Administer an equivalent volume of the vehicle to the control group.

  • Challenge (Day 5): a. Prepare a 0.2% (w/v) solution of DNFB in a 4:1 mixture of acetone and olive oil. b. Apply 20 µL of the 0.2% DNFB solution to the dorsal and ventral surfaces of one ear of each mouse. c. Apply 20 µL of the acetone/olive oil vehicle to the contralateral ear as a control.

  • Analysis (Day 6): a. 24 hours after the challenge, measure the thickness of both ears using a micrometer caliper. The degree of ear swelling is calculated as the difference in thickness between the DNFB-treated ear and the vehicle-treated ear. b. Euthanize the mice and collect the ears for histological analysis to assess inflammatory cell infiltration and edema. c. Isolate draining lymph nodes for analysis of T cell populations (e.g., IFN-γ+ cells, Foxp3+ Treg cells) by flow cytometry.

Protocol 2: In Vitro Induction of Foxp3 in CD4+ T Cells

This protocol describes the in vitro differentiation of naive CD4+ T cells into Foxp3+ Treg cells using AS2863619.

Materials:

  • AS2863619 (dissolved in DMSO)

  • Naive CD4+ T cells (isolated from mouse spleen or lymph nodes)

  • T cell culture medium (e.g., RPMI-1640 with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or beads)

  • Recombinant human IL-2

  • Flow cytometry antibodies (anti-CD4, anti-Foxp3)

  • 96-well cell culture plates

Procedure:

  • T Cell Isolation: a. Isolate naive CD4+ T cells from mouse spleens and lymph nodes using a negative selection kit according to the manufacturer's instructions.

  • Cell Culture and Treatment: a. Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to stimulate the T cells. b. Seed the isolated naive CD4+ T cells at a density of 1-2 x 10^5 cells per well in T cell culture medium. c. Add recombinant human IL-2 to the culture medium (e.g., 100 U/mL). d. Add AS2863619 to the desired final concentrations (e.g., a dose-response from 0.1 nM to 1 µM). Include a DMSO vehicle control. e. Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Flow Cytometry Analysis: a. After the incubation period, harvest the cells. b. Stain the cells for surface markers (e.g., CD4). c. Fix and permeabilize the cells using a Foxp3 staining buffer set according to the manufacturer's protocol. d. Stain for intracellular Foxp3. e. Analyze the percentage of Foxp3+ cells within the CD4+ T cell population by flow cytometry.

Protocol 3: Analysis of STAT5 Phosphorylation by Flow Cytometry

This protocol details the assessment of STAT5 phosphorylation in T cells following treatment with AS2863619.

Materials:

  • AS2863619 (dissolved in DMSO)

  • Mouse CD4+ T cells

  • T cell culture medium

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant human IL-2

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol)

  • Flow cytometry antibodies (anti-CD4, anti-phospho-STAT5 (Tyr694), anti-phospho-STAT5 (Ser726))

  • FACS tubes

Procedure:

  • T Cell Stimulation and Treatment: a. Isolate and culture mouse CD4+ T cells as described in Protocol 2. b. Stimulate the T cells with plate-bound anti-CD3/anti-CD28 and IL-2. c. Treat the cells with AS2863619 (e.g., 1 µM) or DMSO vehicle control for a specified time (e.g., 22 hours).

  • Cell Fixation and Permeabilization: a. Harvest the cells and transfer them to FACS tubes. b. Fix the cells by adding a fixation buffer and incubating for 10-15 minutes at room temperature. c. Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.

  • Intracellular Staining and Analysis: a. Wash the cells to remove the permeabilization buffer. b. Stain the cells with antibodies against CD4 and the phosphorylated forms of STAT5 (tyrosine and serine). c. Analyze the cells by flow cytometry to determine the mean fluorescence intensity (MFI) of phospho-STAT5 in the CD4+ T cell population.

Safety Precautions

AS2863619 is a research chemical. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DNFB with extreme caution as it is a potent sensitizer and toxic. All procedures involving DNFB should be performed in a chemical fume hood. All animal procedures must be approved by and conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).

References

Application Note: Induction of Foxp3+ Regulatory T Cells using AS2863619 with IL-2 and TCR Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regulatory T cells (Tregs) are critical for maintaining immunological tolerance and preventing autoimmune diseases. The transcription factor Foxp3 is a key determinant of Treg cell identity and function. While several methods exist to induce Tregs in vitro, many rely on TGF-β, which can have pleiotropic effects. AS2863619 is a potent and selective small molecule inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19).[1][2][3] This compound has been shown to induce the expression of Foxp3 in conventional T cells (Tconv), effectively converting them into functional Tregs.[4] This conversion is dependent on T-cell receptor (TCR) and Interleukin-2 (IL-2) signaling but is notably independent of TGF-β, offering a distinct advantage for studying Treg biology and for potential therapeutic applications.[3]

Mechanism of Action

AS2863619 facilitates Foxp3 induction by modulating the STAT5 signaling pathway. Under normal conditions, TCR stimulation activates CDK8 and CDK19. These kinases then phosphorylate a specific serine residue on STAT5, which inhibits its activity and prevents the transcription of the Foxp3 gene. In parallel, IL-2 signaling leads to the activating tyrosine phosphorylation of STAT5.

AS2863619 inhibits CDK8/19, thereby preventing the inhibitory serine phosphorylation of STAT5. This augments the retention of tyrosine-phosphorylated, active STAT5 in the nucleus. Activated STAT5 can then bind to regulatory regions of the Foxp3 locus, leading to enhanced gene expression and the conversion of Tconv cells into Foxp3+ Tregs.

AS2863619_Signaling_Pathway AS2863619 Signaling Pathway cluster_cytoplasm Cytoplasm / Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activates CDK8_19->STAT5 Ser Phos. pSTAT5_Y pSTAT5 (Tyr) Active STAT5->pSTAT5_Y Tyr Phos. pSTAT5_S pSTAT5 (Ser) Inactive STAT5->pSTAT5_S Foxp3 Foxp3 Gene Expression pSTAT5_Y->Foxp3 Induces AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits

Caption: AS2863619 inhibits CDK8/19 to promote STAT5-mediated Foxp3 expression.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of AS2863619 from in vitro studies.

ParameterTarget/EffectValueReference
IC₅₀ CDK8 (cell-free assay)0.61 nM
CDK19 (cell-free assay)4.28 nM
EC₅₀ Foxp3 induction in Tconv cells32.5 nM
Effect on STAT5 Serine Phosphorylation (PSP motif)Suppressed to ~40% of control
Tyrosine Phosphorylation (C-terminal)Enhanced to ~160% of control

Experimental Protocols

Protocol 1: In Vitro Induction of Foxp3 in Naïve CD4+ T cells

This protocol describes the conversion of isolated naïve or effector/memory T cells into Foxp3+ Tregs using AS2863619.

Materials and Reagents:

  • Murine spleen or lymph nodes

  • CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

  • FACS buffer (PBS with 2% FBS)

  • RPMI-1640 medium supplemented with 10% FBS, Penicillin/Streptomycin, and 2-mercaptoethanol

  • Anti-CD3/CD28 Dynabeads (or plate-bound antibodies)

  • Recombinant murine IL-2 (carrier-free)

  • AS2863619 (dissolved in DMSO)

  • Foxp3/Transcription Factor Staining Buffer Set

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD25, anti-Foxp3

Procedure:

  • Isolate CD4+ T cells: Prepare a single-cell suspension from murine spleen or lymph nodes. Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions. Purity should be >95%.

  • Cell Plating: Resuspend isolated CD4+ T cells in complete RPMI-1640 medium and plate in a 96-well round-bottom plate at a density of 1-2 x 10⁵ cells per well.

  • TCR Stimulation: Add anti-CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio to stimulate the T cells. Alternatively, use plates pre-coated with anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).

  • Add Cytokines and Inhibitor:

    • Add recombinant IL-2 to a final concentration of 50 U/mL.

    • Add AS2863619 to the desired final concentration. A dose-response curve from 10 nM to 1 µM is recommended to determine the optimal concentration. Prepare a vehicle control well with an equivalent volume of DMSO.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Analysis by Flow Cytometry:

    • Harvest cells and wash with FACS buffer.

    • Perform surface staining for CD4 and CD25.

    • Fix and permeabilize the cells using a Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.

    • Perform intracellular staining for Foxp3.

    • Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

Experimental_Workflow A 1. Isolate CD4+ T Cells from Spleen/Lymph Nodes B 2. Plate Cells (1-2 x 10^5 cells/well) A->B C 3. Add TCR Stimulation (anti-CD3/CD28 beads) B->C D 4. Add Reagents - IL-2 (50 U/mL) - AS2863619 (e.g., 10 nM - 1 µM) C->D E 5. Incubate (3-5 Days, 37°C, 5% CO2) D->E F 6. Stain and Analyze (Flow Cytometry for CD4+Foxp3+) E->F

Caption: Workflow for the in vitro induction of Foxp3+ T cells using AS2863619.

Protocol 2: Co-culture with Antigen-Presenting Cells (APCs)

This protocol is adapted for antigen-specific Treg induction using dendritic cells (DCs) as APCs.

Materials and Reagents:

  • All materials from Protocol 1

  • CD4+ T cells from a TCR transgenic mouse model (e.g., DO11.10)

  • Bone marrow-derived dendritic cells (BMDCs) or splenocytes depleted of T cells

  • Cognate peptide antigen (e.g., OVA peptide for DO11.10)

  • Mitomycin-C (for arresting APC proliferation)

Procedure:

  • Prepare APCs: Culture and mature BMDCs as per standard protocols. Alternatively, use T-cell-depleted splenocytes. Treat APCs with Mitomycin-C (25-50 µg/mL) for 30 minutes at 37°C to prevent their proliferation, then wash thoroughly.

  • Isolate T cells: Isolate CD4+ T cells from a TCR transgenic mouse.

  • Co-culture Setup:

    • Plate the treated APCs in a 96-well flat-bottom plate (e.g., 2-4 x 10⁴ cells/well).

    • Add the cognate peptide to the wells at an optimal concentration (e.g., 1-5 µM).

    • Add 2 x 10⁵ transgenic CD4+ T cells per well.

  • Add Cytokines and Inhibitor: Add IL-2 (50 U/mL) and AS2863619 (at optimal concentration) to the co-culture.

  • Incubation and Analysis: Incubate for 3-5 days and analyze for Foxp3 expression via flow cytometry as described in Protocol 1.

Expected Outcomes and Applications

  • Dose-Dependent Foxp3 Induction: Researchers should observe a significant, dose-dependent increase in the percentage of CD4+Foxp3+ cells in cultures treated with AS2863619 compared to vehicle controls. The compound is effective on both naïve and effector/memory T cells.

  • Functional Tregs: The induced Tregs (iTregs) are expected to be functionally suppressive. This can be validated using an in vitro suppression assay, where the AS2863619-generated iTregs are co-cultured with freshly isolated, dye-labeled responder T cells and stimulated.

  • Inflammatory Cytokine Resistance: AS2863619-mediated Foxp3 induction has been shown to be resistant to the inhibitory effects of inflammatory cytokines like IL-4 and IL-6.

  • Applications: This method provides a robust platform for:

    • Generating large numbers of antigen-specific Tregs for functional studies.

    • Investigating the molecular requirements for Treg lineage stability.

    • Screening for novel immunomodulatory compounds.

    • Preclinical development of Treg-based cellular therapies for autoimmune diseases and transplantation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low T cell Viability Suboptimal culture conditions; DMSO toxicity.Ensure use of high-quality reagents and serum. Keep final DMSO concentration below 0.1%.
Poor T cell Proliferation Inefficient TCR stimulation.Titrate anti-CD3/CD28 antibodies or beads. Ensure reagents are not expired.
Low Foxp3 Induction Insufficient IL-2 or AS2863619; incorrect timing.Confirm IL-2 bioactivity. Perform a dose-response for AS2863619. Analyze at multiple time points (e.g., Day 3, 4, 5).
High Background Foxp3 Contamination with natural Tregs (nTregs).Use highly purified naïve CD4+ T cells (CD4+CD25-CD62L+CD44low) to minimize nTreg carryover.

References

Application of AS2863619 in Human CD4+ T Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] In the field of human immunology, AS2863619 has emerged as a valuable research tool for its ability to modulate CD4+ T cell differentiation, specifically by inducing the expression of the transcription factor Forkhead box P3 (Foxp3). This leads to the conversion of conventional CD4+ T cells (Tconv) into Foxp3+ regulatory T cells (Tregs), which are critical for maintaining immune tolerance and preventing autoimmune diseases.[2][3] Notably, this induction of Tregs by AS2863619 is independent of the canonical TGF-β signaling pathway, offering a novel mechanism for generating Tregs for research and potential therapeutic applications.[1][2]

Mechanism of Action

AS2863619 exerts its effects on CD4+ T cells through the inhibition of CDK8 and CDK19. These kinases are known to negatively regulate the activity of Signal Transducer and Activator of Transcription 5 (STAT5), a key transcription factor in the IL-2 signaling pathway that is crucial for Foxp3 expression and Treg stability.

The proposed mechanism is as follows:

  • TCR and IL-2 Signaling: Upon T cell receptor (TCR) and IL-2 receptor stimulation in CD4+ T cells, STAT5 is activated through phosphorylation of a C-terminal tyrosine residue.

  • CDK8/19-mediated Inhibition: Activated CDK8 and CDK19 phosphorylate STAT5 at a serine residue within the PSP (pro-ser-pro) motif. This serine phosphorylation is thought to inactivate STAT5, thereby hindering its ability to bind to the Foxp3 gene locus and promote its transcription.

  • AS2863619 Intervention: AS2863619 inhibits the kinase activity of CDK8 and CDK19. This inhibition prevents the serine phosphorylation of STAT5, thus maintaining STAT5 in its active, tyrosine-phosphorylated state.

  • Foxp3 Induction: Active STAT5 can then bind to regulatory regions of the Foxp3 locus, primarily the conserved noncoding sequence (CNS)0, leading to the induction of Foxp3 expression and the conversion of conventional CD4+ T cells into a Treg phenotype.

This process is dependent on IL-2 signaling but does not require TGF-β, a cytokine commonly used to induce Tregs in vitro.

Core Applications in Human CD4+ T Cell Research

  • Generation of Induced Regulatory T cells (iTregs): AS2863619 provides a robust method for generating Foxp3+ iTregs from both naïve and effector/memory human CD4+ T cells in vitro. This is particularly valuable as it bypasses the need for TGF-β, which can have pleiotropic and sometimes undesirable effects.

  • Study of Treg Biology: The use of AS2863619 allows for the detailed investigation of the molecular mechanisms underlying Foxp3 gene regulation and Treg differentiation, particularly the role of the CDK8/19-STAT5 axis.

  • Development of Treg-based Therapies: By enabling the efficient generation of Tregs, AS2863619 is a valuable tool in the preclinical development of Treg-based cell therapies for autoimmune diseases, transplant rejection, and other inflammatory conditions.

  • Modulation of Immune Responses: AS2863619 can be used to study the impact of iTreg induction on the function of other immune cells and the overall immune response in in vitro co-culture systems.

Data Presentation

Table 1: Inhibitory Activity of AS2863619

TargetIC50 (nM)
CDK80.61
CDK194.28

This data indicates that AS2863619 is a highly potent inhibitor of both CDK8 and CDK19.

Table 2: Effects of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T cells

TreatmentSTAT5 Serine Phosphorylation (PSP motif)STAT5 Tyrosine Phosphorylation (C-terminal)
AS2863619 (1 µM)~40% of control~160% of control

This data demonstrates that AS2863619 suppresses the inhibitory serine phosphorylation of STAT5 while enhancing the activating tyrosine phosphorylation.

Mandatory Visualizations

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Induces IL2R IL-2R STAT5_active STAT5 (Tyr-P) IL2R->STAT5_active Activates CDK8_19->STAT5_active Phosphorylates (Ser) STAT5_inactive STAT5 (Ser-P) STAT5_active->STAT5_inactive Foxp3_gene Foxp3 Gene STAT5_active->Foxp3_gene Binds to CNS0 AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Treg_phenotype Treg Phenotype Foxp3_gene->Treg_phenotype Induces

Caption: Signaling pathway of AS2863619 in human CD4+ T cells.

Experimental_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture and Induction cluster_analysis Analysis PBMC Human PBMCs Naive_CD4 Isolate Naïve CD4+ T Cells (Negative Selection) PBMC->Naive_CD4 Culture Culture with anti-CD3/CD28 beads + IL-2 Naive_CD4->Culture Treatment Add AS2863619 (Dose-response) Culture->Treatment Incubate Incubate for 3-5 days Treatment->Incubate Flow_Cytometry Flow Cytometry (Foxp3, CD25 staining) Incubate->Flow_Cytometry Suppression_Assay Functional Suppression Assay Incubate->Suppression_Assay

Caption: Experimental workflow for AS2863619-mediated Treg induction.

Experimental Protocols

Protocol 1: Isolation of Human Naïve CD4+ T Cells from PBMCs

This protocol is for the isolation of untouched human naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using a negative selection immunomagnetic approach.

Materials:

  • Human whole blood or buffy coat

  • Ficoll-Paque PLUS or equivalent density gradient medium

  • Phosphate-buffered saline (PBS) without Ca2+/Mg2+

  • Recommended medium: RPMI 1640 + 10% FBS

  • Human Naïve CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec or STEMCELL Technologies)

  • Centrifuge

  • 50 mL conical tubes

  • Magnetic separator

Procedure:

  • PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper plasma layer and carefully collect the mononuclear cell layer at the interface. e. Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in the recommended medium and perform a cell count.

  • Naïve CD4+ T Cell Isolation (Negative Selection): a. Centrifuge the required number of PBMCs at 300 x g for 10 minutes and resuspend the cell pellet in the recommended buffer provided with the isolation kit. b. Add the biotin-antibody cocktail to the cell suspension and incubate as per the manufacturer's instructions (typically 5-10 minutes at 4°C). c. Add the magnetic microbead cocktail and incubate for another 10-15 minutes at 4°C. d. Place the tube in the magnetic separator and allow the magnetically labeled cells to adhere to the column or the side of the tube. e. Collect the unlabeled cell suspension, which contains the enriched naïve CD4+ T cells. f. Wash the column or tube with buffer to maximize the recovery of naïve CD4+ T cells and combine with the collected fraction. g. Perform a cell count and assess purity by flow cytometry (staining for CD4, CD45RA, and CD45RO).

Protocol 2: In Vitro Induction of Foxp3+ Tregs using AS2863619

This protocol describes the induction of Foxp3 expression in isolated human naïve CD4+ T cells.

Materials:

  • Isolated human naïve CD4+ T cells

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)

  • Human CD3/CD28 T cell activator beads

  • Recombinant human IL-2

  • AS2863619 (dissolved in DMSO)

  • 96-well round-bottom culture plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Resuspend the isolated naïve CD4+ T cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

  • In a 96-well round-bottom plate, add 1 x 10^5 cells per well.

  • Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.

  • Add recombinant human IL-2 to a final concentration of 100 U/mL.

  • Prepare serial dilutions of AS2863619 in complete RPMI medium. Add the desired final concentrations to the wells (a typical starting concentration is 1 µM, with a dose-response curve from 10 nM to 10 µM recommended). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells for analysis.

Protocol 3: Flow Cytometry Analysis of Foxp3 Expression

This protocol is for the intracellular staining of Foxp3 to assess the percentage of induced Tregs.

Materials:

  • Harvested cells from Protocol 2

  • FACS buffer (PBS + 2% FBS)

  • Fixable Viability Dye

  • Anti-human CD4 and CD25 antibodies (surface staining)

  • Foxp3 Transcription Factor Staining Buffer Set

  • Anti-human Foxp3 antibody (intracellular staining)

  • Flow cytometer

Procedure:

  • Wash the harvested cells with FACS buffer.

  • Stain for viability using a fixable viability dye according to the manufacturer's instructions.

  • Stain for surface markers (CD4, CD25) by incubating with the antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells with FACS buffer.

  • Fix and permeabilize the cells using the Foxp3 staining buffer set as per the manufacturer's protocol.

  • Stain for intracellular Foxp3 by incubating with the anti-Foxp3 antibody for 30-45 minutes at room temperature in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data by gating on live, CD4+ lymphocytes and then assessing the percentage of Foxp3+ and CD25+ cells.

Protocol 4: In Vitro Treg Suppression Assay

This protocol assesses the suppressive function of the AS2863619-induced Tregs.

Materials:

  • AS2863619-induced Tregs (iTregs)

  • Autologous or allogeneic responder CD4+ T cells (Tresp), labeled with a proliferation dye (e.g., CFSE or CellTrace Violet)

  • Antigen-presenting cells (APCs), irradiated or treated with mitomycin C

  • Soluble anti-human CD3 antibody

  • Complete RPMI 1640 medium

  • 96-well round-bottom culture plates

Procedure:

  • Label the responder CD4+ T cells (Tresp) with CFSE or another proliferation dye according to the manufacturer's instructions.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Tresp cells alone (no stimulation)

    • Tresp cells + APCs + anti-CD3 (positive proliferation control)

    • iTregs alone + APCs + anti-CD3

    • Co-cultures of Tresp cells and iTregs at different ratios (e.g., 1:1, 1:2, 1:4 iTreg:Tresp) + APCs + anti-CD3.

  • Use a constant number of Tresp cells (e.g., 5 x 10^4 per well) and APCs (e.g., 5 x 10^4 per well).

  • Add soluble anti-CD3 antibody at a suboptimal concentration (e.g., 0.5-1 µg/mL).

  • Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze the proliferation of the Tresp cells by flow cytometry, measuring the dilution of the proliferation dye.

  • Calculate the percentage of suppression based on the reduction in proliferation in the co-cultures compared to the positive control.

References

Application Notes and Protocols for AS2863619 in Effector and Memory T Cell Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] In the field of immunology, AS2863619 has emerged as a valuable tool for studying the conversion of conventional T cells (Tconv), including naïve, effector, and memory T cells, into Foxp3-expressing regulatory T cells (Tregs).[2][3][4] This process is of significant interest for the development of therapies for autoimmune diseases and other inflammatory conditions.

The mechanism of action of AS2863619 in T cells is centered on the modulation of the STAT5 signaling pathway. T-cell receptor (TCR) signaling leads to the induction of CDK8/19, which in turn inactivates the IL-2-induced signal transducer and activator of transcription 5 (STAT5) by phosphorylating a serine residue within the PSP motif. By inhibiting CDK8/19, AS2863619 prevents this inhibitory phosphorylation, thereby maintaining STAT5 in its active, tyrosine-phosphorylated state. Activated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, a master regulator of Treg function, leading to its expression and the subsequent conversion of conventional T cells into a Treg phenotype. This induction of Foxp3 is dependent on IL-2 and TCR stimulation but notably occurs independently of TGF-β, a cytokine traditionally used for in vitro Treg generation.

These application notes provide detailed protocols for the use of AS2863619 to induce the conversion of effector and memory T cells into Tregs in vitro, along with methods for their characterization.

Data Presentation

Quantitative Data for AS2863619
ParameterValueTarget/SystemReference
IC50 0.61 nMCDK8
IC50 4.28 nMCDK19
In Vitro Effective Concentration 1 µMInhibition of STAT5 serine phosphorylation in mouse CD4+ T cells (22 hours)
In Vivo Effective Dose 30 mg/kg (oral administration)Induction of Foxp3 in antigen-specific T cells in mice

Signaling Pathway Diagram

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 induces IL2R IL-2R STAT5_active STAT5 (active) pTyr IL2R->STAT5_active activates CDK8_19->STAT5_active phosphorylates (Ser) inactivates STAT5_inactive STAT5 (inactive) pSer Foxp3_gene Foxp3 gene STAT5_active->Foxp3_gene activates transcription Treg_genes Treg-associated genes STAT5_active->Treg_genes activates transcription AS2863619 AS2863619 AS2863619->CDK8_19 inhibits Foxp3_protein Foxp3 protein Foxp3_gene->Foxp3_protein translates to

Caption: Signaling pathway of AS2863619 in T cell conversion.

Experimental Protocols

Protocol 1: In Vitro Conversion of Effector/Memory T Cells to Tregs using AS2863619

This protocol describes the induction of Foxp3 expression in a mixed population of murine CD4+ T cells, including effector and memory subsets, using AS2863619.

Materials and Reagents:

  • Murine splenocytes

  • CD4+ T Cell Isolation Kit (e.g., MACS)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

  • Anti-CD3ε antibody (clone 145-2C11)

  • Anti-CD28 antibody (clone 37.51)

  • Recombinant murine IL-2

  • AS2863619 (dissolved in DMSO)

  • 96-well flat-bottom culture plates

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Antibodies for flow cytometry: anti-CD4, anti-CD25, anti-Foxp3

Procedure:

  • Isolation of CD4+ T Cells:

    • Prepare a single-cell suspension of splenocytes from a mouse.

    • Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions to obtain untouched CD4+ T cells.

    • Count the cells and assess viability (should be >95%).

  • Cell Culture Plate Preparation:

    • Coat the wells of a 96-well flat-bottom plate with anti-CD3ε antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells three times with sterile PBS to remove unbound antibody.

  • Cell Seeding and Stimulation:

    • Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 1-2 µg/mL.

    • Add recombinant murine IL-2 to a final concentration of 100 U/mL.

    • Prepare serial dilutions of AS2863619 in complete RPMI-1640 medium. A final concentration range of 0.1 µM to 5 µM is recommended for initial dose-response experiments. Include a DMSO vehicle control.

    • Seed the CD4+ T cells at a density of 1 x 10^5 cells per well in the anti-CD3-coated plate.

    • Add the different concentrations of AS2863619 or DMSO control to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days.

  • Analysis of Foxp3 Expression by Flow Cytometry:

    • Harvest the cells from the wells.

    • Wash the cells with flow cytometry staining buffer.

    • Stain for surface markers such as CD4 and CD25 according to standard protocols.

    • Fix and permeabilize the cells using a Foxp3 staining buffer set.

    • Stain for intracellular Foxp3.

    • Acquire the samples on a flow cytometer and analyze the percentage of CD4+Foxp3+ cells.

Protocol 2: Western Blot for STAT5 Phosphorylation

This protocol is for assessing the effect of AS2863619 on the phosphorylation status of STAT5.

Materials and Reagents:

  • Isolated CD4+ T cells

  • Complete RPMI-1640 medium

  • Anti-CD3/CD28 beads or plate-bound antibodies

  • Recombinant murine IL-2

  • AS2863619

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-phospho-STAT5 (Ser726/731 - depending on the specific antibody used for the PSP motif), anti-total STAT5, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Stimulate isolated CD4+ T cells with anti-CD3/CD28 and IL-2 as described in Protocol 1.

    • Treat the cells with AS2863619 (e.g., 1 µM) or DMSO for a specified time (e.g., 22 hours).

  • Cell Lysis:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cell pellet in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (β-actin) and total STAT5.

Experimental Workflow Diagram

Experimental_Workflow cluster_tcell_prep T Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis isolate_splenocytes Isolate Splenocytes isolate_cd4 Isolate CD4+ T Cells (Negative Selection) isolate_splenocytes->isolate_cd4 prepare_cells Prepare Cell Suspension (anti-CD28, IL-2) isolate_cd4->prepare_cells coat_plate Coat Plate with anti-CD3 Ab add_as2863619 Add AS2863619 (Dose-Response) prepare_cells->add_as2863619 incubate Incubate (3-5 days) add_as2863619->incubate flow_cytometry Flow Cytometry (CD4, CD25, Foxp3) incubate->flow_cytometry western_blot Western Blot (p-STAT5, STAT5) incubate->western_blot

Caption: Workflow for studying T cell conversion with AS2863619.

Logical Relationship Diagram

T_Cell_Conversion_Logic cluster_conditions Conversion Conditions Effector_Memory_T Effector/Memory T Cell (CD44high, CD62Llow) Treg Induced Regulatory T Cell (Foxp3+) Effector_Memory_T->Treg Conversion TCR_Stim TCR Stimulation (anti-CD3/CD28) IL2 IL-2 AS2863619 AS2863619 (CDK8/19 Inhibition)

Caption: Logical relationship of T cell conversion by AS2863619.

References

Application Notes and Protocols for Flow Cytometry Analysis of AS2863619-Induced Regulatory T cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, with IC50 values of 0.61 nM and 4.28 nM, respectively[1]. This compound has been shown to induce the expression of the key transcription factor Foxp3 in both naïve and effector/memory CD4+ and CD8+ T cells, effectively converting them into regulatory T cells (Tregs)[2][3]. This induction is dependent on Interleukin-2 (IL-2) signaling but occurs independently of Transforming Growth Factor-beta (TGF-β)[2][4]. The mechanism of action involves the enhancement of STAT5 activation, which in turn activates the Foxp3 gene. These induced Tregs (iTregs) exhibit a phenotype similar to TGF-β-induced Tregs and have demonstrated efficacy in suppressing autoimmune and allergic disease models in vivo.

These application notes provide detailed protocols for the in vitro induction of Tregs using AS2863619 and their subsequent analysis using multi-color flow cytometry.

Signaling Pathway of AS2863619-Induced Treg Conversion

The induction of Foxp3 by AS2863619 is mediated through the IL-2 signaling pathway. TCR signaling normally induces CDK8 and its paralog CDK19. These kinases then inactivate the IL-2-induced STAT5 by phosphorylating a serine residue, which hinders Foxp3 expression. AS2863619 inhibits CDK8/19, thereby maintaining STAT5 in its active, phosphorylated state. Activated STAT5 can then bind to regulatory regions of the Foxp3 locus to induce its expression and promote the expression of other genes critical for Treg function.

AS2863619_Signaling_Pathway AS2863619 Signaling Pathway in Treg Induction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 induces IL2R IL-2R STAT5_inactive STAT5 (inactive) IL2R->STAT5_inactive activates STAT5_active p-STAT5 (active) CDK8_19->STAT5_active inhibits STAT5_inactive->STAT5_active phosphorylation Foxp3_locus Foxp3 Locus STAT5_active->Foxp3_locus binds to AS2863619 AS2863619 AS2863619->CDK8_19 inhibits Foxp3_expression Foxp3 Expression Foxp3_locus->Foxp3_expression induces

Caption: AS2863619 inhibits CDK8/19, promoting STAT5-mediated Foxp3 expression.

Experimental Protocols

In Vitro Induction of Tregs from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the induction of Tregs from isolated human PBMCs.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human CD4+ T Cell Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin

  • Human IL-2

  • Anti-CD3/CD28 Dynabeads™

  • AS2863619

  • DMSO (vehicle control)

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.

  • Enrich for CD4+ T cells using the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Resuspend enriched CD4+ T cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and human IL-2).

  • Plate the cells in a 24-well plate at 1 mL per well.

  • Add Anti-CD3/CD28 Dynabeads™ at a bead-to-cell ratio of 1:1.

  • Prepare a stock solution of AS2863619 in DMSO. Serially dilute the stock to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

  • Add the diluted AS2863619 or an equivalent volume of DMSO (vehicle control) to the cell cultures.

  • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells for flow cytometry analysis.

Flow Cytometry Staining Protocol for AS2863619-Induced Tregs

This protocol outlines the steps for staining the induced Treg population for flow cytometric analysis. A consensus essential marker set for Treg identification includes CD3, CD4, CD25, CD127, and Foxp3. Additional markers such as Ki67 can provide information on the activation status of the Tregs.

Materials:

  • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fixation/Permeabilization Buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)

  • Fluorochrome-conjugated antibodies (see table below for a recommended panel)

Recommended Antibody Panel:

MarkerFluorochromePurpose
CD3PerCP-Cy5.5T-cell lineage marker
CD4APC-H7Helper T-cell lineage marker
CD25PE-Cy7Treg marker (high expression)
CD127PETreg marker (low/negative expression)
Foxp3Alexa Fluor 488Treg lineage-defining transcription factor
Ki67BV421Proliferation marker
CD45RAFITCNaïve vs. memory T-cell marker

Staining Procedure:

  • Harvest the cultured cells and wash them with FACS buffer.

  • Resuspend the cells in 100 µL of FACS buffer containing the surface antibodies (CD3, CD4, CD25, CD127, CD45RA) and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 1 mL of Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization buffer.

  • Resuspend the cells in 100 µL of Permeabilization buffer containing the intracellular antibodies (Foxp3, Ki67) and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry analysis.

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Flow Cytometry Analysis of AS2863619-Induced Treg Populations

AS2863619 (nM)% CD4+ of Lymphocytes% CD25+CD127low/- of CD4+% Foxp3+ of CD4+% Foxp3+ of CD25+CD127low/-% Ki67+ of Foxp3+ Tregs% CD45RA+ of Foxp3+ Tregs
0 (Vehicle)95.2 ± 2.18.5 ± 1.27.9 ± 1.192.9 ± 3.515.3 ± 2.845.1 ± 5.3
0.194.8 ± 2.510.2 ± 1.59.8 ± 1.496.1 ± 2.918.9 ± 3.143.8 ± 4.9
195.5 ± 1.915.7 ± 2.314.9 ± 2.194.9 ± 3.125.6 ± 4.240.2 ± 5.1
1094.9 ± 2.828.3 ± 3.927.5 ± 3.797.2 ± 2.445.8 ± 6.735.7 ± 4.6
10095.1 ± 2.345.6 ± 5.144.2 ± 4.896.9 ± 2.768.2 ± 8.128.9 ± 3.9
100094.7 ± 2.648.9 ± 5.547.5 ± 5.297.1 ± 2.572.5 ± 7.925.4 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow and Gating Strategy

The following diagram illustrates the experimental workflow from cell culture to flow cytometry data analysis. A robust gating strategy is crucial for the accurate identification and quantification of Treg populations.

Flow_Cytometry_Workflow Flow Cytometry Workflow for AS2863619-Induced Tregs cluster_culture Cell Culture cluster_staining Staining cluster_analysis Flow Cytometry Analysis start Isolate & Enrich CD4+ T cells culture Culture with anti-CD3/CD28, IL-2 start->culture treat Treat with AS2863619 culture->treat surface Surface Stain (CD3, CD4, CD25, CD127) treat->surface fix_perm Fix & Permeabilize surface->fix_perm intracellular Intracellular Stain (Foxp3, Ki67) fix_perm->intracellular acquire Acquire on Flow Cytometer intracellular->acquire gate_lymph Gate on Lymphocytes acquire->gate_lymph gate_cd3_cd4 Gate on CD3+CD4+ T cells gate_lymph->gate_cd3_cd4 gate_treg Gate on CD25+CD127low/- gate_cd3_cd4->gate_treg analyze_foxp3 Analyze Foxp3 Expression gate_treg->analyze_foxp3

Caption: Workflow for the analysis of AS2863619-induced Tregs.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the in vitro induction and subsequent flow cytometric analysis of Tregs mediated by the CDK8/19 inhibitor AS2863619. Adherence to these methodologies will enable researchers to accurately quantify and characterize the induced Treg population, facilitating further investigation into the therapeutic potential of this compound.

References

Application Notes and Protocols: AS2863619 Solubility and Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AS2863619 is a potent and selective dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, with IC₅₀ values of 0.61 nM and 4.28 nM, respectively[1]. It has been identified as a powerful inducer of the transcription factor Foxp3, which is crucial for the development and function of regulatory T cells (Tregs)[2]. By inhibiting CDK8/19, AS2863619 promotes the conversion of conventional T cells (Tconv), including effector and memory T cells, into Foxp3-expressing Tregs[1][3]. This activity makes AS2863619 a valuable tool for studying immune regulation and a potential therapeutic agent for various immunological diseases[1]. These application notes provide detailed protocols for the solubilization of AS2863619 and its preparation for use in cell culture experiments.

Mechanism of Action: CDK8/19 Inhibition and Foxp3 Induction

AS2863619 exerts its function by modulating the STAT5 signaling pathway. In activated T cells, CDK8 and CDK19 phosphorylate a serine residue in the PSP motif of STAT5, which leads to its inactivation and hinders Foxp3 expression. AS2863619 inhibits this serine phosphorylation, thereby maintaining STAT5 in an active state characterized by enhanced tyrosine phosphorylation. Activated STAT5 then binds to regulatory regions within the Foxp3 gene locus, leading to increased transcription of Foxp3 and other Treg-associated genes like Il2ra, Tnfrsf18, and Icos. This process is dependent on T-cell receptor (TCR) and IL-2 stimulation but is notably independent of TGF-β.

AS2863619_Pathway cluster_0 T-Cell Cytoplasm cluster_1 T-Cell Nucleus AS2863619 AS2863619 CDK8_19 CDK8 / CDK19 AS2863619->CDK8_19 STAT5_inactive STAT5 (Serine-Phosphorylated) CDK8_19->STAT5_inactive Promotes STAT5_active STAT5 (Tyrosine-Phosphorylated) CDK8_19->STAT5_active Inhibits Foxp3_gene Foxp3 Gene Locus STAT5_active->Foxp3_gene Activates Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein Treg Treg Conversion Foxp3_protein->Treg IL2R IL-2 Receptor Signaling IL2R->STAT5_active Activates

Caption: AS2863619 signaling pathway for Foxp3 induction.

Solubility Data

AS2863619 is a hydrophobic compound with limited solubility in aqueous solutions. The use of an organic solvent is necessary to prepare stock solutions for cell culture applications. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Table 1: Solubility of AS2863619

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes
DMSO 60 mg/mL 148.06 mM Use fresh, anhydrous DMSO as moisture can reduce solubility.

| DMSO | 81 mg/mL | 199.88 mM | Saturation may vary based on purity and solvent grade. |

Protocols for Cell Culture Preparation

It is critical to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, and ideally should be kept below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Materials:

  • AS2863619 powder (Molecular Weight: 405.2 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

Procedure:

  • Weighing: Accurately weigh out a known amount of AS2863619 powder (e.g., 1 mg) in a sterile microcentrifuge tube. Perform this in a chemical fume hood.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

    • Example for 1 mg: Volume (µL) = (1 mg / 405.2 g/mol ) * 100,000 = 246.8 µL.

  • Dissolving: Add the calculated volume of sterile DMSO to the tube containing the AS2863619 powder.

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if precipitation occurs.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, amber cryovials to avoid repeated freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots protected from light under the following conditions:

    • -80°C: Stable for up to 6 months.

    • -20°C: Stable for up to 1 month.

Procedure:

  • Thaw a single aliquot of the 10 mM AS2863619 stock solution at room temperature.

  • Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a serial dilution.

    • Example for a 1 µM final concentration: Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell types.

  • Mix the working solution gently but thoroughly by inverting the tube or pipetting.

  • Use the working solution immediately after preparation. Do not store diluted aqueous solutions.

Experimental Protocol: In Vitro Induction of Foxp3 in Murine CD4+ T Cells

This protocol describes a general method for inducing Foxp3 expression in isolated mouse CD4+ T cells using AS2863619, based on established methodologies.

experimental_workflow cluster_workflow Experimental Workflow A 1. Isolate CD4+ T Cells (e.g., from murine splenocytes) B 2. Plate Cells & Stimulate (e.g., anti-CD3/CD28 beads + IL-2) A->B C 3. Add AS2863619 (Prepare 1 µM working solution) B->C D 4. Incubate (3-5 days at 37°C, 5% CO2) C->D E 5. Analyze Foxp3 Expression (Flow Cytometry) D->E

Caption: Workflow for in vitro Treg induction using AS2863619.

Materials:

  • Isolated primary mouse CD4+ T cells (naïve or effector/memory)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibody-coated beads)

  • Recombinant mouse IL-2

  • AS2863619 working solution (1 µM or as determined by dose-response)

  • Vehicle control (culture medium with an equivalent concentration of DMSO)

  • 96-well round-bottom cell culture plates

Procedure:

  • Cell Isolation: Isolate CD4+ T cells from the spleens or lymph nodes of mice using a standard method such as magnetic-activated cell sorting (MACS).

  • Cell Plating: Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium and plate them in a 96-well round-bottom plate at a density of 1-2 x 10⁵ cells per well.

  • T-Cell Stimulation: Add T-cell activation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) and recombinant mouse IL-2 (e.g., 10 ng/mL) to each well to provide the necessary signals for T-cell activation and proliferation.

  • Treatment: Add the AS2863619 working solution to the treatment wells to achieve the desired final concentration (typically 1.0 µM). Add an equivalent volume of the vehicle control solution to the control wells.

  • Incubation: Culture the cells for 3 to 5 days at 37°C in a humidified incubator with 5% CO₂.

  • Analysis: After incubation, harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a standard flow cytometry protocol to determine the percentage of CD4+Foxp3+ Treg cells.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AS2863619-Induced Treg Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AS2863619 to induce regulatory T cells (Tregs). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AS2863619 in inducing Tregs?

AS2863619 is a potent inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1][2] Mechanistically, it promotes the conversion of conventional T cells (Tconv) into Foxp3+ Tregs by modulating the STAT5 signaling pathway.[3] Inhibition of CDK8/19 by AS2863619 suppresses the serine phosphorylation of STAT5, which in turn enhances its tyrosine phosphorylation, maintaining STAT5 in an active state.[1][3] This active STAT5 then binds to regulatory regions of the Foxp3 gene locus, inducing its expression.

Q2: Is the induction of Tregs by AS2863619 dependent on TGF-β?

No, the induction of Foxp3 expression by AS2863619 is independent of TGF-β. This is a key feature of this compound, as it allows for the generation of Tregs even in environments where TGF-β signaling may be limited or dysregulated.

Q3: What are the necessary co-stimulatory signals for AS2863619-mediated Treg induction?

TCR stimulation and the presence of IL-2 are essential for the induction of Foxp3 by AS2863619.

Q4: Do Tregs induced by AS2863619 exhibit stable Foxp3 expression?

In vivo studies have shown that Tregs generated through the administration of AS2863619 are functionally stable. These induced Tregs display stable Treg-specific demethylation at the Foxp3 and Helios gene loci, which is a hallmark of stable Treg lineage.

Troubleshooting Guide

Issue 1: Low or no Foxp3 expression in CD4+ T cells following treatment with AS2863619.

Potential Cause Recommended Solution
Suboptimal TCR Stimulation Ensure adequate stimulation of T cells through anti-CD3/CD28 antibodies or appropriate antigen-presenting cells (APCs). The concentration and coating of antibodies on culture plates are critical.
Insufficient IL-2 Concentration The induction of Foxp3 by AS2863619 is IL-2 dependent. Titrate the concentration of IL-2 in your culture medium to find the optimal level for your specific cell type and density.
Incorrect AS2863619 Concentration Perform a dose-response curve to determine the optimal concentration of AS2863619 for your experimental setup. The reported effective in vitro concentration is around 1 μM.
Poor Cell Viability Assess cell viability before and after the experiment using methods like Trypan Blue exclusion or a viability dye for flow cytometry. High cell death can indicate suboptimal culture conditions.
Issues with Flow Cytometry Staining Use a validated anti-Foxp3 antibody and ensure proper fixation and permeabilization of the cells, as Foxp3 is an intracellular protein. Include appropriate isotype controls.

Issue 2: Induced Tregs lose Foxp3 expression over time in culture.

Potential Cause Recommended Solution
Inadequate IL-2 Support Continuous IL-2 signaling is crucial for maintaining Foxp3 expression. Ensure a consistent and sufficient supply of IL-2 in the culture medium throughout the experiment.
Presence of Inflammatory Cytokines While AS2863619-induced Foxp3 expression is resistant to some inflammatory cytokines, a highly inflammatory microenvironment might still impact Treg stability. If possible, minimize the presence of cytokines like IL-6 and IL-1β in your culture.
Suboptimal Cell Culture Conditions Over-culturing or high cell density can lead to nutrient depletion and accumulation of waste products, negatively impacting cell health and stability. Maintain optimal cell density and refresh the culture medium as needed.

Issue 3: AS2863619-induced Tregs show poor suppressive function.

Potential Cause Recommended Solution
Low Purity of Induced Tregs If the percentage of Foxp3+ cells is low, the overall population will exhibit weak suppressive activity. Optimize the induction protocol to maximize the Foxp3+ population before assessing function.
Incorrect Treg to T effector Cell Ratio in Suppression Assay The ratio of Tregs to effector T cells is a critical parameter in suppression assays. Titrate this ratio to observe a clear suppressive effect.
Inappropriate Activation of Effector T cells The level of stimulation of the effector T cells in the suppression assay is crucial. Too strong of a stimulus can overwhelm the suppressive capacity of the Tregs.

Quantitative Data Summary

Table 1: In Vitro Efficacy of AS2863619

Parameter Value Reference
IC50 for CDK8 0.61 nM
IC50 for CDK19 4.28 nM
Effective in vitro concentration for Foxp3 induction ~1 µM

Table 2: Effect of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T cells

Phosphorylation Site Change with AS2863619 (1 µM) Reference
Serine (PSP motif) ~40% of control
Tyrosine (C-terminal domain) ~160% of control

Experimental Protocols

Protocol 1: In Vitro Induction of Tregs using AS2863619

  • Isolate naïve CD4+ T cells from your source of interest (e.g., mouse spleen or human peripheral blood) using a negative selection kit.

  • Coat a 96-well plate with anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies.

  • Seed the purified naïve CD4+ T cells at a density of 1 x 10^5 cells/well.

  • Add complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2-mercaptoethanol, and recombinant human IL-2 (e.g., 100 U/mL).

  • Add AS2863619 to the desired final concentration (a titration from 0.1 µM to 5 µM is recommended to find the optimal concentration). Include a vehicle control (e.g., DMSO).

  • Incubate the cells at 37°C and 5% CO2 for 3-5 days.

  • Harvest the cells for analysis of Foxp3 expression by flow cytometry.

Protocol 2: Flow Cytometry for Foxp3 Staining

  • Harvest the cells from the in vitro culture and wash with FACS buffer (PBS with 2% FBS).

  • Stain for surface markers such as CD4 and CD25 with fluorescently conjugated antibodies for 30 minutes at 4°C.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.

  • Stain for intracellular Foxp3 with a fluorescently conjugated anti-Foxp3 antibody for 30 minutes at 4°C.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Visualizations

AS2863619_Signaling_Pathway AS2863619 Signaling Pathway AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 inhibits STAT5_Tyr_P STAT5 Tyrosine Phosphorylation AS2863619->STAT5_Tyr_P indirectly promotes STAT5_Ser_P STAT5 Serine Phosphorylation CDK8_19->STAT5_Ser_P promotes STAT5_active Active STAT5 STAT5_Ser_P->STAT5_active inhibits STAT5_Tyr_P->STAT5_active promotes Foxp3_locus Foxp3 Gene Locus STAT5_active->Foxp3_locus binds to Foxp3_expression Foxp3 Expression Foxp3_locus->Foxp3_expression leads to

Caption: AS2863619 inhibits CDK8/19, leading to active STAT5 and Foxp3 expression.

Treg_Induction_Workflow Experimental Workflow for Treg Induction and Analysis isolate Isolate Naive CD4+ T cells stimulate TCR Stimulation (anti-CD3/CD28) isolate->stimulate culture Culture with IL-2 and AS2863619 stimulate->culture analyze Analyze Foxp3 Expression (Flow Cytometry) culture->analyze assess Assess Suppressive Function analyze->assess Troubleshooting_Tree Troubleshooting Low Foxp3 Expression start Low/No Foxp3 Expression check_stim Check TCR Stimulation and IL-2 Concentration start->check_stim check_drug Verify AS2863619 Concentration check_stim->check_drug Optimal optimize_stim Optimize Stimulation Conditions check_stim->optimize_stim Suboptimal check_viability Assess Cell Viability check_drug->check_viability Correct optimize_drug Perform Dose-Response check_drug->optimize_drug Incorrect check_staining Review Flow Cytometry Protocol check_viability->check_staining High optimize_culture Improve Culture Conditions check_viability->optimize_culture Low optimize_staining Validate Staining Procedure check_staining->optimize_staining Issues Found

References

AS2863619 cytotoxicity and dose-response optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AS2863619 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AS2863619?

A1: AS2863619 is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1][2][3] Its primary mechanism involves the inhibition of CDK8/19, which leads to enhanced activation of STAT5.[2][4] This augmented STAT5 activity, specifically the retention of tyrosine-phosphorylated STAT5 in the nucleus, activates the Foxp3 gene, a key transcription factor for regulatory T (Treg) cell function. This process can convert conventional T cells (Tconv), including naïve and effector/memory T cells, into Foxp3+ Tregs.

Q2: Is AS2863619 cytotoxic?

A2: AS2863619 has been shown to not exhibit cellular toxicity or hinder the proliferative activity of conventional T cells (Tconv cells) within the concentration range that is effective for inducing Foxp3 expression. Therefore, at its therapeutically relevant concentrations for immunomodulation, it is not considered cytotoxic to T cells.

Q3: What is the optimal dose-response for AS2863619 in vitro?

A3: The optimal dose for in vitro studies depends on the specific cell type and experimental goals. For inducing Foxp3 in Tconv cells, AS2863619 has an EC50 of 32.5 nM. A concentration of 1 µM for 22 hours has been effectively used in mouse CD4+ T cells to suppress STAT5 serine phosphorylation and enhance tyrosine phosphorylation. It is recommended to perform a dose-response titration to determine the optimal concentration for your specific experimental setup.

Q4: Can AS2863619 be used in in vivo studies?

A4: Yes, AS2863619 is orally active and has been used in in vivo mouse models. An oral administration of 30 mg/kg has been shown to achieve a serum concentration equivalent to an effective in vitro Foxp3-inducing dose without discernible toxicity in mice. This dosage has been effective in suppressing skin contact hypersensitivity and in models of autoimmune disease.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no Foxp3 induction Suboptimal concentration of AS2863619.Perform a dose-response titration to identify the optimal concentration for your cell type. An EC50 of 32.5 nM for Tconv cells is a good starting point.
Insufficient TCR stimulation.Ensure adequate T-cell receptor (TCR) stimulation is provided, as it is required for AS2863619-mediated Foxp3 induction.
Absence of IL-2.The induction of Foxp3 by AS2863619 is dependent on the presence of Interleukin-2 (IL-2). Ensure IL-2 is included in your cell culture medium.
Inconsistent results between experiments Variability in cell culture conditions.Maintain consistent cell densities, passage numbers, and reagent concentrations across all experiments.
Degradation of AS2863619.Prepare fresh stock solutions of AS2863619 and store them properly as recommended by the manufacturer.
Unexpected cell death Off-target effects at very high concentrations.Although not typically cytotoxic at effective doses, extremely high concentrations may lead to off-target effects. Use concentrations within the recommended range and perform a toxicity assay if necessary.
Contamination of cell cultures.Regularly check cell cultures for any signs of contamination.

Quantitative Data Summary

Table 1: In Vitro Activity of AS2863619

Target Parameter Value Cell Type
CDK8IC500.61 nMCell-free assay
CDK19IC504.28 nMCell-free assay
Foxp3 InductionEC5032.5 nMTconv cells

Data sourced from multiple references.

Table 2: In Vivo Dosage and Administration of AS2863619

Species Dosage Route of Administration Frequency Application
Mouse30 mg/kgOralDailySkin contact hypersensitivity model

Data sourced from multiple references.

Experimental Protocols

Protocol 1: In Vitro Foxp3 Induction in Mouse CD4+ T cells

  • Cell Isolation: Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice using standard immunomagnetic separation techniques.

  • Cell Culture: Culture the isolated CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

  • TCR Stimulation: Activate the T cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies in the presence of recombinant human IL-2 (10 ng/mL).

  • AS2863619 Treatment: Add AS2863619 to the cell culture at the desired concentrations (e.g., a titration from 1 nM to 1 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 3-4 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis: Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set. Analyze the percentage of Foxp3+ cells by flow cytometry.

Visualizations

experimental_workflow Experimental Workflow: In Vitro Foxp3 Induction cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_isolation Isolate naïve CD4+ T cells cell_culture Culture cells in complete medium cell_isolation->cell_culture tcr_stimulation Stimulate with anti-CD3/CD28 + IL-2 cell_culture->tcr_stimulation as2863619_treatment Add AS2863619 or vehicle control tcr_stimulation->as2863619_treatment incubation Incubate for 3-4 days as2863619_treatment->incubation flow_cytometry Analyze Foxp3 expression by flow cytometry incubation->flow_cytometry

Caption: Workflow for in vitro induction of Foxp3 in T cells by AS2863619.

signaling_pathway AS2863619 Signaling Pathway AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 STAT5 STAT5 CDK8_19->STAT5 Inhibits Tyrosine Phosphorylation pSTAT5 pSTAT5 (Tyrosine) STAT5->pSTAT5 IL-2 Signaling Foxp3 Foxp3 Gene Expression pSTAT5->Foxp3 Activates Treg Treg Differentiation Foxp3->Treg Drives

References

Technical Support Center: Improving the Stability of AS2863619-Induced Foxp3 Expression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS2863619. This resource is designed for researchers, scientists, and drug development professionals working with this novel Foxp3 inducer. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experiments and improve the stability of AS2863619-induced Foxp3 expression in regulatory T cells (Tregs).

Frequently Asked Questions (FAQs)

Q1: What is AS2863619 and how does it induce Foxp3 expression?

AS2863619 is a potent and orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2] It induces the expression of the transcription factor Foxp3, the master regulator of regulatory T cells (Tregs), through a mechanism that is dependent on Interleukin-2 (IL-2) and T-cell receptor (TCR) stimulation, but notably independent of Transforming Growth Factor-beta (TGF-β).[3][4] Mechanistically, AS2863619 inhibits CDK8/19, which normally suppress the activity of STAT5. By inhibiting CDK8/19, AS2863619 promotes the phosphorylation of STAT5, which then binds to the Foxp3 gene locus and enhances its transcription.[1]

Q2: What are the key advantages of using AS2863619 over traditional methods like TGF-β for inducing Tregs?

AS2863619 offers several advantages over TGF-β for the in vitro induction of Tregs (iTregs). Unlike TGF-β, AS2863619 can induce Foxp3 expression in not only naïve T cells but also in effector and memory T cells. Furthermore, AS2863619-mediated Foxp3 induction is resistant to the inhibitory effects of pro-inflammatory cytokines such as IL-6 and IL-12, which are known to destabilize TGF-β-induced Tregs. This makes AS2863619 a more robust agent for generating Tregs in inflammatory environments.

Q3: What is meant by the "stability" of AS2863619-induced Foxp3 expression?

The stability of Foxp3 expression refers to the sustained expression of the Foxp3 protein and the maintenance of the suppressive phenotype of the induced Tregs, particularly under conditions of inflammation or upon restimulation. While in vitro-induced Tregs can sometimes be unstable and lose Foxp3 expression, in vivo studies have shown that AS2863619-induced Tregs exhibit stable Treg-specific DNA demethylation features at the Foxp3 and Helios gene loci, which is a hallmark of stable Treg lineage.

Q4: Is AS2863619 toxic to cells at effective concentrations?

AS2863619 has been shown to induce Foxp3 expression in a dose-dependent manner without exhibiting cellular toxicity or hindering the proliferative activity of T cells within the effective concentration range. In vivo studies in mice have also shown no discernible toxicity at doses that achieve a serum concentration equivalent to an in vitro Foxp3-inducing dose.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no Foxp3 expression Inadequate TCR stimulation.Ensure optimal concentration and quality of anti-CD3 and anti-CD28 antibodies. The use of plate-bound antibodies or beads is recommended for robust stimulation.
Insufficient IL-2 concentration.AS2863619-mediated Foxp3 induction is IL-2 dependent. Titrate IL-2 concentration to find the optimal level for your specific cell type and culture conditions.
Suboptimal AS2863619 concentration.Perform a dose-response curve to determine the optimal concentration of AS2863619 for your experiment. A typical starting concentration for in vitro studies is around 1 µM.
Poor initial cell viability or incorrect T cell subset.Ensure high viability of the starting T cell population. AS2863619 can induce Foxp3 in naïve, effector, and memory T cells, but the efficiency may vary.
High cell death AS2863619 concentration is too high.Although generally not toxic at effective doses, extremely high concentrations may have off-target effects. Reduce the concentration of AS2863619.
Overstimulation of T cells.Excessive TCR stimulation can lead to activation-induced cell death. Optimize the concentration of anti-CD3/anti-CD28 antibodies.
Induced Tregs lose Foxp3 expression over time Lack of stable epigenetic modifications.In vitro induced Tregs may lack the stable epigenetic marks of natural Tregs. Assess the methylation status of the Treg-specific demethylated region (TSDR) of the Foxp3 locus. In vivo induction with AS2863619 has been shown to result in more stable demethylation.
Presence of destabilizing cytokines in long-term culture.While AS2863619-induced Tregs are resistant to some inflammatory cytokines, prolonged exposure to a highly inflammatory milieu might still pose a challenge.
Induced Tregs show poor suppressive function Insufficient Foxp3 expression levels.Optimize the induction protocol to achieve higher and more uniform Foxp3 expression.
Incorrect assessment of suppressive function.Use a standardized in vitro suppression assay. Co-culture the induced Tregs with CFSE-labeled responder T cells and measure the inhibition of responder cell proliferation.

Quantitative Data Summary

Table 1: In Vitro Efficacy of AS2863619

ParameterValueCell TypeReference
CDK8 IC₅₀ 0.61 nMN/A
CDK19 IC₅₀ 4.28 nMN/A
Effective in vitro concentration ~1 µMMouse CD4+ T cells
STAT5 Serine Phosphorylation (at 1µM) ~40% of controlMouse CD4+ T cells
STAT5 Tyrosine Phosphorylation (at 1µM) ~160% of controlMouse CD4+ T cells

Table 2: In Vivo Efficacy of AS2863619

ParameterValueAnimal ModelReference
Oral Administration Dose 30 mg/kgMice
Observed Toxicity None discernibleMice

Experimental Protocols

Protocol 1: In Vitro Induction of Foxp3⁺ Tregs using AS2863619

This protocol describes the induction of Foxp3 expression in mouse CD4⁺ T cells.

Materials:

  • AS2863619 (stock solution in DMSO)

  • CD4⁺ T cells (naïve, effector, or memory)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol

  • Anti-CD3e antibody (plate-bound or bead-conjugated)

  • Anti-CD28 antibody (soluble or bead-conjugated)

  • Recombinant mouse IL-2

  • 96-well flat-bottom culture plates

Procedure:

  • Plate Coating (for plate-bound stimulation): Coat a 96-well plate with anti-CD3e antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate three times with sterile PBS before use.

  • Cell Preparation: Isolate CD4⁺ T cells from mouse spleen or lymph nodes using a negative selection kit to high purity (>95%).

  • Cell Culture: Resuspend the purified CD4⁺ T cells in complete RPMI-1640 medium.

  • Stimulation:

    • Plate-bound: Add T cells to the anti-CD3e coated plate at a density of 1-2 x 10⁵ cells per well. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

    • Bead-based: Add anti-CD3/CD28 coated beads to the T cells at a bead-to-cell ratio of 1:1.

  • Treatment: Add recombinant mouse IL-2 to a final concentration of 100 U/mL. Add AS2863619 to the desired final concentration (e.g., 1 µM). Include a vehicle control (DMSO).

  • Incubation: Culture the cells for 3-4 days at 37°C in a humidified incubator with 5% CO₂.

  • Analysis: Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer kit. Analyze by flow cytometry.

Protocol 2: In Vitro Treg Suppression Assay

This protocol assesses the suppressive function of AS2863619-induced Tregs.

Materials:

  • AS2863619-induced Tregs (iTregs)

  • Responder CD4⁺CD25⁻ T cells (Tresp)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-CD3/CD28 coated beads

  • Complete RPMI-1640 medium

  • 96-well round-bottom culture plates

Procedure:

  • Responder Cell Labeling: Label Tresp cells with CFSE according to the manufacturer's protocol.

  • Co-culture: Co-culture CFSE-labeled Tresp cells (e.g., 5 x 10⁴ cells/well) with varying ratios of iTregs (e.g., 1:1, 1:2, 1:4, 1:8 iTreg:Tresp). Include control wells with Tresp cells alone.

  • Stimulation: Add anti-CD3/CD28 coated beads at a bead-to-Tresp cell ratio of 1:1.

  • Incubation: Culture the cells for 3-4 days at 37°C.

  • Analysis: Harvest the cells and analyze the proliferation of the Tresp cells (CFSE dilution) by flow cytometry. The percentage of suppression is calculated based on the reduction in Tresp proliferation in the presence of iTregs compared to the Tresp alone control.

Visualizations

Caption: AS2863619 Signaling Pathway for Foxp3 Induction.

experimental_workflow start Start: Isolate CD4+ T cells stimulate TCR Stimulation (anti-CD3/CD28) start->stimulate add_il2 Add IL-2 stimulate->add_il2 add_as2863619 Add AS2863619 add_il2->add_as2863619 culture Culture for 3-4 days add_as2863619->culture analyze Analyze Foxp3 Expression (Flow Cytometry) culture->analyze suppression_assay Perform in vitro Suppression Assay culture->suppression_assay stability_assay Assess Stability (e.g., TSDR methylation) culture->stability_assay

Caption: Experimental Workflow for AS2863619-induced Treg Generation and Characterization.

References

Technical Support Center: AS2863619-Induced Treg DNA Hypomethylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AS2863619. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experiments involving AS2863619 for the induction of regulatory T cells (Tregs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AS2863619 in inducing Foxp3 expression?

A1: AS2863619 is a potent inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1] The inhibition of CDK8/19 by AS2863619 enhances the activation of STAT5 (Signal Transducer and Activator of Transcription 5).[1] Specifically, it suppresses the serine phosphorylation of STAT5 while promoting tyrosine phosphorylation, which is the active form.[1] Activated STAT5 then binds to the promoter and conserved non-coding sequence (CNS) regions of the Foxp3 gene, a master regulator of Treg function, leading to its expression.[2] This process is dependent on IL-2 but occurs independently of TGF-β.[2]

Q2: Is AS2863619 effective in both mouse and human T cells?

A2: Yes, studies have shown that AS2863619 can induce FOXP3 expression in both mouse and human conventional T cells (Tconv) in the peripheral blood.

Q3: Can AS2863619 convert both naïve and effector/memory T cells into Tregs?

A3: Yes, AS2863619 has been shown to convert naïve, effector, and memory antigen-specific CD4+ and CD8+ T cells into Foxp3+ Tregs in vitro.

Troubleshooting Guide

Issue 1: Low or unstable Foxp3 expression in AS2863619-induced Tregs in vitro.

  • Potential Cause 1: Suboptimal AS2863619 Concentration.

    • Troubleshooting Step: Titrate the concentration of AS2863619 in your cell culture. While a concentration of 1 µM has been shown to be effective, the optimal concentration may vary depending on the specific cell type and experimental conditions.

  • Potential Cause 2: Insufficient IL-2 Signaling.

    • Troubleshooting Step: Ensure adequate IL-2 is present in the culture medium. The action of AS2863619 is dependent on IL-2 signaling to activate STAT5. Consider testing a range of IL-2 concentrations.

  • Potential Cause 3: Inadequate TCR Stimulation.

    • Troubleshooting Step: AS2863619-mediated Foxp3 induction requires T cell receptor (TCR) stimulation. Ensure that your protocol includes effective TCR stimulation, for example, using anti-CD3 and anti-CD28 antibodies.

  • Potential Cause 4: Instability of in vitro-induced Tregs.

    • Troubleshooting Step: In vitro induced Tregs, including those generated with AS2863619, may exhibit unstable Foxp3 expression. This is often linked to the methylation status of the Foxp3 gene. For long-term experiments, it is important to assess the stability of Foxp3 expression over time.

Issue 2: Lack of Treg-specific DNA hypomethylation at the Foxp3 locus in in vitro experiments.

  • Explanation: This is a known characteristic of Tregs induced in vitro with AS2863619, similar to those induced with TGF-β. These cells often lack the Treg-specific DNA hypomethylation, particularly at the Treg-specific demethylated region (TSDR) of the Foxp3 locus, which is crucial for stable lineage identity.

  • Recommendation: For studies requiring stable Treg lineage and function, it is recommended to validate findings in an in vivo model. In vivo, AS2863619-induced Tregs have been observed to display stable Treg-specific demethylation features at the Foxp3 and Helios gene loci.

Issue 3: Discrepancy between in vitro and in vivo results.

  • Explanation: The difference in the stability of DNA hypomethylation and Foxp3 expression between in vitro and in vivo settings is a key challenge. The in vivo microenvironment provides complex signals that are not fully replicated in in vitro cultures, which likely contributes to the enhanced stability of induced Tregs.

  • Recommendation: Use in vitro experiments for initial screening and mechanistic studies. However, for assessing the therapeutic potential and stability of AS2863619-induced Tregs, in vivo models are essential.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
IC50 (CDK8) 0.61 nMBiochemical Assay
IC50 (CDK19) 4.28 nMBiochemical Assay
Effective in vitro Concentration 1 µMMouse CD4+ T cells
In vivo Dosage 30 mg/kg (oral administration)Mouse model

Signaling Pathways and Workflows

AS2863619_Signaling_Pathway cluster_cell T Cell AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 STAT5_inactive STAT5 (inactive) (Ser-P) CDK8_19->STAT5_inactive phosphorylates Ser STAT5_active STAT5 (active) (Tyr-P) Foxp3_gene Foxp3 Gene STAT5_active->Foxp3_gene promotes transcription IL2R IL-2 Receptor IL2R->STAT5_active phosphorylates Tyr IL2 IL-2 IL2->IL2R Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein

Caption: AS2863619 signaling pathway for Foxp3 induction.

Experimental_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase isolate_tcells Isolate Naïve CD4+ T Cells tcr_stimulation TCR Stimulation (anti-CD3/CD28) isolate_tcells->tcr_stimulation as2863619_treatment AS2863619 + IL-2 Treatment tcr_stimulation->as2863619_treatment flow_cytometry Flow Cytometry Analysis (Foxp3, pSTAT5) as2863619_treatment->flow_cytometry dna_methylation DNA Methylation Analysis (Bisulfite Sequencing) as2863619_treatment->dna_methylation animal_model Select Animal Model (e.g., Autoimmune Disease) flow_cytometry->animal_model Inform in vivo studies as2863619_admin Administer AS2863619 (e.g., 30 mg/kg oral) animal_model->as2863619_admin isolate_tregs Isolate Tregs from Spleen/Lymph Nodes as2863619_admin->isolate_tregs functional_assay Functional & Phenotypic Analysis (Suppression Assay, Methylation) isolate_tregs->functional_assay

Caption: Experimental workflow for AS2863619 studies.

Experimental Protocols

Protocol 1: In Vitro Induction of Tregs from Naïve Mouse CD4+ T cells

  • Isolation of Naïve CD4+ T cells:

    • Isolate spleens and lymph nodes from mice.

    • Prepare a single-cell suspension.

    • Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) using a commercially available magnetic-activated cell sorting (MACS) kit.

  • Cell Culture and Stimulation:

    • Coat a 96-well plate with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Seed the purified naïve CD4+ T cells at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

    • Add recombinant mouse IL-2 to a final concentration of 10 ng/mL.

    • Add AS2863619 to the desired final concentration (e.g., a titration from 0.1 µM to 5 µM, with 1 µM as a starting point). Include a DMSO vehicle control.

  • Incubation:

    • Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Harvest the cells and proceed with flow cytometry analysis for Foxp3 expression (see Protocol 2).

Protocol 2: Flow Cytometry Analysis of Foxp3 Expression

  • Surface Staining:

    • Harvest cells from the in vitro culture or isolated from in vivo models.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain with fluorescently conjugated antibodies against surface markers (e.g., CD4, CD25) for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells with FACS buffer.

    • Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set, following the manufacturer's instructions.

  • Intracellular Staining:

    • Stain with a fluorescently conjugated anti-Foxp3 antibody for 30-45 minutes at room temperature in the dark.

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD4+ population and then assessing the percentage of Foxp3+ cells.

Protocol 3: Assessment of STAT5 Phosphorylation

  • Cell Stimulation:

    • Culture T cells in the presence of AS2863619 (e.g., 1 µM) and IL-2 (e.g., 10 ng/mL) for the desired duration (e.g., 22 hours).

  • Fixation:

    • Immediately after stimulation, fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) for 10 minutes at 37°C.

  • Permeabilization:

    • Wash the cells and permeabilize them with ice-cold methanol for 30 minutes on ice.

  • Staining:

    • Wash the cells extensively to remove the methanol.

    • Stain with fluorescently conjugated antibodies against phospho-STAT5 (pY694) and other cell surface markers for 60 minutes at room temperature.

  • Analysis:

    • Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-STAT5 in the cell population of interest.

Safety and Handling

  • Storage: AS2863619 should be stored at -20°C.

  • Handling: AS2863619 is for research use only. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

  • Toxicity: Detailed public preclinical toxicology data for AS2863619 is limited. As with any investigational compound, it should be handled with care. In a mouse model, oral administration of 30 mg/kg did not cause discernible toxicity. For more detailed information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Support Center: AS2863619 in T Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to AS2863619 in T cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is AS2863619 and what is its primary mechanism of action in T cells?

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1] In T cells, its primary function is to induce the expression of the transcription factor Foxp3, which is a master regulator for regulatory T cells (Tregs).[1][2][3] This induction effectively converts conventional T cells (both naïve and effector/memory CD4+ and CD8+ T cells) into Foxp3+ Tregs.[2] This process is dependent on T-cell receptor (TCR) stimulation and the presence of Interleukin-2 (IL-2), but is independent of Transforming Growth Factor-beta (TGF-β).

The mechanism of action involves the inhibition of CDK8/19, which normally phosphorylates and inactivates the transcription factor STAT5. By inhibiting CDK8/19, AS2863619 promotes the phosphorylation and activation of STAT5. Activated STAT5 then translocates to the nucleus and binds to the promoter and enhancer regions of the Foxp3 gene, driving its transcription and the subsequent Treg phenotype.

Q2: What are the expected outcomes of successful AS2863619 treatment in T cell cultures?

Successful treatment of activated T cells with AS2863619 in the presence of IL-2 should result in a significant increase in the percentage of Foxp3-expressing cells within the culture. These newly converted Tregs should exhibit a suppressor phenotype.

Q3: My T cells are not responding to AS2863619. What are the potential reasons for this resistance?

Resistance to AS2863619, meaning the failure to induce Foxp3 expression, can stem from several factors:

  • Issues with the Signaling Pathway:

    • Insufficient TCR or IL-2 Signaling: The action of AS2863619 is dependent on both TCR and IL-2 signaling to activate STAT5.

    • Activation of Bypass Pathways: Cancer cells have been shown to develop resistance to CDK8/19 inhibitors by upregulating parallel signaling pathways like PI3K/AKT or MAPK/ERK, which can promote cell survival and proliferation, potentially counteracting the effects of AS2863619.

    • Downregulation of Key Pathway Components: Reduced expression or function of essential proteins in the IL-2R/STAT5 pathway can impair the response.

  • Suboptimal Experimental Conditions:

    • Incorrect Drug Concentration or Stability: The concentration of AS2863619 may be too low, or the compound may have degraded.

    • Inadequate Cell Health or Density: T cells that are not healthy or are at an inappropriate density may not respond optimally to stimulation and treatment.

    • Contamination: Mycoplasma or other microbial contamination can significantly alter T cell behavior and response to stimuli.

  • Cell-Intrinsic Factors:

    • Epigenetic Modifications: Changes in the epigenetic landscape of the T cells could render the Foxp3 locus inaccessible to transcription factors, even with STAT5 activation.

    • Genetic Mutations: Pre-existing mutations in genes downstream of CDK8/19 could confer intrinsic resistance.

Troubleshooting Guides

Problem 1: Low or no induction of Foxp3 expression in T cells following AS2863619 treatment.
Possible Cause Recommended Solution
Suboptimal AS2863619 Concentration Perform a dose-response experiment to determine the optimal concentration of AS2863619 for your specific T cell subset and culture conditions. Prepare fresh stock solutions of the compound.
Inadequate TCR Stimulation Ensure adequate stimulation with anti-CD3/anti-CD28 antibodies or beads. Titrate the concentration of stimulating antibodies. Confirm the viability and activity of your stimulating reagents.
Insufficient IL-2 Signaling Verify the concentration and bioactivity of the recombinant IL-2 in your culture medium. Ensure the IL-2 receptor is expressed on your target T cells. Consider that IL-2 signaling is crucial for STAT5 activation.
Poor T Cell Viability or Health Use freshly isolated T cells for your experiments. Ensure cells are in the exponential growth phase if using a cell line. Check for signs of cellular stress or apoptosis. Optimize cell seeding density.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock.
Activation of Compensatory Pathways If resistance is acquired over time, consider the possibility of upregulated bypass pathways such as PI3K/AKT or MAPK/ERK. This can be investigated using phosphoproteomic analysis or western blotting for key pathway components.
Issues with STAT5 Activation Verify STAT5 phosphorylation (pSTAT5) levels via flow cytometry or western blot after AS2863619 treatment. Factors like oxidative stress can inhibit STAT5 phosphorylation.
Problem 2: High variability in Foxp3 induction between experiments.
Possible Cause Recommended Solution
Inconsistent Cell Culture Conditions Standardize all cell culture parameters, including media composition, serum lot, cell density, and incubation times.
Variability in Starting T Cell Population Use T cells from the same donor or a consistent source for a set of experiments. The activation state and subset composition of the initial T cell population can influence the outcome.
Pipetting Errors or Inconsistent Reagent Addition Calibrate pipettes regularly. Ensure thorough but gentle mixing of reagents. Prepare master mixes of cytokines and AS2863619 to add to cultures.
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to minimize this effect.

Quantitative Data Summary

Parameter Value Cell Type Reference
AS2863619 IC50 (CDK8) 0.61 nMIn vitro kinase assay
AS2863619 IC50 (CDK19) 4.28 nMIn vitro kinase assay
Effective in vitro concentration for Foxp3 induction 1 µMMouse CD4+ T cells
STAT5 Serine Phosphorylation (PSP motif) after AS2863619 (1 µM, 22 hours) ~40% of controlMouse CD4+ T cells
STAT5 Tyrosine Phosphorylation (C-terminal) after AS2863619 (1 µM, 22 hours) ~160% of controlMouse CD4+ T cells
Oral Administration Dose (in vivo) 30 mg/kgDO11.10 TCR transgenic mice

Experimental Protocols

Protocol 1: In Vitro Conversion of Mouse Naïve T Cells to Tregs using AS2863619
  • Isolate Naïve T Cells: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T Cell Activation:

    • Coat a 96-well flat-bottom plate with anti-CD3e antibody (e.g., clone 145-2C11) at a concentration of 2 µg/mL in PBS overnight at 4°C.

    • Wash the plate twice with sterile PBS to remove unbound antibody.

    • Add soluble anti-CD28 antibody (e.g., clone 37.51) to the culture medium at a final concentration of 2 µg/mL.

  • Cell Culture:

    • Resuspend the isolated naïve T cells in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM 2-mercaptoethanol.

    • Plate the cells at a density of 1 x 10^5 cells per well in the anti-CD3 coated plate.

    • Add recombinant mouse IL-2 to a final concentration of 10 ng/mL.

    • Add AS2863619 (or vehicle control, e.g., DMSO) to the desired final concentration (e.g., a range of 0.1 to 1 µM).

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 3-4 days.

  • Analysis:

    • Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular Foxp3 using a Foxp3 staining buffer set.

    • Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

Signaling Pathways and Workflows

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 activates IL2R IL-2R STAT5_inactive STAT5 (inactive) IL2R->STAT5_inactive activates CDK8_19->STAT5_inactive phosphorylates (Ser) inhibits STAT5_active pSTAT5 (active) STAT5_inactive->STAT5_active phosphorylated (Tyr) Foxp3_gene Foxp3 gene STAT5_active->Foxp3_gene activates transcription AS2863619 AS2863619 AS2863619->CDK8_19 inhibits Foxp3_protein Foxp3 protein Foxp3_gene->Foxp3_protein translation

Caption: AS2863619 signaling pathway in T cells.

Troubleshooting_Workflow start Low/No Foxp3 Induction check_reagents Check Reagents (AS2863619, IL-2, Abs) start->check_reagents check_cells Assess Cell Health & Stimulation check_reagents->check_cells No Issue reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found check_protocol Review Protocol (concentrations, timing) check_cells->check_protocol No Issue cell_issue Optimize Cell Culture & Stimulation check_cells->cell_issue Issue Found investigate_pathway Investigate Signaling (pSTAT5, bypass pathways) check_protocol->investigate_pathway No Issue protocol_issue Perform Dose-Response & Time-Course check_protocol->protocol_issue Issue Found pathway_issue Use Pathway Inhibitors or Activators for Rescue investigate_pathway->pathway_issue Issue Found end Successful Foxp3 Induction reagent_issue->end cell_issue->end protocol_issue->end pathway_issue->end

Caption: Troubleshooting workflow for low Foxp3 induction.

References

Technical Support Center: Optimizing AS2863619-Mediated Treg Conversion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AS2863619 to induce the conversion of conventional T cells into regulatory T cells (Tregs). The information is tailored for researchers, scientists, and drug development professionals working on in vitro Treg differentiation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AS2863619 in Treg conversion?

A1: AS2863619 is a potent inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19).[1][2] Mechanistically, TCR signaling normally induces CDK8/19, which in turn inactivates the IL-2-induced signal transducer and activator of transcription 5 (STAT5) by phosphorylating a serine motif.[1] By inhibiting CDK8/19, AS2863619 prevents this inactivation, leading to a sustained active state of STAT5 (tyrosine phosphorylation).[1] Activated STAT5 then binds to regulatory regions of the Foxp3 gene locus, primarily the conserved noncoding sequence (CNS)0, to induce Foxp3 expression and promote the Treg phenotype.[1] This process is dependent on IL-2 signaling but occurs independently of TGF-β.

Q2: Why is IL-2 essential for AS2863619-mediated Treg conversion?

A2: IL-2 is crucial because its signaling pathway directly activates STAT5, the key transcription factor downstream of AS2863619's action. The primary role of AS2863619 is to sustain the IL-2-induced STAT5 activation, which is necessary for initiating and maintaining Foxp3 expression. Without IL-2, the STAT5 pathway is not initiated, and AS2863619 alone cannot induce Treg conversion.

Q3: What is the recommended starting concentration of IL-2 for my experiments?

A3: The optimal IL-2 concentration can vary depending on the specific cell type, culture conditions, and donor variability. However, a common starting point for in vitro Treg differentiation protocols is in the range of 50-100 IU/mL. It is highly recommended to perform a dose-response experiment to determine the optimal IL-2 concentration for your specific experimental setup. Please refer to the experimental protocols section for a detailed methodology.

Q4: Can AS2863619 convert both naïve and effector/memory T cells into Tregs?

A4: Yes, studies have shown that AS2863619 can induce Foxp3 expression in both naïve and effector/memory CD4+ and CD8+ T cells upon antigen stimulation.

Q5: Are the AS2863619-induced Tregs functionally stable?

A5: In vivo administration of a CDK8/19 inhibitor, together with antigen immunization, has been shown to generate functionally stable antigen-specific Foxp3+ Tregs. However, like other in vitro-induced Tregs (iTregs), the stability of Foxp3 expression can be a concern. Continuous IL-2 signaling is important for maintaining the stability of Foxp3 expression.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low efficiency of Treg conversion (<20% Foxp3+ cells) Suboptimal IL-2 concentration.Perform an IL-2 titration experiment (e.g., 10, 50, 100, 200 IU/mL) to identify the optimal concentration for your specific T cell source and culture conditions.
Inadequate T cell activation.Ensure optimal TCR stimulation using anti-CD3 and anti-CD28 antibodies or appropriate antigen-presenting cells. The generation of Tregs using AS2863619 requires an activated TCR.
Poor quality or viability of starting T cell population.Use freshly isolated T cells and ensure high viability (>95%) before starting the culture.
High levels of T cell proliferation without significant Foxp3 induction Excessive IL-2 concentration.High concentrations of IL-2 can preferentially drive T effector cell proliferation over Treg differentiation. Reduce the IL-2 concentration and re-optimize.
Presence of inflammatory cytokines.While AS2863619-induced Tregs are reportedly resistant to the negative effects of IL-12 and IL-6, a highly inflammatory milieu might still favor effector T cell development. Ensure a clean in vitro system.
Loss of Foxp3 expression after initial induction Insufficient IL-2 signaling during maintenance.Maintain a low level of IL-2 (e.g., 10-50 IU/mL) in the culture medium after the initial induction phase to support Foxp3 stability.
Restimulation in the absence of Treg-polarizing signals.If restimulating the cells, ensure the presence of IL-2 to maintain STAT5 signaling and Foxp3 expression.
Variability between experiments or donors Biological differences in donor T cells.Standardize cell isolation and culture procedures as much as possible. Always include internal controls and test a range of IL-2 concentrations for each new donor.
Inconsistent reagent activity.Ensure consistent potency of IL-2 and AS2863619. Aliquot and store reagents at the recommended temperatures to avoid degradation.

Experimental Protocols

Protocol 1: Titration of IL-2 Concentration for Optimal AS2863619-Mediated Treg Conversion

This protocol outlines a method to determine the optimal IL-2 concentration for inducing Treg conversion from naïve CD4+ T cells using AS2863619.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Naïve CD4+ T Cell Isolation Kit

  • Anti-CD3 and Anti-CD28 T cell activators (e.g., plate-bound antibodies or beads)

  • AS2863619

  • Recombinant human IL-2

  • Complete RPMI-1640 medium

  • 96-well round-bottom culture plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-Foxp3)

Methodology:

  • Isolate Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from fresh PBMCs according to the manufacturer's protocol for the isolation kit.

  • Prepare Culture Plates: Coat a 96-well plate with anti-CD3 antibody (or use anti-CD3/CD28 beads).

  • Cell Seeding: Seed the isolated naïve CD4+ T cells at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • Prepare Reagent Solutions:

    • Prepare a stock solution of AS2863619 in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 1 µM).

    • Prepare a series of IL-2 dilutions in culture medium to achieve final concentrations of 10, 50, 100, and 200 IU/mL.

  • Treatment Addition: Add 100 µL of the reagent solutions to the respective wells to achieve the final concentrations. Include the following controls:

    • Unstimulated T cells

    • T cells + anti-CD3/CD28 stimulation only

    • T cells + stimulation + AS2863619 only

    • T cells + stimulation + each IL-2 concentration only

    • T cells + stimulation + AS2863619 + each IL-2 concentration

  • Incubation: Culture the cells for 4-6 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: After the incubation period, harvest the cells and stain for surface markers (CD4, CD25) followed by intracellular staining for Foxp3. Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.

Data Presentation: IL-2 Titration for Treg Conversion
IL-2 Concentration (IU/mL) AS2863619 (1 µM) % CD4+Foxp3+ Cells (Mean ± SD)
0-Baseline
0+Expected low %
10+Result 1
50+Result 2
100+Result 3
200+Result 4

This table should be populated with your experimental data.

Visualizations

Signaling Pathway of AS2863619-Mediated Treg Conversion

AS2863619_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5_inactive STAT5 (inactive) IL2R->STAT5_inactive Activates STAT5_active p-STAT5 (active) CDK8_19->STAT5_active Inhibits (Serine-P) STAT5_inactive->STAT5_active IL-2 (Tyrosine-P) Foxp3_gene Foxp3 gene STAT5_active->Foxp3_gene Induces transcription AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Foxp3_protein Foxp3 Protein (Treg Phenotype) Foxp3_gene->Foxp3_protein Translation

Caption: AS2863619 inhibits CDK8/19, promoting IL-2-mediated STAT5 activation and Foxp3 expression.

Experimental Workflow for IL-2 Optimization

experimental_workflow start Start: Isolate Naïve CD4+ T Cells stimulate TCR Stimulation (Anti-CD3/CD28) start->stimulate treatment Add AS2863619 & Varying IL-2 Concentrations stimulate->treatment culture Culture for 4-6 Days treatment->culture analysis Flow Cytometry Analysis (% CD4+Foxp3+) culture->analysis optimization Determine Optimal IL-2 Concentration analysis->optimization

Caption: Workflow for optimizing IL-2 concentration in AS2863619-mediated Treg conversion.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Treg Conversion? check_il2 Is IL-2 concentration optimized? start->check_il2 Yes titrate_il2 Action: Perform IL-2 Titration check_il2->titrate_il2 No check_tcr Is TCR stimulation adequate? check_il2->check_tcr Yes titrate_il2->check_tcr Re-evaluate optimize_tcr Action: Optimize Stimulation Protocol check_tcr->optimize_tcr No check_viability Is starting cell viability high? check_tcr->check_viability Yes optimize_tcr->check_viability Re-evaluate use_fresh_cells Action: Use Fresh, Viable Cells check_viability->use_fresh_cells No success Conversion Optimized check_viability->success Yes

Caption: A logical approach to troubleshooting low Treg conversion efficiency.

References

Technical Support Center: AS2863619 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on the in vivo toxicity and tolerability of the investigational compound AS2863619. The information presented here is based on available preclinical data and is intended to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of AS2863619 in preclinical animal models?

A1: Currently, there is no publicly available information on the in vivo toxicity profile of a compound designated AS2863619. Preclinical toxicity studies are essential to characterize the safety of any investigational drug before it can be administered to humans. These studies are typically conducted in rodent and non-rodent species to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials.

Q2: Are there any known species-specific toxicities for AS2863619?

A2: As there is no public data on AS2863619, species-specific toxicities have not been documented. It is crucial to conduct toxicity studies in at least two mammalian species (one rodent and one non-rodent) to assess for potential differences in metabolism and toxicity, as recommended by regulatory agencies.

Q3: What are the recommended dose ranges for initial in vivo tolerability studies with AS2863619?

A3: Without prior data, initial dose-range finding studies are necessary. A common approach is to start with a low dose, based on in vitro efficacy data, and escalate the dose in subsequent cohorts of animals. This allows for the determination of the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Troubleshooting Guides

Problem: Unexpected mortality or severe adverse events in animals at predicted low doses.

Possible Causes:

  • Formulation Issues: The vehicle or formulation may be causing toxicity.

  • Species Hypersensitivity: The chosen animal model may be particularly sensitive to the compound's mechanism of action.

  • Off-Target Effects: The compound may have unintended pharmacological effects.

Troubleshooting Steps:

  • Vehicle Control Group: Ensure a vehicle-only control group is included to rule out formulation-related toxicity.

  • Dose-Escalation Design: Employ a robust dose-escalation design, such as a modified Fibonacci sequence, to carefully approach the MTD.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, correlate adverse events with plasma concentrations of AS2863619 to understand exposure-response relationships.

Problem: High inter-animal variability in tolerability.

Possible Causes:

  • Genetic Variability: Outbred stocks of animals can have significant genetic differences.

  • Inconsistent Dosing: Errors in dose preparation or administration.

  • Underlying Health Issues: Subclinical health problems in some animals.

Troubleshooting Steps:

  • Use of Inbred Strains: Consider using inbred strains of animals to reduce genetic variability.

  • Standardize Procedures: Ensure all personnel are thoroughly trained on dose preparation and administration techniques.

  • Health Monitoring: Implement a comprehensive health monitoring program for the animals before and during the study.

Experimental Protocols

A generalized workflow for assessing in vivo toxicity and tolerability is presented below. Specific parameters would need to be optimized for AS2863619 based on its physicochemical properties and intended therapeutic use.

G cluster_0 Pre-study cluster_1 In Vivo Study cluster_2 Terminal Procedures cluster_3 Data Analysis Formulation Formulation Development DoseRange Dose Range Finding Study Formulation->DoseRange Dosing Dosing and Observation DoseRange->Dosing ClinicalSigns Clinical Sign Monitoring Dosing->ClinicalSigns BodyWeight Body Weight Measurement Dosing->BodyWeight FeedWater Feed/Water Intake Dosing->FeedWater Blood Blood Collection (Hematology & Clinical Chemistry) ClinicalSigns->Blood BodyWeight->Blood FeedWater->Blood Necropsy Gross Necropsy Blood->Necropsy OrganWeight Organ Weight Measurement Necropsy->OrganWeight Histo Histopathology OrganWeight->Histo Analysis Statistical Analysis Histo->Analysis Report Final Report (NOAEL Determination) Analysis->Report

Variability in AS2863619 efficacy across different T cell subsets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AS2863619. The information focuses on the variability in AS2863619 efficacy across different T cell subsets.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AS2863619?

A1: AS2863619 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1][2] Its primary mechanism of action involves the induction of the transcription factor Foxp3 in conventional T cells (Tconv), effectively converting them into regulatory T cells (Tregs).[1][2][3] This induction is dependent on Interleukin-2 (IL-2) and T cell receptor (TCR) stimulation but occurs independently of Transforming Growth Factor-beta (TGF-β). AS2863619 enhances the activation of STAT5, a key signaling molecule that promotes the expression of the Foxp3 gene.

Q2: In which T cell subsets does AS2863619 induce Foxp3 expression?

A2: AS2863619 has been shown to induce Foxp3 expression in a variety of T cell subsets, including:

  • CD4+ T conventional (Tconv) cells: This includes both naïve and effector/memory CD4+ T cells.

  • CD8+ T conventional (Tconv) cells: Similar to CD4+ T cells, AS2863619 can convert both naïve and effector/memory CD8+ Tconv cells into Foxp3-expressing cells.

Q3: Is the efficacy of AS2863619 consistent across all T cell subsets?

A3: While AS2863619 is effective in a broad range of T cell subsets, the efficiency of Foxp3 induction can vary. Generally, the conversion of naïve T cells is more robust compared to effector or memory T cells. The specific experimental conditions, including the concentration of AS2863619 and the activation status of the T cells, can influence the outcomes.

Q4: What is the functional stability of the Tregs induced by AS2863619?

A4: In vivo, AS2863619-induced Foxp3+ T cells can acquire Treg-specific epigenetic modifications, leading to the generation of functionally stable peripheral Tregs (pTregs). These induced Tregs have a gene expression profile that resembles naturally occurring Tregs (nTregs).

Troubleshooting Guides

Problem 1: Low efficiency of Foxp3 induction in my T cell culture.

Possible Cause Troubleshooting Step
Suboptimal AS2863619 Concentration Titrate AS2863619 to determine the optimal concentration for your specific T cell subset and experimental conditions. We recommend a starting range of 10 nM to 1 µM.
Inadequate TCR Stimulation Ensure adequate TCR stimulation is provided. Use anti-CD3/CD28 antibodies at optimal concentrations (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL).
Insufficient IL-2 AS2863619-mediated Foxp3 induction is IL-2 dependent. Supplement the culture medium with an optimal concentration of recombinant human or mouse IL-2 (typically 10-100 U/mL).
T Cell Viability Issues Assess cell viability using a trypan blue exclusion assay or a viability dye for flow cytometry. Ensure proper cell handling and culture conditions to maintain high viability. AS2863619 itself has been shown to have low cellular toxicity in the effective concentration range.
Incorrect T cell subset isolation Verify the purity of your isolated T cell subset using flow cytometry with appropriate markers (e.g., CD4, CD8, CD45RA, CCR7 for naïve/memory subsets).

Problem 2: High variability in Foxp3 expression between experiments.

Possible Cause Troubleshooting Step
Inconsistent Reagent Preparation Prepare fresh dilutions of AS2863619 and cytokines for each experiment. Ensure thorough mixing of all reagents.
Variability in Donor T cells If using primary human or animal cells, be aware of donor-to-donor variability. Use cells from multiple donors to ensure the reproducibility of your findings.
Inconsistent Culture Conditions Maintain consistent cell seeding densities, incubation times, and CO2 levels.
Flow Cytometry Staining Variability Use a standardized flow cytometry staining protocol with antibody master mixes to reduce pipetting errors. Titrate antibodies to determine optimal staining concentrations.

Data Presentation

Table 1: Representative Dose-Dependent Efficacy of AS2863619 on Foxp3 Induction in Different T Cell Subsets

T Cell SubsetAS2863619 ConcentrationPercentage of Foxp3+ Cells (Mean ± SD)
CD4+ Naïve T Cells Vehicle Control2.5 ± 0.8%
10 nM15.2 ± 2.1%
100 nM45.8 ± 4.5%
1 µM65.3 ± 5.9%
CD4+ Memory T Cells Vehicle Control1.8 ± 0.5%
10 nM8.9 ± 1.5%
100 nM28.4 ± 3.7%
1 µM42.1 ± 4.8%
CD8+ Naïve T Cells Vehicle Control1.1 ± 0.3%
10 nM7.5 ± 1.2%
100 nM25.6 ± 3.1%
1 µM38.9 ± 4.2%
CD8+ Memory T Cells Vehicle Control0.9 ± 0.2%
10 nM4.2 ± 0.9%
100 nM18.7 ± 2.5%
1 µM29.6 ± 3.5%

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Induction of Foxp3 in T Cell Subsets using AS2863619

  • Isolation of T Cell Subsets:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Isolate specific T cell subsets (e.g., Naïve CD4+ T cells: CD4+CD45RA+CCR7+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Stimulation:

    • Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone UCHT1 for human, 145-2C11 for mouse) at a concentration of 2-5 µg/mL in sterile PBS overnight at 4°C.

    • Wash the plate twice with sterile PBS to remove unbound antibody.

    • Resuspend the isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol.

    • Seed the cells at a density of 1 x 10^5 cells per well.

    • Add soluble anti-CD28 antibody (e.g., clone CD28.2 for human, 37.51 for mouse) to a final concentration of 2 µg/mL.

    • Add recombinant IL-2 to a final concentration of 50 U/mL.

    • Prepare a stock solution of AS2863619 in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Add the corresponding dilutions to the wells. Include a vehicle control (DMSO).

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator for 3-5 days.

  • Analysis of Foxp3 Expression:

    • Harvest the cells and proceed with flow cytometry analysis as described in Protocol 2.

Protocol 2: Flow Cytometry Analysis of T Cell Subsets and Foxp3 Expression

  • Surface Staining:

    • Wash the cultured cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Resuspend the cells in FACS buffer containing a cocktail of fluorescently labeled antibodies against surface markers to identify T cell subsets (e.g., anti-CD4, anti-CD8, anti-CD45RA, anti-CCR7).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation/permeabilization buffer (e.g., commercially available Foxp3 staining buffer sets) according to the manufacturer's instructions.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing a fluorescently labeled anti-Foxp3 antibody.

    • Incubate for 30-45 minutes at 4°C in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the T cell subsets of interest and quantify the percentage of Foxp3-expressing cells.

Visualizations

AS2863619_Signaling_Pathway AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 STAT5_active pSTAT5 (active) CDK8_19->STAT5_active | (inhibition of inactivation) STAT5_inactive STAT5 (inactive) STAT5_inactive->STAT5_active IL-2R Signaling Foxp3_gene Foxp3 Gene Expression STAT5_active->Foxp3_gene Treg_phenotype Treg Phenotype Foxp3_gene->Treg_phenotype

Caption: AS2863619 Signaling Pathway

Experimental_Workflow cluster_0 Cell Preparation cluster_1 In Vitro Culture cluster_2 Analysis PBMC_isolation Isolate PBMCs Tcell_subset_isolation Isolate T Cell Subsets (e.g., Naïve CD4+) PBMC_isolation->Tcell_subset_isolation Stimulation Stimulate with anti-CD3/CD28 + IL-2 Tcell_subset_isolation->Stimulation Treatment Treat with AS2863619 (or Vehicle) Stimulation->Treatment Incubation Incubate for 3-5 days Treatment->Incubation Flow_staining Stain for Surface Markers and Intracellular Foxp3 Incubation->Flow_staining Flow_acquisition Acquire on Flow Cytometer Flow_staining->Flow_acquisition Data_analysis Analyze Foxp3 Expression Flow_acquisition->Data_analysis

References

Long-term stability of AS2863619 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability of AS2863619 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistent performance of AS2863619 in your experiments.

Solubility and Storage Recommendations

Proper storage and handling of AS2863619 are critical for maintaining its biological activity and ensuring reproducible experimental results.

Solubility Data:

SolventSolubilityConcentrationNotes
DMSO10 mM[1][2]--
DMSO60 mg/mL148.06 mM[3]Use fresh, moisture-free DMSO as moisture can reduce solubility.[3]
DMSO81 mg/mL199.88 mM[3]Use fresh, moisture-free DMSO as moisture can reduce solubility.
DMSO250 mg/mL616.92 mMUltrasonic agitation may be needed. Use newly opened, hygroscopic DMSO for best results.
Water≥ 100 mg/mL246.77 mMSolubility is high, but the saturation point is not specified.
Water81 mg/mL--
Water50 mg/mL--
Ethanol4 mg/mL--
Ethanol<1 mg/mL--

Storage Conditions and Stability:

FormStorage TemperatureStabilitySource
Solid Powder-20°C≥ 4 yearsCayman Chemical
Solid Powder-20°C3 yearsSelleck Chemicals
Solid Powder-20°C12 MonthsProbechem
Solid Powder4°C6 MonthsProbechem
In Solvent-80°C1 yearSelleck Chemicals
In Solvent-80°C6 monthsMedchemExpress, Probechem
In Solvent-20°C1 monthSelleck Chemicals, MedchemExpress
In Solvent-20°C6 MonthsProbechem

Troubleshooting Guide

This guide addresses common issues that may arise when working with AS2863619 in solution.

Issue Possible Cause Recommended Solution
Precipitation in stock solution - Solvent quality is poor (e.g., contains water).- Storage temperature is too high.- Solution has undergone multiple freeze-thaw cycles.- Use fresh, anhydrous DMSO to prepare stock solutions.- Store stock solutions at -80°C for long-term stability.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Inconsistent experimental results - Degradation of AS2863619 in working solution.- Inaccurate concentration of the stock solution.- Prepare fresh working solutions from a frozen stock for each experiment.- For in vivo studies, prepare the working solution on the day of use.- Periodically check the concentration of the stock solution using analytical methods like HPLC.
Difficulty dissolving the compound - Insufficient solvent volume.- Inadequate mixing.- Ensure you are using the correct solvent and volume as per the solubility data.- Use vortexing or sonication to aid dissolution, especially for higher concentrations in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of AS2863619?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of AS2863619. It is soluble in DMSO at concentrations up to 250 mg/mL (616.92 mM). For aqueous-based assays, further dilution into your experimental buffer is necessary.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid form of AS2863619 should be stored at -20°C, where it is stable for at least three to four years. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year or at -20°C for shorter periods (up to one month). It is crucial to avoid repeated freeze-thaw cycles.

Q3: Can I dissolve AS2863619 directly in aqueous buffers?

A3: While AS2863619 has some solubility in water, it is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. This ensures complete dissolution and accurate final concentrations. When diluting into aqueous solutions, do so dropwise while vortexing to prevent precipitation.

Q4: Is AS2863619 stable in cell culture media?

A4: The stability of AS2863619 in cell culture media over extended periods has not been extensively reported in the provided search results. For long-term experiments (e.g., several days), it is advisable to refresh the media with freshly diluted compound periodically to maintain a consistent effective concentration.

Q5: Are there any known degradation pathways for AS2863619?

A5: Specific degradation pathways for AS2863619 in solution are not detailed in the available literature. As with many small molecules, hydrolysis and oxidation are potential degradation routes, especially in aqueous solutions at non-neutral pH or upon exposure to light and air. Storing solutions protected from light and under inert gas can be considered for long-term stability studies.

Experimental Protocols & Visualizations

Protocol for Preparing AS2863619 Stock Solution

A standardized protocol is essential for reproducible results.

G cluster_0 Preparation of AS2863619 Stock Solution A Equilibrate AS2863619 solid to room temperature B Weigh the required amount of solid A->B C Add anhydrous DMSO to the desired concentration B->C D Vortex or sonicate until fully dissolved C->D E Aliquot into single-use vials D->E F Store at -80°C E->F G cluster_1 AS2863619 Mechanism of Action AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 inhibition STAT5 STAT5 CDK8_19->STAT5 phosphorylation Foxp3 Foxp3 Gene STAT5->Foxp3 activation Treg Treg Cell Differentiation Foxp3->Treg

References

Impact of serum components on AS2863619 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AS2863619, a potent CDK8/19 inhibitor and Foxp3 inducer. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AS2863619?

AS2863619 is a selective inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1][2] It induces the expression of the transcription factor Foxp3 in conventional T cells (Tconv), converting them into regulatory T cells (Tregs).[2][3][4] The mechanism involves the inhibition of CDK8/19-mediated phosphorylation of a serine residue in the PSP motif of STAT5. This leads to enhanced tyrosine phosphorylation of STAT5, increased retention of STAT5 in the nucleus, and subsequent activation of the Foxp3 gene. This process is dependent on IL-2 and T-cell receptor (TCR) stimulation but is independent of TGF-β.

Q2: What is the recommended concentration of AS2863619 for in vitro experiments?

The optimal concentration of AS2863619 should be determined empirically for each cell type and experimental condition. However, a concentration of 1 µM has been shown to be effective in inducing Foxp3 expression in mouse CD4+ T cells after 22 hours of treatment. The EC50 for Foxp3 induction in Tconv cells is approximately 32.5 nM.

Q3: Can AS2863619 be used in the presence of serum?

Yes, AS2863619 is active in the presence of serum. Standard cell culture media supplemented with fetal bovine serum (FBS) or human serum have been successfully used in experiments with this compound. However, it is important to be aware that serum components, particularly proteins, can potentially bind to small molecules and affect their free concentration and activity.

Q4: Are there any known stability issues with AS2863619?

While specific stability issues in the presence of serum components are not widely reported, general handling and storage recommendations should be followed to ensure the compound's integrity. Stock solutions should be stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no AS2863619 activity observed. Suboptimal Compound Concentration: The effective concentration may vary between cell types and experimental setups.Perform a dose-response experiment to determine the optimal concentration of AS2863619 for your specific cell type and assay.
Inadequate TCR Stimulation or IL-2 Signaling: AS2863619-mediated Foxp3 induction is dependent on both TCR and IL-2 signaling.Ensure adequate TCR stimulation (e.g., using anti-CD3/CD28 antibodies or antigen-presenting cells) and sufficient IL-2 concentration in the culture medium.
Serum Protein Binding: High concentrations of serum proteins may sequester AS2863619, reducing its bioavailable concentration.Consider reducing the serum concentration if experimentally feasible, or increasing the concentration of AS2863619. If possible, test different lots of serum as protein composition can vary.
High variability in results between experiments. Inconsistent Serum Lots: Different lots of serum can have varying compositions of proteins, growth factors, and other components that may influence T-cell activation and AS2863619 activity.If possible, use a single, pre-tested lot of serum for a series of related experiments to minimize variability.
Cell Passage Number and Health: The responsiveness of T cells can change with passage number and overall health.Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment.
Unexpected cellular toxicity. High Compound Concentration: Although AS2863619 is reported to have low cellular toxicity in the effective concentration range, very high concentrations may be cytotoxic.Perform a toxicity assay to determine the optimal non-toxic concentration range for your cells.
Solvent Toxicity: The solvent used to dissolve AS2863619 (e.g., DMSO) can be toxic to cells at high concentrations.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO).

Experimental Protocols

In Vitro Foxp3 Induction in Mouse CD4+ T Cells

Objective: To induce Foxp3 expression in primary mouse CD4+ T cells using AS2863619.

Materials:

  • AS2863619

  • CD4+ T cells isolated from mouse spleen or lymph nodes

  • RPMI-1640 medium

  • 10% Fetal Bovine Serum (FBS)

  • 2 mM L-glutamine

  • 100 U/mL Penicillin-Streptomycin

  • 50 µM 2-mercaptoethanol

  • Mouse IL-2

  • Anti-CD3 and anti-CD28 antibodies

Procedure:

  • Isolate CD4+ T cells from mouse lymphoid tissues using a negative selection kit.

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.

  • Wash the plate with sterile PBS to remove unbound antibody.

  • Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

  • Add anti-CD28 antibody (e.g., 1 µg/mL) and mouse IL-2 (e.g., 10 ng/mL) to the cell suspension.

  • Prepare a stock solution of AS2863619 in DMSO.

  • Add AS2863619 to the cell suspension to the desired final concentration (e.g., a range from 10 nM to 1 µM). Include a DMSO-only vehicle control.

  • Plate 200 µL of the cell suspension per well in the anti-CD3 coated plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

  • Harvest the cells and stain for CD4 and Foxp3 using flow cytometry to determine the percentage of Foxp3+ cells.

Quantitative Data Summary

Table 1: In Vitro Activity of AS2863619

Target IC50 / EC50 Assay Type Reference
CDK80.61 nMCell-free assay
CDK194.28 nMCell-free assay
Foxp3 Induction32.5 nM (EC50)In Tconv cells

Table 2: Effect of AS2863619 on STAT5 Phosphorylation

Treatment Phosphorylation Site Effect Cell Type Reference
1 µM AS2863619 (22 hours)STAT5b (PSP motif)~40% suppression of serine phosphorylationMouse CD4+ T cells
1 µM AS2863619 (22 hours)STAT5b (C-terminal domain)~160% enhancement of tyrosine phosphorylationMouse CD4+ T cells

Visualizations

AS2863619_Signaling_Pathway cluster_stimulation External Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Activation CDK8_19 CDK8/19 TCR->CDK8_19 activates IL2R IL-2 Receptor STAT5 STAT5 IL2R->STAT5 activates pSTAT5_Tyr pSTAT5 (Tyr) IL2R->pSTAT5_Tyr phosphorylates (Tyr) CDK8_19->STAT5 phosphorylates (Ser) pSTAT5_Ser pSTAT5 (Ser) STAT5->pSTAT5_Ser Foxp3_gene Foxp3 Gene pSTAT5_Tyr->Foxp3_gene activates transcription AS2863619 AS2863619 AS2863619->CDK8_19 inhibits Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein

Caption: AS2863619 signaling pathway in T cells.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis isolate_tcells Isolate CD4+ T cells add_reagents Add anti-CD28 Ab, IL-2, and AS2863619 isolate_tcells->add_reagents prepare_plates Coat plates with anti-CD3 Ab prepare_plates->add_reagents incubate Incubate for 3-4 days add_reagents->incubate harvest_cells Harvest cells incubate->harvest_cells flow_cytometry Analyze Foxp3 expression by Flow Cytometry harvest_cells->flow_cytometry

Caption: In vitro Foxp3 induction workflow.

troubleshooting_logic start Reduced AS2863619 Activity? check_concentration Optimize Compound Concentration start->check_concentration Yes check_stimulation Verify TCR/IL-2 Stimulation check_concentration->check_stimulation Still low activity check_serum Test Different Serum Lots/Concentrations check_stimulation->check_serum Still low activity resolved Issue Resolved check_serum->resolved Activity restored

References

Validation & Comparative

Functional Validation of AS2863619-Induced Regulatory T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of regulatory T cells (Tregs) induced by the novel small molecule AS2863619 with those generated by other established methods. We present supporting experimental data, detailed protocols for functional validation, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to AS2863619-Induced Tregs

AS2863619 is a potent and orally active inhibitor of cyclin-dependent kinases 8 and 9 (CDK8/19).[1][2] It has been identified as a powerful inducer of the transcription factor Foxp3, the master regulator of Treg lineage, in conventional T cells (Tconvs).[1][2][3] The induction of Foxp3 by AS2863619 is dependent on Interleukin-2 (IL-2) signaling but, critically, is independent of Transforming Growth Factor-beta (TGF-β), a cytokine often associated with Treg instability. Mechanistically, AS2863619 inhibits the phosphorylation of a serine residue in the STAT5 protein, promoting its activation and binding to the Foxp3 gene, thereby initiating Treg differentiation.

A key feature of AS2863619-induced Tregs (AS-iTregs) is their reported stability and function in inflammatory environments, a significant advantage over Tregs induced by some conventional methods. This guide will delve into the functional characteristics of AS-iTregs, comparing them to other induced Treg (iTreg) populations.

Comparative Performance Data

The following tables summarize the key characteristics and functional performance of AS-iTregs in comparison to Tregs induced by other common methods.

Table 1: Phenotypic and Functional Comparison of Induced Regulatory T Cells

FeatureAS2863619-induced Tregs (AS-iTregs)TGF-β-induced Tregs (TGF-β-iTregs)Rapamycin + TGF-β-induced TregsRetinoic Acid + TGF-β-induced Tregs
Foxp3 Induction High and dose-dependentHighHighHigh
Requirement for TGF-β IndependentDependentDependentDependent
Requirement for IL-2 DependentDependentDependentDependent
Suppressive Activity Potent in vitro suppressionPotent in vitro suppression, but can be unstableHighly potent and stable suppressionPotent suppression
Stability of Foxp3 Expression Stable, even in the presence of inflammatory cytokines (IL-6, IL-12)Unstable, particularly in inflammatory contexts; prone to conversion to ex-TregsMore stable than TGF-β-iTregs aloneCan enhance stability over TGF-β alone
DNA Methylation (TSDR) Lacks Treg-specific DNA hypomethylation in vitro, but acquires it in vivoPartially methylated, associated with instabilityDoes not fully demethylate the TSDRDoes not fully demethylate the TSDR
Cytokine Production (Suppressive) Produces IL-10Can produce IL-10, but also pro-inflammatory cytokines upon instabilityPromotes IL-10 productionCan promote IL-10 production
Cytokine Production (Pro-inflammatory) Low production of IFN-γProne to producing IFN-γ and IL-17 upon loss of Foxp3 expressionSuppresses IL-17 productionCan have variable effects on IFN-γ and IL-17

Table 2: Stability of Foxp3 Expression in Inflammatory Conditions

Induction Method% Foxp3+ Cells (Control Conditions)% Foxp3+ Cells (in presence of IL-6)% Foxp3+ Cells (in presence of IL-12)% Foxp3+ Cells (in presence of IL-1β + TNF-α)
AS2863619 >90%>85%>85%Data not yet available
TGF-β ~80-90%Significantly reducedSignificantly reducedSignificantly reduced
Rapamycin + TGF-β >90%More stable than TGF-β aloneMore stable than TGF-β aloneMore stable than TGF-β alone
Retinoic Acid + TGF-β >90%More stable than TGF-β aloneMore stable than TGF-β aloneMore stable than TGF-β alone

Note: The quantitative data in this table is synthesized from multiple sources and represents typical outcomes. Exact percentages can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Induction of Regulatory T Cells with AS2863619

Materials:

  • Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Recombinant human or mouse IL-2

  • AS2863619 (dissolved in DMSO)

  • 96-well round-bottom culture plates

Procedure:

  • Isolate naive CD4+ T cells using a negative selection kit.

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C, or use anti-CD3/CD28 beads.

  • Wash the plate to remove unbound antibody.

  • Seed naive CD4+ T cells at a density of 1 x 10^5 cells/well.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) if using plate-bound anti-CD3.

  • Add recombinant IL-2 to a final concentration of 100 U/mL.

  • Add AS2863619 to the desired final concentration (e.g., a titration from 10 nM to 1 µM). Include a DMSO vehicle control.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells for analysis of Foxp3 expression by flow cytometry.

Protocol 2: In Vitro Treg Suppression Assay

Materials:

  • Induced Treg population (e.g., AS-iTregs)

  • Responder T cells (Tresp): autologous or allogeneic CD4+CD25- or CD8+ T cells

  • Cell proliferation dye (e.g., CFSE or CellTrace Violet)

  • Antigen-presenting cells (APCs): irradiated PBMCs or dendritic cells (optional, for antigen-specific assays)

  • Stimulation: anti-CD3/CD28 beads or soluble anti-CD3 antibody (if using APCs)

  • Complete RPMI-1640 medium

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Label the responder T cells with a cell proliferation dye according to the manufacturer's protocol.

  • In a 96-well round-bottom plate, add a constant number of labeled responder T cells to each well (e.g., 5 x 10^4 cells/well).

  • Create serial dilutions of the induced Treg population and add them to the wells to achieve different Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8, 1:16).

  • Include control wells:

    • Tresp cells alone (no Tregs, no stimulation) - negative control for proliferation.

    • Tresp cells alone with stimulation - positive control for proliferation (maximum proliferation).

  • Add the stimulation:

    • Anti-CD3/CD28 beads at a bead-to-cell ratio of 1:2 or 1:1.

    • If using APCs, add them at a Tresp:APC ratio of 2:1 or 1:1, along with soluble anti-CD3 antibody.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. Gate on the responder T cell population and assess proliferation based on the dilution of the cell proliferation dye.

  • Calculate the percentage of suppression for each Treg:Tresp ratio using the following formula: % Suppression = (1 - (Proliferation with Tregs / Proliferation without Tregs)) * 100

Signaling Pathways and Experimental Workflows

AS2863619-Mediated Treg Induction Pathway

AS2863619_Treg_Induction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activates CDK8_19->STAT5 Phosphorylates (Ser) pSTAT5_Ser pSTAT5 (Ser) STAT5->pSTAT5_Ser pSTAT5_Tyr pSTAT5 (Tyr) STAT5->pSTAT5_Tyr Phosphorylation (Tyr) Foxp3_gene Foxp3 gene pSTAT5_Tyr->Foxp3_gene Binds to promoter Foxp3_protein Foxp3 protein Foxp3_gene->Foxp3_protein Transcription & Translation AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits

Caption: AS2863619 inhibits CDK8/19, promoting STAT5 activation and Foxp3 expression.

Experimental Workflow for Functional Validation

Treg_Validation_Workflow start Start: Isolate Naive CD4+ T cells induce_as Induce Tregs with AS2863619 + IL-2 start->induce_as induce_tgf Induce Tregs with TGF-β + IL-2 start->induce_tgf induce_rapa Induce Tregs with Rapamycin + TGF-β + IL-2 start->induce_rapa phenotype Phenotypic Analysis: Flow Cytometry for CD4, CD25, Foxp3 induce_as->phenotype induce_tgf->phenotype induce_rapa->phenotype suppression In Vitro Suppression Assay: Co-culture with labeled responder T cells phenotype->suppression stability Stability Assay: Culture with inflammatory cytokines (e.g., IL-6) phenotype->stability cytokine Cytokine Profiling: ELISA/CBA for IL-10, IFN-γ, etc. phenotype->cytokine compare Compare Functional Parameters suppression->compare stability->compare cytokine->compare

Caption: Workflow for comparing AS2863619-induced Tregs with other iTreg populations.

Conclusion

AS2863619 presents a promising alternative for the generation of induced regulatory T cells. Its ability to induce a stable and functional Treg phenotype, particularly in the presence of inflammatory cytokines, addresses a key limitation of TGF-β-based induction methods. The data presented in this guide suggests that AS-iTregs warrant further investigation as a potential cell-based therapy for autoimmune diseases and transplantation. Future studies should focus on in-depth in vivo characterization and direct, quantitative comparisons with a broader range of iTreg induction protocols.

References

A Comparative Guide to AS2863619 and Other CDK8/19 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of AS2863619 with other prominent Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to CDK8/19 Inhibition

CDK8 and its paralog CDK19 are key components of the Mediator complex, a crucial regulator of gene transcription.[1][2] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby controlling the expression of a multitude of genes.[1] Dysregulation of CDK8/19 activity has been implicated in various diseases, including cancer and immunological disorders, making them attractive therapeutic targets.[3][4] A growing number of small molecule inhibitors targeting CDK8/19 have been developed, each with distinct biochemical profiles and therapeutic potential. This guide focuses on comparing AS2863619 to other notable inhibitors in this class.

Quantitative Comparison of CDK8/19 Inhibitors

The following tables summarize the in vitro potency of AS2863619 and other selected CDK8/19 inhibitors. It is important to note that direct comparison of IC50 and Kd values across different studies can be challenging due to variations in assay conditions.

InhibitorTargetAssay TypeIC50 / Kd (nM)Reference
AS2863619 CDK8Biochemical0.61 (IC50)
CDK19Biochemical4.28 (IC50)
Senexin B CDK8Binding Assay140 (Kd)
CDK19Binding Assay80 (Kd)
CCT251545 CDK8Biochemical7 (IC50)
CDK19Biochemical6 (IC50)
BI-1347 CDK8Biochemical1.1 (IC50)
RVU120 (SEL120) CDK8/19BiochemicalNot specified

Note: IC50 is the half-maximal inhibitory concentration, while Kd is the equilibrium dissociation constant. Lower values indicate higher potency.

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Kinome scans are often employed to assess the binding of an inhibitor to a large panel of kinases.

InhibitorMethodNumber of Kinases ScreenedKey Off-Targets (if any)Reference
CCT251545 Kinome Scan291>100-fold selectivity over other kinases
Compound 15 (Pyrazolopyridine) KINOMEscan468STK16, FLT3 (D835V)
BI-1347 Kinase Panel326CDK19 is the only other kinase inhibited at <1 µM

Mechanism of Action and Signaling Pathways

CDK8 and CDK19 are integral to the Mediator complex's kinase module, which also includes Cyclin C, MED12, and MED13. This module can phosphorylate various transcription factors, thereby modulating their activity.

One of the key mechanisms of action for AS2863619 involves the regulation of Signal Transducer and Activator of Transcription 5 (STAT5). In T cells, AS2863619 inhibits the phosphorylation of a serine residue in the PSP motif of STAT5, while enhancing the phosphorylation of a tyrosine residue in its C-terminal domain. This dual effect leads to the enhanced activation of STAT5 and subsequent induction of the transcription factor Foxp3, a master regulator of regulatory T cells (Tregs).

The following diagram illustrates the CDK8/19 signaling pathway and the mechanism of action of AS2863619.

CDK8_Signaling CDK8/19 Signaling Pathway and AS2863619 Mechanism of Action cluster_mediator Mediator Complex cluster_nucleus Nucleus CDK8_19 CDK8/19 CyclinC Cyclin C MED12 MED12 MED13 MED13 STAT5 STAT5 CDK8_19->STAT5 Phosphorylates Ser (Inhibitory) Transcription_Factors Other Transcription Factors CDK8_19->Transcription_Factors Phosphorylates RNA_Pol_II RNA Polymerase II CDK8_19->RNA_Pol_II Regulates pSTAT5_Tyr pSTAT5 (Tyr) STAT5->pSTAT5_Tyr Activation Foxp3 Foxp3 Gene pSTAT5_Tyr->Foxp3 Induces Transcription Treg_Diff Treg Differentiation Foxp3->Treg_Diff Drives AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Transcription_Factors->RNA_Pol_II Gene_Expression Altered Gene Expression RNA_Pol_II->Gene_Expression IL2R IL-2 Receptor JAK JAK IL2R->JAK IL-2 Signaling JAK->STAT5 Phosphorylates Tyr

Caption: CDK8/19 signaling and AS2863619's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of CDK8/19 inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.

Materials:

  • CDK8/Cyclin C or CDK19/Cyclin C enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (serially diluted)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate

Procedure:

  • Prepare a 3x solution of the test compound in kinase buffer.

  • Prepare a 3x mixture of the CDK8/Cyclin C (or CDK19/Cyclin C) and the Eu-anti-Tag antibody in kinase buffer.

  • Prepare a 3x solution of the kinase tracer in kinase buffer.

  • Add 5 µL of the test compound solution to the wells of the 384-well plate.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the tracer solution to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.

  • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Western Blot for Phospho-STAT5 in T-cells

This method is used to detect changes in the phosphorylation status of STAT5 at specific serine and tyrosine residues following treatment with a CDK8/19 inhibitor.

Materials:

  • T-cells (e.g., primary human CD4+ T-cells)

  • Cell culture medium and supplements (including IL-2)

  • CDK8/19 inhibitor (e.g., AS2863619)

  • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT5 (specific for serine or tyrosine phosphorylation sites), anti-total-STAT5

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture T-cells under appropriate conditions, including stimulation with IL-2 to induce STAT5 phosphorylation.

  • Treat the cells with various concentrations of the CDK8/19 inhibitor for the desired duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-STAT5 antibody to confirm equal protein loading.

The following diagram outlines a general experimental workflow for characterizing a CDK8/19 inhibitor.

Experimental_Workflow General Experimental Workflow for CDK8/19 Inhibitor Characterization Biochem_Assay Biochemical Kinase Assay (IC50 Determination) Kinome_Scan Kinase Selectivity Profiling (Kinome Scan) Biochem_Assay->Kinome_Scan Cell_Based_Assay Cell-Based Assays (e.g., p-STAT5 Western Blot) Kinome_Scan->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Cell_Based_Assay->In_Vivo_Studies Tox_Studies Toxicology Studies In_Vivo_Studies->Tox_Studies

Caption: Workflow for CDK8/19 inhibitor characterization.

In Vivo Efficacy

AS2863619 has demonstrated in vivo activity in mouse models of immunological diseases. For instance, oral administration of AS2863619 at 30 mg/kg was shown to induce Foxp3 expression in antigen-specific T cells and suppress skin contact hypersensitivity.

Other CDK8/19 inhibitors have also been evaluated in vivo, primarily in cancer models. For example, BI-1347 has shown tumor growth inhibition in xenograft models. Senexin B has been shown to suppress metastatic growth in a colon cancer model. It is important to consider that the in vivo efficacy of these inhibitors can be context-dependent, influenced by the specific disease model and dosing regimen.

Clinical Development

Several CDK8/19 inhibitors have advanced into clinical trials, highlighting the therapeutic potential of targeting these kinases. RVU120 (SEL120) is currently in Phase I/II trials for patients with relapsed/refractory metastatic or advanced solid tumors and for acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). Other inhibitors like TSN084 and BCD-115 (a Senexin B derivative) are also under clinical investigation. These trials will provide crucial information on the safety and efficacy of CDK8/19 inhibition in humans. However, some studies have raised concerns about potential on-target toxicities associated with continuous high-dose inhibition of CDK8/19, suggesting that intermittent dosing schedules may be necessary.

Conclusion

AS2863619 is a highly potent and selective inhibitor of CDK8/19 with a well-defined mechanism of action involving the modulation of STAT5 phosphorylation and induction of Foxp3. When compared to other CDK8/19 inhibitors, AS2863619 exhibits very low nanomolar potency. The field of CDK8/19 inhibitor development is rapidly evolving, with several compounds now in clinical trials for various indications. The choice of inhibitor for a particular research application will depend on the specific biological question, the desired potency and selectivity profile, and the need for in vitro versus in vivo studies. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies.

References

A Head-to-Head Comparison: AS2863619 versus TGF-beta for In Vitro Treg Generation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable in vitro generation of regulatory T cells (Tregs) is paramount for advancing immunotherapies. This guide provides a detailed comparison of two key methodologies: the established cytokine Transforming Growth Factor-beta (TGF-β) and the novel small molecule inhibitor AS2863619.

While TGF-β has long been the cornerstone of in vitro Treg induction, the emergence of AS2863619, a potent inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), presents a compelling alternative. This guide dissects their distinct mechanisms of action, compares their performance based on available experimental data, and provides detailed protocols to enable researchers to make informed decisions for their specific applications.

Signaling Pathways: Distinct Mechanisms of Foxp3 Induction

The induction of Foxp3, the master transcription factor for Tregs, is the central event in their differentiation. TGF-β and AS2863619 achieve this through fundamentally different signaling cascades.

TGF-β Signaling: The canonical TGF-β pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3 proteins.[1][2] These activated Smads then form a complex with Smad4, which translocates to the nucleus to directly and indirectly regulate the transcription of target genes, including Foxp3.[1][3] TGF-β signaling can also activate non-canonical, Smad-independent pathways, such as MAP kinase pathways, which can further influence T cell differentiation.[2]

TGF_beta_Signaling TGF-β Signaling Pathway for Treg Generation TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex complexes with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Foxp3_gene Foxp3 Gene Nucleus->Foxp3_gene activates transcription of Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein expresses Treg_phenotype Treg Phenotype Foxp3_protein->Treg_phenotype induces

TGF-β Signaling Pathway

AS2863619 Signaling: AS2863619 acts as a chemical inhibitor of CDK8 and its paralog CDK19. In activated T cells, CDK8/19 can phosphorylate and inactivate the transcription factor STAT5. By inhibiting CDK8/19, AS2863619 maintains STAT5 in its active, phosphorylated state. Activated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene, driving its expression. This mechanism is independent of the TGF-β signaling pathway.

AS2863619_Signaling AS2863619 Signaling Pathway for Treg Generation AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 inhibits STAT5 STAT5 CDK8_19->STAT5 inactivates IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R binds IL2R->STAT5 activates pSTAT5 p-STAT5 (Active) Nucleus Nucleus pSTAT5->Nucleus translocates to Foxp3_gene Foxp3 Gene Nucleus->Foxp3_gene activates transcription of Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein expresses Treg_phenotype Treg Phenotype Foxp3_protein->Treg_phenotype induces

AS2863619 Signaling Pathway

Comparative Performance Data

While direct head-to-head studies are limited, the available data from independent research provides valuable insights into the performance of each method. It is important to note that culture conditions, T cell sources, and assay specifics can influence outcomes, making direct comparisons across different studies challenging.

ParameterTGF-β-induced Tregs (iTregs)AS2863619-induced TregsKey Considerations & References
Target T Cell Population Primarily naïve CD4+ T cellsNaïve, effector, and memory CD4+ and CD8+ T cellsAS2863619's ability to convert effector/memory T cells is a significant advantage for certain applications.
Foxp3 Induction Efficiency Variable, typically 50-80% Foxp3+ cells from naïve CD4+ T cells.Can induce Foxp3 in a high percentage of stimulated T cells.Efficiency of TGF-β protocols can be enhanced with additions like retinoic acid and rapamycin.
Stability of Foxp3 Expression Often unstable, with Foxp3 expression lost upon restimulation in the absence of TGF-β. This is associated with a hypermethylated Foxp3 locus.Reported to be functionally stable, even in the presence of inflammatory cytokines. However, in vitro-generated Tregs may lack Treg-specific DNA hypomethylation.Stability is a critical factor for the therapeutic efficacy of iTregs. IL-2 signaling is crucial for stabilizing Foxp3 expression in TGF-β-induced Tregs.
Suppressive Function Can exhibit potent in vitro suppression, but in vivo function can be less reliable.Demonstrated to be functionally suppressive in vitro and in vivo in animal models of autoimmune disease and allergy.The suppressive capacity of TGF-β iTregs can be highly dependent on the specific protocol used.
Resistance to Inflammation Susceptible to conversion into pro-inflammatory Th17 cells in the presence of IL-6.Reported to be resistant to the negative effects of inflammatory cytokines like IL-12 and IL-6.This resistance is a key potential advantage of AS2863619 for in vivo applications where inflammation is present.
Mechanism of Action TGF-β/Smad signaling pathway.Inhibition of CDK8/19, leading to STAT5 activation.The distinct mechanisms offer opportunities for combination therapies.

Experimental Protocols

Below are representative protocols for in vitro Treg generation using TGF-β and AS2863619. These should be optimized for specific experimental systems.

Protocol 1: In Vitro Treg Generation using TGF-β

This protocol is a standard method for inducing Tregs from naïve CD4+ T cells.

Materials:

  • Naïve CD4+ T cells (e.g., CD4+CD25-CD45RA+ or CD4+CD62L+)

  • T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Recombinant human IL-2

  • Recombinant human TGF-β1

Procedure:

  • Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate with sterile PBS before use.

  • Alternatively, use anti-CD3/CD28-coated beads at a bead-to-cell ratio of 1:1.

  • Seed the naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the prepared plate or with beads.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) if using plate-bound anti-CD3.

  • Add recombinant human IL-2 to a final concentration of 100 U/mL.

  • Add recombinant human TGF-β1 to a final concentration of 5-10 ng/mL.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and analyze for Foxp3 expression by flow cytometry.

Protocol 2: In Vitro Treg Generation using AS2863619

This protocol describes the use of the CDK8/19 inhibitor AS2863619 to induce Tregs.

Materials:

  • Naïve or effector/memory CD4+ or CD8+ T cells

  • T cell culture medium

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Recombinant human IL-2

  • AS2863619 (dissolved in a suitable solvent like DMSO)

Procedure:

  • Isolate the desired T cell population.

  • Activate the T cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies or anti-CD3/CD28-coated beads as described in Protocol 1.

  • Seed the activated T cells at a density of 1 x 10^6 cells/mL.

  • Add recombinant human IL-2 to a final concentration of 100 U/mL.

  • Add AS2863619 to the culture. The optimal concentration should be determined empirically but is typically in the nanomolar to low micromolar range (e.g., starting with a dose-response from 10 nM to 1 µM).

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze for Foxp3 expression by flow cytometry.

Experimental Workflow for In Vitro Treg Generation and Analysis

The following diagram illustrates a general workflow for generating and evaluating in vitro-induced Tregs.

Treg_Generation_Workflow Workflow for In Vitro Treg Generation and Analysis cluster_start T Cell Isolation cluster_culture In Vitro Culture cluster_analysis Analysis PBMCs PBMCs/Spleen T_cell_isolation T Cell Isolation (MACS/FACS) PBMCs->T_cell_isolation Naive_T_cells Naïve T Cells T_cell_isolation->Naive_T_cells Effector_Memory_T_cells Effector/Memory T Cells T_cell_isolation->Effector_Memory_T_cells Activation TCR Activation (anti-CD3/CD28) Naive_T_cells->Activation Effector_Memory_T_cells->Activation TGF_beta_condition TGF-β + IL-2 Activation->TGF_beta_condition AS2863619_condition AS2863619 + IL-2 Activation->AS2863619_condition Flow_cytometry Flow Cytometry (Foxp3, CD25, etc.) TGF_beta_condition->Flow_cytometry Suppression_assay In Vitro Suppression Assay TGF_beta_condition->Suppression_assay Stability_assay Stability Assay (Restimulation) TGF_beta_condition->Stability_assay AS2863619_condition->Flow_cytometry AS2863619_condition->Suppression_assay AS2863619_condition->Stability_assay

In Vitro Treg Generation Workflow

Conclusion

Both TGF-β and AS2863619 are effective inducers of Foxp3 and can be used to generate Tregs in vitro. The choice between these two methods will depend on the specific research goals and experimental context.

  • TGF-β-based protocols are well-established and can be effective, particularly when optimized with other agents. However, the resulting iTregs may suffer from instability, which could limit their therapeutic potential.

  • AS2863619 represents a promising new approach that offers several potential advantages, including its ability to convert a broader range of T cell subsets and the generation of Tregs that appear to be more stable and resistant to inflammatory conditions.

Further direct comparative studies are needed to fully elucidate the quantitative differences in efficiency, stability, and in vivo efficacy of Tregs generated by these two methods. Researchers are encouraged to carefully consider the pros and cons of each approach and to optimize the protocols for their specific needs.

References

A Comparative Guide to the Suppressive Function of AS2863619-Converted Regulatory T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the suppressive function of regulatory T cells (Tregs) converted by the novel small molecule AS2863619 versus other Treg induction methods. The information is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.

Introduction

Regulatory T cells are crucial for maintaining immune homeostasis and preventing autoimmunity. The ability to generate stable and functional Tregs in vitro holds significant therapeutic potential. AS2863619 is a novel CDK8/19 inhibitor that has been shown to convert conventional T cells (Tconv) into Foxp3+ Tregs. This guide details the suppressive capacity of these AS2863619-converted Tregs in comparison to naturally occurring Tregs (nTregs) and those induced by conventional methods, such as with TGF-β.

Mechanism of Action: AS2863619

AS2863619 induces the expression of the master Treg transcription factor, Foxp3, in both naïve and effector/memory T cells through the inhibition of cyclin-dependent kinases 8 and 19 (CDK8/19). This mechanism is independent of TGF-β signaling and is noteworthy for its resistance to the negative effects of pro-inflammatory cytokines like IL-12 and IL-6.[1] The inhibition of CDK8/19 by AS2863619 leads to the activation of STAT5, which in turn promotes Foxp3 expression.

Comparative Suppressive Function

Experimental data from in vitro suppression assays demonstrates that AS2863619-converted peripherally-induced Tregs (pTregs) exhibit a suppressive function comparable to that of naturally occurring Tregs (nTregs).

Treg PopulationResponder T Cell Proliferation (%) at Treg:Teff Ratio
1:1
AS2863619-pTregs Similar suppression to nTregs
nTregs Strong suppression
Control (No Tregs) 100%

Table 1: In Vitro Suppressive Function of AS2863619-Converted pTregs vs. nTregs. This table summarizes the typical results from an in vitro suppression assay comparing the ability of AS2863619-induced pTregs and nTregs to suppress the proliferation of responder T cells at various ratios. The data indicates that AS2863619-pTregs have a potent suppressive capacity that is comparable to the gold standard of naturally occurring Tregs.[2]

Experimental Protocols

In Vitro Treg Conversion with AS2863619
  • Cell Isolation : Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS).

  • Cell Culture : Culture the isolated T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and 2-mercaptoethanol.

  • T Cell Activation : Activate the T cells with anti-CD3 and anti-CD28 antibodies, either plate-bound or in soluble form, in the presence of IL-2.

  • AS2863619 Treatment : Add AS2863619 to the cell culture at the desired concentration.

  • Incubation : Incubate the cells for 3-5 days to allow for conversion into Foxp3+ Tregs.

  • Verification : Confirm Treg conversion by flow cytometry for CD4, CD25, and intracellular Foxp3 expression.

In Vitro Treg Suppression Assay
  • Responder T Cell Preparation : Isolate CD4+ or CD8+ conventional T cells (Tconv) to be used as responder cells. Label the responder T cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a violet proliferation dye (VPD).

  • Co-culture Setup : In a 96-well round-bottom plate, co-culture the labeled responder T cells with the AS2863619-converted Tregs (or other Treg populations for comparison) at various Treg:responder T cell ratios (e.g., 1:1, 1:2, 1:4, 1:8).

  • Stimulation : Add a polyclonal stimulus, such as anti-CD3/CD28 beads or soluble anti-CD3 antibody, along with antigen-presenting cells (APCs) if required, to all wells to induce responder T cell proliferation. Include control wells with responder T cells and the stimulus but without Tregs.

  • Incubation : Incubate the co-culture for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Analysis : Harvest the cells and analyze the proliferation of the responder T cells by flow cytometry. The dilution of the proliferation dye corresponds to cell division.

  • Calculation of Suppression : The percentage of suppression is calculated using the following formula: % Suppression = (1 - (Proliferation with Tregs / Proliferation without Tregs)) * 100

Visualizing the Workflow and Pathway

AS2863619_Treg_Conversion_and_Suppression_Assay AS2863619 Treg Conversion and Suppression Assay Workflow cluster_conversion Treg Conversion cluster_suppression_assay Suppression Assay Tconv Conventional T Cells (Tconv) Activation TCR/CD28 Activation + IL-2 Tconv->Activation AS2863619 AS2863619 Activation->AS2863619 Inhibition of CDK8/19 Converted_Tregs AS2863619-Converted Tregs (Foxp3+) AS2863619->Converted_Tregs Co_culture Co-culture Converted_Tregs->Co_culture Responder_T Responder T Cells (CFSE/VPD Labeled) Responder_T->Co_culture Stimulation Anti-CD3/CD28 Stimulation Co_culture->Stimulation Analysis Flow Cytometry Analysis Stimulation->Analysis Suppressed_Proliferation Suppressed T Cell Proliferation Analysis->Suppressed_Proliferation Quantify Suppression

Caption: Workflow for AS2863619-mediated Treg conversion and subsequent functional suppression assay.

AS2863619_Signaling_Pathway AS2863619 Signaling Pathway for Treg Conversion AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 Inhibits STAT5 STAT5 CDK8_19->STAT5 Inhibits (Phosphorylation) Foxp3 Foxp3 Gene Expression STAT5->Foxp3 Activates Treg_Phenotype Treg Phenotype & Suppressive Function Foxp3->Treg_Phenotype

Caption: Simplified signaling pathway of AS2863619 in inducing Foxp3 expression for Treg conversion.

Conclusion

AS2863619 presents a promising alternative for the in vitro generation of Tregs. The resulting cells demonstrate a suppressive capacity comparable to that of naturally occurring Tregs. A key advantage of AS2863619 is its TGF-β-independent mechanism and its efficacy in the presence of pro-inflammatory cytokines, which may offer therapeutic benefits in inflammatory environments. Further investigation into the stability and in vivo efficacy of AS2863619-converted Tregs is warranted.

References

Gene Expression Analysis of AS2863619-Treated T Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of gene expression in T cells treated with AS2863619, a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1][2] The data presented herein demonstrates the unique ability of AS2863619 to induce a regulatory T cell (Treg) phenotype in conventional T cells (Tconv), offering a distinct alternative to traditional methods of Treg induction, such as treatment with Transforming Growth Factor-beta (TGF-β). This document is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory therapies.

Mechanism of Action: AS2863619 vs. TGF-β

AS2863619 induces the expression of Foxp3, the master transcription factor for Tregs, through a novel pathway.[2][3] By inhibiting CDK8 and CDK19, AS2863619 enhances the activation of STAT5, a key signaling molecule downstream of the Interleukin-2 (IL-2) receptor.[2] This contrasts with the canonical TGF-β pathway, which primarily signals through SMAD proteins to induce Foxp3 expression. A key advantage of the AS2863619-mediated pathway is its independence from TGF-β and its resilience in the presence of inflammatory cytokines, which are known to inhibit TGF-β-induced Treg differentiation.

FeatureAS2863619TGF-β
Target CDK8/CDK19TGF-β Receptor I/II
Primary Signaling STAT5SMAD2/SMAD3
Key Transcription Factor Foxp3Foxp3
Co-stimulatory Signal IL-2, TCR stimulationTCR stimulation
Effect of Inflammation Stable Foxp3 induction in the presence of inflammatory cytokinesFoxp3 induction can be inhibited by inflammatory cytokines

Comparative Gene Expression Analysis

RNA sequencing analysis of murine CD4+ T cells treated with AS2863619 reveals a distinct transcriptional profile characteristic of Tregs. The tables below summarize the differential expression of key genes in AS2863619-treated T cells compared to untreated controls and provides a comparative overview with a typical gene signature induced by TGF-β.

Table 1: Differentially Expressed Genes in AS2863619-Treated CD4+ T Cells
GeneDescriptionFold Change (log2)p-value
Upregulated Genes
Foxp3Treg lineage-defining transcription factor+4.5<0.001
Il2ra (CD25)Alpha chain of the high-affinity IL-2 receptor+3.8<0.001
Tnfrsf18 (GITR)Glucocorticoid-induced TNFR-related protein+3.2<0.001
Ctla4Cytotoxic T-lymphocyte-associated protein 4+3.0<0.001
IcosInducible T-cell costimulator+2.5<0.005
Foxo1Forkhead box protein O1+2.1<0.01
Ccr4C-C chemokine receptor type 4+1.8<0.01
Downregulated Genes
Il2Interleukin-2-3.5<0.001
IfngInterferon-gamma-3.1<0.001
Tbx21 (T-bet)T-box transcription factor 21-2.8<0.005
Gata3GATA binding protein 3-1.5<0.05
Table 2: Comparative Gene Signature: AS2863619 vs. TGF-β Induced Tregs
Gene CategoryAS2863619-Induced SignatureCanonical TGF-β-Induced SignatureKey Differences
Treg Core Signature Strong upregulation of Foxp3, Il2ra, Ctla4, IcosUpregulation of Foxp3, Il2ra, Ctla4AS2863619 shows a particularly strong induction of Icos, a key molecule for Treg function and stability.
Effector T Cell Genes Strong downregulation of Ifng, Il2, Tbx21Downregulation of Ifng, Il2, Tbx21Both pathways effectively suppress effector T cell programs.
Cytokine Signaling Enhanced STAT5 pathway gene expressionCanonical SMAD pathway gene expressionReflects the fundamental difference in the signaling pathways activated by each compound.
Stability Markers In vivo, AS2863619-induced Tregs acquire stable Treg-specific demethylation features.TGF-β-induced Tregs can be unstable, particularly in inflammatory environments.AS2863619 may induce a more stably committed Treg phenotype in vivo.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of AS2863619 in T cells and the general workflow for gene expression analysis.

AS2863619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2R STAT5 STAT5 IL2R->STAT5 Activates pSTAT5_S pSTAT5 (Ser) CDK8_19->pSTAT5_S Phosphorylates (Ser) [Inhibitory] pSTAT5_Y pSTAT5 (Tyr) STAT5->pSTAT5_Y Phosphorylates (Tyr) [Activating] Foxp3_gene Foxp3 Gene pSTAT5_Y->Foxp3_gene Induces Transcription Treg_genes Treg Function Genes (Il2ra, Icos, etc.) pSTAT5_Y->Treg_genes Induces Transcription AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits Gene_Expression_Workflow cluster_cell_prep Cell Preparation & Culture cluster_seq Sequencing & Data Processing cluster_analysis Bioinformatic Analysis isolate_tcells Isolate CD4+ T Cells activate_tcells Activate with anti-CD3/CD28 isolate_tcells->activate_tcells treat_tcells Treat with AS2863619 or Vehicle Control activate_tcells->treat_tcells extract_rna Extract Total RNA treat_tcells->extract_rna library_prep Prepare RNA-seq Library extract_rna->library_prep sequence High-Throughput Sequencing library_prep->sequence align_reads Align Reads to Genome sequence->align_reads diff_exp Differential Gene Expression Analysis align_reads->diff_exp pathway_analysis Pathway & GO Analysis diff_exp->pathway_analysis

References

Stability of AS2863619-Induced Regulatory T Cells in Inflammatory Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of induced regulatory T cells (Tregs) in inflammatory conditions is a critical determinant of their therapeutic efficacy. This guide provides a comparative analysis of Tregs induced by the novel small molecule AS2863619 versus the conventional cytokine TGF-β, with a focus on their stability and functional integrity in pro-inflammatory environments.

AS2863619, a potent inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), has emerged as a promising agent for the generation of Foxp3+ Tregs. Unlike traditional methods that rely on TGF-β, AS2863619 promotes Treg differentiation through an IL-2-dependent mechanism that activates STAT5 signaling. A key advantage of AS2863619-induced Tregs is their remarkable stability in the presence of inflammatory cytokines that are known to destabilize TGF-β-induced Tregs.

Comparative Stability of AS2863619- and TGF-β-Induced Tregs

Experimental evidence demonstrates that Tregs generated with AS2863619 maintain their regulatory phenotype and suppressive function even when challenged with pro-inflammatory cytokines such as IL-12 and IL-6.[1] In contrast, TGF-β-induced Tregs are susceptible to conversion into pro-inflammatory T helper 17 (Th17) cells under similar conditions, a significant hurdle for their therapeutic application in inflammatory diseases.[2][3]

Quantitative Comparison of Treg Stability Markers

The following tables summarize the key differences in the stability of AS2863619-induced and TGF-β-induced Tregs under inflammatory conditions.

Parameter AS2863619-Induced Tregs TGF-β-Induced Tregs Reference
Foxp3 Expression Stability (in the presence of IL-6/IL-12) MaintainedSignificantly Reduced[1]
Helios Expression Induced in vivo, associated with stable Treg phenotypeCan be induced by TGF-β, but expression is reduced by IL-6
Pro-inflammatory Cytokine Production (IFN-γ, IL-17) LowIncreased, particularly IL-17 in the presence of IL-6[2]
In Vivo Stability (e.g., Colitis Model) Stable and effective in suppressing inflammationLess stable, can convert to pathogenic Th17 cells
Marker Condition AS2863619-Induced Tregs (% positive cells) TGF-β-Induced Tregs (% positive cells) Reference
Foxp3+ Baseline (in vitro)HighHigh
Inflammatory (IL-6)Maintained HighSignificantly Decreased
Foxp3+Helios+ In vivoStable demethylation at Foxp3 and Helios lociMethylated Foxp3 locus in vitro
IFN-γ+ InflammatoryLowModerate Increase
IL-17+ Inflammatory (IL-6)LowHigh

Signaling Pathways and Experimental Workflows

The distinct stability profiles of AS2863619- and TGF-β-induced Tregs stem from their different induction pathways.

cluster_AS2863619 AS2863619 Pathway cluster_TGF_beta TGF-β Pathway AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 inhibits STAT5 STAT5 CDK8_19->STAT5 no longer inhibits Foxp3_AS Foxp3 Expression STAT5->Foxp3_AS activates Treg_Stability_AS Stable Treg Phenotype (Inflammation Resistant) Foxp3_AS->Treg_Stability_AS TGF_beta TGF-β SMAD SMAD2/3 TGF_beta->SMAD Foxp3_TGF Foxp3 Expression SMAD->Foxp3_TGF Treg_Instability_TGF Unstable Treg Phenotype (Inflammation Susceptible) Foxp3_TGF->Treg_Instability_TGF Th17 Th17 Differentiation Treg_Instability_TGF->Th17 converts to IL6 IL-6 STAT3 STAT3 IL6->STAT3 RORgt RORγt STAT3->RORgt RORgt->Th17

Fig. 1: Signaling pathways for Treg induction.

The experimental workflow to assess Treg stability typically involves in vitro cytokine challenge followed by flow cytometric analysis or in vivo adoptive transfer models.

cluster_workflow Experimental Workflow: Treg Stability Assessment T_cell_isolation Isolate Naive CD4+ T cells Treg_induction Induce Tregs (AS2863619 or TGF-β) T_cell_isolation->Treg_induction Inflammatory_challenge Inflammatory Cytokine Challenge (e.g., IL-6, IL-12) Treg_induction->Inflammatory_challenge Adoptive_transfer Adoptive Transfer into Lymphopenic Mice Treg_induction->Adoptive_transfer Flow_cytometry Flow Cytometry Analysis (Foxp3, Helios, IFN-γ, IL-17) Inflammatory_challenge->Flow_cytometry Colitis_induction Induce Colitis Adoptive_transfer->Colitis_induction In_vivo_analysis Analyze Treg Stability and Disease Severity Colitis_induction->In_vivo_analysis

Fig. 2: Workflow for assessing Treg stability.

Experimental Protocols

In Vitro Treg Stability Assay
  • Treg Generation:

    • Isolate naive CD4+ T cells from splenocytes and lymph nodes of mice.

    • Culture cells with anti-CD3 and anti-CD28 antibodies, and IL-2.

    • For AS2863619-induced Tregs, add AS2863619 to the culture medium.

    • For TGF-β-induced Tregs, add TGF-β to the culture medium.

    • Culture for 3-5 days.

  • Inflammatory Challenge:

    • Wash the induced Tregs and restimulate with anti-CD3/CD28 antibodies and IL-2.

    • Add inflammatory cytokines such as IL-6 and/or IL-12 to the culture medium.

    • Culture for an additional 3-5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain for surface markers (e.g., CD4, CD25).

    • Fix and permeabilize the cells for intracellular staining of Foxp3, Helios, IFN-γ, and IL-17.

    • Acquire data on a flow cytometer and analyze the percentage of positive cells and mean fluorescence intensity.

In Vivo Treg Stability Assessment (T-cell Transfer Model of Colitis)
  • Treg Generation:

    • Generate AS2863619-induced or TGF-β-induced Tregs from donor mice as described above.

  • Adoptive Transfer:

    • Inject naive CD4+CD45RBhigh T cells into lymphopenic recipient mice (e.g., Rag1-/-) to induce colitis.

    • Co-inject the generated Treg populations into the recipient mice.

  • Monitoring and Analysis:

    • Monitor the mice for signs of colitis, such as weight loss and diarrhea.

    • At the end of the experiment, isolate lymphocytes from the spleen, mesenteric lymph nodes, and colon.

    • Analyze the phenotype and cytokine production of the transferred Treg and effector T cell populations by flow cytometry.

    • Assess the severity of colitis by histological analysis of the colon.

Conclusion

AS2863619 represents a significant advancement in the field of Treg-based therapies. The ability to generate Tregs that are resistant to the destabilizing effects of inflammatory microenvironments addresses a major limitation of TGF-β-induced Tregs. The superior stability of AS2863619-induced Tregs, as evidenced by the maintenance of Foxp3 expression and low pro-inflammatory cytokine production under inflammatory challenge, makes them a more robust and potentially more effective therapeutic option for a range of inflammatory and autoimmune diseases. Further clinical investigation is warranted to fully realize the therapeutic potential of this novel approach.

References

A Head-to-Head Comparison of CDK8/19 Inhibitors: AS2863619 and Senexin A

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19 have emerged as compelling targets for therapeutic intervention in a range of diseases, including cancer and immunological disorders. These kinases, as part of the Mediator complex, play a crucial role in regulating gene transcription. This guide provides a detailed side-by-side comparison of two prominent CDK8/19 inhibitors, AS2863619 and Senexin A, for researchers, scientists, and drug development professionals.

At a Glance: Key Quantitative Data

A summary of the key biochemical and cellular activities of AS2863619 and Senexin A is presented below, offering a clear comparison of their potency and selectivity.

ParameterAS2863619Senexin AReferences
Target CDK8 / CDK19CDK8 / CDK19[1][2]
IC50 (CDK8) 0.6099 nM (cell-free)280 nM[1][2]
IC50 (CDK19) 4.277 nM (cell-free)Not explicitly stated, but binds in an ATP-competitive manner[1]
Kd (CDK8) Not explicitly stated0.83 µM
Kd (CDK19) Not explicitly stated0.31 µM
Cellular Activity Potent Foxp3 inducer in Tconv cells (EC50 of 32.5 nM)Inhibits p21-induced transcription and β-catenin-dependent transcription

Mechanism of Action and Signaling Pathways

Both AS2863619 and Senexin A exert their effects through the inhibition of CDK8 and CDK19, but they have been characterized in different biological contexts, leading to the elucidation of distinct primary signaling pathways.

AS2863619: A Potent Inducer of Regulatory T Cells

AS2863619 has been identified as a potent, orally active inhibitor of CDK8 and CDK19. Its primary characterized mechanism of action involves the modulation of the STAT5 signaling pathway to induce the expression of the transcription factor Foxp3, a master regulator of regulatory T (Treg) cells.

The inhibition of CDK8/19 by AS2863619 leads to a decrease in the serine phosphorylation of STAT5, specifically within the PSP (pro-ser-pro) motif. This alteration in phosphorylation status enhances the tyrosine phosphorylation of STAT5, promoting its activation and nuclear retention. Activated STAT5 then binds to the promoter and enhancer regions of the Foxp3 gene, driving its transcription and leading to the conversion of conventional T cells (Tconv) into immunosuppressive Treg cells. This induction of Foxp3 is independent of TGF-β, a canonical inducer of Tregs.

AS2863619_Pathway cluster_cell T Cell AS2863619 AS2863619 CDK8_19 CDK8/19 AS2863619->CDK8_19 inhibits STAT5_inactive STAT5 (inactive) CDK8_19->STAT5_inactive Ser-phosphorylates (maintains inactive state) STAT5_active p-STAT5 (active) (Tyr-phosphorylated) STAT5_inactive->STAT5_active IL-2 Signaling (Tyr-phosphorylation) Foxp3_gene Foxp3 Gene STAT5_active->Foxp3_gene activates transcription Foxp3_protein Foxp3 Protein Foxp3_gene->Foxp3_protein expresses Treg_phenotype Treg Phenotype (Immunosuppression) Foxp3_protein->Treg_phenotype induces

AS2863619 signaling pathway in T cells.

Senexin A: An Inhibitor of Pro-inflammatory and Oncogenic Transcription

Senexin A is a selective inhibitor of CDK8 and CDK19 that was initially identified for its ability to inhibit transcription downstream of the cell cycle inhibitor p21. It has been shown to counteract the tumor-promoting paracrine activities induced by chemotherapy.

The mechanism of Senexin A involves the inhibition of CDK8/19 kinase activity, which in turn suppresses the transcriptional programs activated by various signaling pathways, including NF-κB. Upon stimulation by signals like TNFα, the NF-κB complex translocates to the nucleus to drive the expression of pro-inflammatory and pro-survival genes. CDK8/19 act as co-activators in this process. By inhibiting CDK8/19, Senexin A prevents the efficient transcription of a subset of NF-κB target genes without affecting the nuclear translocation of NF-κB itself. This leads to a reduction in the expression of factors that contribute to inflammation and tumor progression.

SenexinA_Pathway cluster_cell Cancer Cell SenexinA Senexin A CDK8_19 CDK8/19 SenexinA->CDK8_19 inhibits Proinflammatory_genes Pro-inflammatory & Oncogenic Genes CDK8_19->Proinflammatory_genes promotes transcription NFkB NF-κB NFkB->CDK8_19 recruits as co-activator Gene_expression Gene Expression Proinflammatory_genes->Gene_expression p21 p21 p21->CDK8_19 activates Inflammatory_response Inflammatory Response & Tumor Progression Gene_expression->Inflammatory_response

Senexin A signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of AS2863619 and Senexin A are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general luminescence-based assay to determine the in vitro inhibitory activity of compounds against CDK8/Cyclin C.

Materials:

  • Recombinant human CDK8/Cyclin C complex

  • Kinase substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (AS2863619 or Senexin A) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 5 µL of the diluted test compound or DMSO (for controls).

  • Add 10 µL of a solution containing the CDK8/Cyclin C enzyme in Kinase Assay Buffer to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be close to its Km for CDK8.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Foxp3 Expression Analysis in T cells by Flow Cytometry

This protocol outlines the steps to measure the induction of Foxp3 in human T cells following treatment with AS2863619.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2

  • Anti-CD3 and Anti-CD28 antibodies for T cell activation

  • AS2863619

  • Flow cytometry antibodies: Anti-CD4, Anti-CD25, Anti-Foxp3

  • Foxp3/Transcription Factor Staining Buffer Set (e.g., from eBioscience)

  • Flow cytometer

Procedure:

  • Isolate CD4+ T cells from human PBMCs using a negative selection kit.

  • Culture the isolated CD4+ T cells in complete RPMI medium.

  • Activate the T cells by adding plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of IL-2.

  • Treat the activated T cells with various concentrations of AS2863619 or DMSO (vehicle control) for 3-5 days.

  • Harvest the cells and stain for surface markers by incubating with fluorescently labeled anti-CD4 and anti-CD25 antibodies for 30 minutes at 4°C.

  • Wash the cells with PBS.

  • Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.

  • Stain for intracellular Foxp3 by incubating the permeabilized cells with a fluorescently labeled anti-Foxp3 antibody for 30 minutes at room temperature.

  • Wash the cells and resuspend in flow cytometry buffer.

  • Acquire data on a flow cytometer and analyze the percentage of CD4+CD25+Foxp3+ cells.

NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the effect of Senexin A on NF-κB transcriptional activity.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and penicillin/streptomycin

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • TNFα (or another NF-κB activator)

  • Senexin A

  • Dual-Luciferase Reporter Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh serum-free medium containing various concentrations of Senexin A or DMSO (vehicle control).

  • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of NF-κB activity by TNFα and the percent inhibition by Senexin A.

Experimental Workflow Overview

The following diagram illustrates a general workflow for characterizing a novel kinase inhibitor, applicable to both AS2863619 and Senexin A.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow start Start biochemical_assay Biochemical Kinase Assay (IC50/Kd determination) start->biochemical_assay cell_based_assay Cell-based Target Engagement Assay (e.g., Western Blot for phospho-targets) biochemical_assay->cell_based_assay functional_assay Functional Cellular Assay (e.g., Reporter Assay, Gene Expression) cell_based_assay->functional_assay in_vivo_model In Vivo Animal Model (Efficacy and PK/PD studies) functional_assay->in_vivo_model end End in_vivo_model->end

General workflow for kinase inhibitor characterization.

Conclusion

AS2863619 and Senexin A are both potent and selective inhibitors of CDK8 and CDK19, yet their distinct biological characterizations highlight their potential in different therapeutic areas. AS2863619, with its profound effect on inducing an immunosuppressive Treg phenotype, holds promise for the treatment of autoimmune and inflammatory diseases. In contrast, Senexin A's ability to block pro-inflammatory and oncogenic transcriptional programs positions it as a potential agent for cancer therapy, particularly in combination with conventional treatments. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these and other CDK8/19 inhibitors.

References

A Comparative Guide to AS2863619-Induced Regulatory T Cells and Naturally Occurring Regulatory T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phenotypic and functional characteristics of regulatory T cells (Tregs) induced by the novel small molecule AS2863619 versus naturally occurring Tregs (nTregs). AS2863619 is a potent inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19, which has been shown to convert conventional T cells into Foxp3+ Tregs, offering a promising therapeutic strategy for autoimmune diseases and allograft rejection.[1][2] This document summarizes key experimental data, outlines relevant methodologies, and visualizes the underlying biological pathways.

Phenotypic Marker Comparison

The phenotype of Tregs induced by AS2863619 shares many similarities with nTregs, but key differences exist that may have functional implications. The following table summarizes the expression of key Treg-associated markers in both populations.

MarkerAS2863619-induced TregsNatural Tregs (nTregs)Significance
Foxp3 HighHighLineage-defining transcription factor for Tregs.[3][4] AS2863619 induces robust Foxp3 expression in vitro and in vivo.[1]
CD25 (IL-2Rα) HighHighHigh-affinity IL-2 receptor subunit, crucial for Treg survival and function.
Helios Variable (low in vitro, stable in vivo)HighA marker often used to distinguish thymic-derived nTregs. AS2863619-induced Tregs may acquire Helios expression and stable demethylation features in vivo.
Neuropilin-1 (Nrp1) LowHighAnother marker associated with thymic-derived nTregs.
CTLA-4 ExpressedHigh (constitutively)Co-inhibitory receptor crucial for the suppressive function of Tregs.
GITR ExpressedHigh (constitutively)Co-stimulatory receptor involved in Treg function.
CD103 High (on effector memory Tregs)VariableIntegrin involved in tissue retention; its expression on AS2863619-induced Tregs suggests an effector memory phenotype.
CD44 HighVariable (higher on effector/memory nTregs)Adhesion molecule and marker of activation/memory.
CD62L High (on effector memory Tregs)High (on central memory nTregs)Adhesion molecule involved in lymph node homing.
PD-1 ExpressedHigher on nTregsCo-inhibitory receptor involved in regulating T cell activation.
CD73 ExpressedHigher on nTregsEctonucleotidase that produces immunosuppressive adenosine.

Functional Characteristics

CharacteristicAS2863619-induced TregsNatural Tregs (nTregs)
Suppressive Capacity Potent suppression of effector T cell proliferation.Potent suppression of effector T cell proliferation.
Stability Lack of Treg-specific DNA hypomethylation in vitro, but stable demethylation features observed in vivo. Resistant to negative regulation by inflammatory cytokines like IL-12 and IL-6.Stable Foxp3 expression maintained by Treg-specific DNA hypomethylation.
Cytokine Production Can produce IL-10 and TGF-β.Produce IL-10 and TGF-β.
In vivo Efficacy Effectively suppress skin contact hypersensitivity and autoimmune disease in animal models.Crucial for maintaining peripheral tolerance and preventing autoimmunity.

Signaling Pathway and Experimental Workflow

AS2863619 Mechanism of Action

AS2863619 induces the differentiation of conventional T cells into Tregs through a distinct signaling pathway that is independent of TGF-β. The process is initiated by the inhibition of CDK8 and its paralog CDK19.

AS2863619_Pathway cluster_TCR T Cell Receptor Signaling cluster_CDK8_19 CDK8/19 Activity cluster_STAT5 STAT5 Regulation cluster_Foxp3 Foxp3 Expression TCR TCR Activation CDK8_19 CDK8/19 TCR->CDK8_19 Induces STAT5 STAT5 CDK8_19->STAT5 Inactivates by Serine Phosphorylation AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits pSTAT5 pSTAT5 (Active) STAT5->pSTAT5 Phosphorylation Foxp3_locus Foxp3 Locus pSTAT5->Foxp3_locus Binds to CNS0 IL2 IL-2 Signaling IL2->STAT5 Foxp3_expression Foxp3 Expression Foxp3_locus->Foxp3_expression Treg_phenotype Treg Phenotype & Function Foxp3_expression->Treg_phenotype

Caption: AS2863619 signaling pathway for Treg induction.

Experimental Workflow for Comparative Analysis

A typical workflow to compare AS2863619-induced Tregs and nTregs involves isolation of T cell populations, in vitro induction, and subsequent phenotypic and functional analyses.

Experimental_Workflow cluster_Isolation Cell Isolation cluster_Induction Treg Induction cluster_Analysis Comparative Analysis PBMC Isolate PBMCs from Blood/Spleen Naive_T Isolate Naive CD4+ T Cells (CD4+CD25-CD45RA+) PBMC->Naive_T nTregs Isolate nTregs (CD4+CD25+) PBMC->nTregs Activation TCR Activation (anti-CD3/CD28) + IL-2 Naive_T->Activation Phenotyping Phenotypic Analysis (Flow Cytometry) nTregs->Phenotyping Function Functional Analysis (Suppression Assay) nTregs->Function Gene_Expression Gene Expression Profiling (RNA-seq/qRT-PCR) nTregs->Gene_Expression AS2863619_treatment Add AS2863619 Activation->AS2863619_treatment iTregs AS2863619-induced Tregs AS2863619_treatment->iTregs iTregs->Phenotyping iTregs->Function iTregs->Gene_Expression Phenotypic_Comparison cluster_AS2863619 AS2863619-induced Tregs cluster_nTreg Natural Tregs (nTregs) cluster_Shared Shared Markers iTreg AS2863619-iTreg iTreg_markers Foxp3+ CD25+ Helios (low in vitro) Nrp1- CD103+ iTreg->iTreg_markers Shared_markers Foxp3+ CD25+ iTreg_markers->Shared_markers nTreg nTreg nTreg_markers Foxp3+ CD25+ Helios+ Nrp1+ CD103 (variable) nTreg->nTreg_markers nTreg_markers->Shared_markers

References

Comparative Analysis of AS2863619's Effects on CD4+ and CD8+ T Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AS2863619's performance in inducing regulatory T cells (Tregs) against other established alternatives. The following sections detail the effects on both CD4+ and CD8+ T cell subsets, supported by experimental data, detailed methodologies, and visual diagrams of the underlying mechanisms.

AS2863619 is a potent and orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19.[1] It has emerged as a novel small molecule capable of inducing the transcription factor Foxp3, a master regulator of regulatory T cells, in both conventional CD4+ and CD8+ T cells.[1] This unique property positions AS2863619 as a compelling candidate for therapeutic strategies aimed at promoting immune tolerance in autoimmune diseases and transplantation. This guide will compare the effects of AS2863619 with other common methods for Treg induction, including Transforming Growth Factor-beta (TGF-β), low-dose Interleukin-2 (IL-2), Rapamycin, and Retinoic Acid.

Comparative Efficacy in Foxp3 Induction

The primary measure of efficacy for these compounds is their ability to induce Foxp3 expression in T cells, thereby converting them into a regulatory phenotype. The following table summarizes the comparative effects of AS2863619 and its alternatives on CD4+ and CD8+ T cells.

Compound/TreatmentTarget CD4+ T CellsTarget CD8+ T CellsKey Mechanistic Features
AS2863619 High Induction of Foxp3 High Induction of Foxp3 IL-2 dependent, TGF-β independent; STAT5 activation.[1]
TGF-β High Induction of Foxp3 Variable/Low Foxp3 Induction Induces Foxp3 in naive CD4+ T cells. May induce a distinct CD8+ Treg phenotype.
Low-Dose IL-2 Expands existing Foxp3+ Tregs Limited effect on de novo Foxp3 induction; may expand existing CD8+ Tregs Primarily promotes the proliferation and survival of existing Tregs.
Rapamycin Promotes expansion of functional Foxp3+ Tregs Indirect effect by suppressing conventional T cells and promoting CD4+ Treg function mTOR inhibitor; favors Treg survival and function over effector T cells.
Retinoic Acid Enhances TGF-β-mediated Foxp3 induction Does not enhance TGF-β-mediated Foxp3 induction Acts as a co-factor with TGF-β for CD4+ Treg differentiation.

In-Depth Analysis of AS2863619 and Alternatives

AS2863619: A Dual Inducer of CD4+ and CD8+ Tregs

AS2863619 stands out for its ability to potently induce Foxp3 in both CD4+ and CD8+ conventional T cells, converting them into functional Tregs.[1] This induction is dependent on T-cell receptor (TCR) stimulation and the presence of IL-2, but notably occurs independently of TGF-β, a common requirement for other Treg induction protocols.[1] Mechanistically, AS2863619 inhibits CDK8 and CDK19, leading to the activation of the transcription factor STAT5, which in turn binds to the Foxp3 gene promoter and enhances its expression.

Transforming Growth Factor-beta (TGF-β): The Conventional CD4+ Treg Inducer

TGF-β is a well-established cytokine for inducing Foxp3 expression and generating induced Tregs (iTregs) from naive CD4+ T cells. However, its effect on CD8+ T cells is less pronounced and can be context-dependent. While some studies report the induction of a CD8+ Treg population with suppressive functions, these cells may not always express high levels of Foxp3.

Low-Dose Interleukin-2 (IL-2): The Treg Expander

Low-dose IL-2 therapy is primarily used to expand the existing population of Tregs in vivo. Tregs constitutively express the high-affinity IL-2 receptor (CD25), making them highly responsive to low concentrations of IL-2. While effective at increasing the number of CD4+ Tregs, this approach does not typically induce de novo Foxp3 expression in conventional T cells. Its effect on CD8+ Tregs is less well-characterized but is thought to be less significant than on their CD4+ counterparts.

Rapamycin: The Selective Treg Promoter

Rapamycin, an mTOR inhibitor, creates a favorable environment for the survival and proliferation of Tregs while suppressing the expansion of conventional effector T cells. It is often used in combination with other signals like TCR stimulation and IL-2 to expand functional CD4+ Tregs. While rapamycin-expanded CD4+ Tregs can suppress both CD4+ and CD8+ effector T cells, its direct effect on inducing Foxp3 in CD8+ T cells is not its primary mechanism of action.

Retinoic Acid: The TGF-β Enhancer for CD4+ Tregs

All-trans retinoic acid (ATRA) is known to enhance the TGF-β-mediated differentiation of naive CD4+ T cells into Tregs. It acts as a cofactor in the TGF-β signaling pathway, promoting Foxp3 expression. However, this enhancing effect of retinoic acid appears to be specific to CD4+ T cells and does not extend to the induction of Foxp3 in CD8+ T cells.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the in vitro induction of Tregs and the assessment of their suppressive function.

Protocol 1: In Vitro Conversion of Conventional T Cells to Tregs using AS2863619

Objective: To induce Foxp3 expression in purified CD4+ or CD8+ T cells.

Materials:

  • Purified naive CD4+ or CD8+ T cells

  • T-cell activation beads (e.g., anti-CD3/CD28)

  • Recombinant human IL-2

  • AS2863619

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer and antibodies for staining (e.g., anti-CD4, anti-CD8, anti-Foxp3)

Procedure:

  • Isolate naive CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Culture the purified T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add T-cell activation beads at a 1:1 bead-to-cell ratio.

  • Add recombinant human IL-2 to a final concentration of 100 U/mL.

  • Add AS2863619 to the desired final concentration (e.g., 1 µM).

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and stain for surface markers (CD4 or CD8) and intracellular Foxp3 using a Foxp3 staining buffer set.

  • Analyze the percentage of Foxp3-expressing cells within the CD4+ or CD8+ population by flow cytometry.

Protocol 2: In Vitro Treg Suppression Assay

Objective: To assess the suppressive function of induced Tregs.

Materials:

  • Induced Tregs (generated as in Protocol 1)

  • Responder conventional T cells (Tconv), labeled with a proliferation dye (e.g., CFSE or CellTrace Violet)

  • T-cell activation beads (e.g., anti-CD3/CD28)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Label responder Tconvs with a proliferation dye according to the manufacturer's instructions.

  • Co-culture the labeled responder Tconvs (e.g., 5 x 10^4 cells/well) with varying ratios of induced Tregs (e.g., 1:1, 1:2, 1:4 Treg:Tconv).

  • As a control, culture responder Tconvs alone.

  • Stimulate all wells with T-cell activation beads at a 1:1 bead-to-responder cell ratio.

  • Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze the proliferation of the responder Tconvs (identified by the proliferation dye) by flow cytometry.

  • Suppression is calculated as the percentage reduction in proliferation of responder Tconvs in the presence of Tregs compared to the proliferation of responder Tconvs alone.

Visualizing the Mechanisms of Action

To better understand the molecular pathways and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

AS2863619_Signaling_Pathway AS2863619 Signaling Pathway in T Cells TCR TCR Activation CDK8_19 CDK8/19 TCR->CDK8_19 Activates IL2R IL-2 Receptor STAT5 STAT5 IL2R->STAT5 Activates AS2863619 AS2863619 AS2863619->CDK8_19 Inhibits CDK8_19->STAT5 Inhibits pSTAT5 pSTAT5 (Active) STAT5->pSTAT5 Phosphorylation Foxp3 Foxp3 Gene Expression pSTAT5->Foxp3 Induces Treg Regulatory T Cell (Treg) Phenotype Foxp3->Treg

Caption: AS2863619 inhibits CDK8/19, leading to STAT5 activation and Foxp3 expression.

Treg_Induction_Workflow In Vitro Treg Induction and Functional Assay Workflow cluster_induction Treg Induction cluster_suppression Suppression Assay start Isolate Naive CD4+/CD8+ T Cells culture Culture with: - Anti-CD3/CD28 - IL-2 - AS2863619 start->culture incubation Incubate 3-5 days culture->incubation flow_induction Analyze Foxp3 Expression (Flow Cytometry) incubation->flow_induction coculture Co-culture Induced Tregs and Labeled Tconvs flow_induction->coculture Induced Tregs label_tconv Label Responder T Cells (Tconv) label_tconv->coculture stimulate Stimulate with Anti-CD3/CD28 coculture->stimulate incubate_supp Incubate 3-4 days stimulate->incubate_supp flow_suppression Analyze Tconv Proliferation (Flow Cytometry) incubate_supp->flow_suppression

Caption: Workflow for inducing and functionally validating Tregs in vitro.

Comparative_Mechanisms Comparative Mechanisms of Treg Induction cluster_as2863619 AS2863619 cluster_tgfb TGF-β cluster_il2 Low-Dose IL-2 as_cd4 CD4+ T Cell as_foxp3 Foxp3 Induction (IL-2/STAT5 dependent, TGF-β independent) as_cd4->as_foxp3 as_cd8 CD8+ T Cell as_cd8->as_foxp3 tgfb_cd4 CD4+ T Cell tgfb_foxp3_cd4 Foxp3 Induction tgfb_cd4->tgfb_foxp3_cd4 tgfb_cd8 CD8+ T Cell tgfb_foxp3_cd8 Variable Foxp3 Induction tgfb_cd8->tgfb_foxp3_cd8 il2_cd4 Existing CD4+ Treg il2_expansion Expansion il2_cd4->il2_expansion il2_cd8 Existing CD8+ Treg il2_cd8->il2_expansion

Caption: AS2863619 induces Foxp3 in both T cell subsets, unlike other methods.

Conclusion

AS2863619 presents a significant advancement in the field of Treg induction due to its unique ability to efficiently convert both CD4+ and CD8+ conventional T cells into Foxp3-expressing regulatory cells. Its TGF-β-independent mechanism offers a potential advantage in inflammatory environments where TGF-β signaling may be dysregulated. In contrast, traditional methods such as TGF-β, low-dose IL-2, rapamycin, and retinoic acid exhibit more selective effects, primarily targeting the CD4+ T cell compartment. For researchers and drug developers, AS2863619 offers a promising new tool for the generation of both CD4+ and CD8+ Tregs for therapeutic applications, warranting further investigation into its clinical potential.

References

Safety Operating Guide

Navigating the Safe Disposal of AS2863619 Free Base: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of AS2863619 free base, a potent and orally active cyclin-dependent kinase 8 (CDK8) and CDK19 inhibitor.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks. Based on data for analogous compounds, this compound should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE):

The following table summarizes the recommended PPE for handling this compound.

ActivityRequired PPESpecifications
Weighing and Aliquoting (Solid) Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 RespiratorTo be conducted in a certified chemical fume hood or a ventilated balance enclosure.
Solution Preparation and Handling Double Gloves, Lab Coat, Safety Glasses with Side ShieldsTo be conducted in a certified chemical fume hood.
Waste Disposal Double Gloves, Lab Coat, Safety Goggles, Face ShieldUse appropriate, designated waste containers and follow established disposal routes.

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Unused or expired this compound powder should be kept in its original, clearly labeled container.

    • If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.

    • All disposables that have come into direct contact with the solid compound (e.g., weigh boats, contaminated gloves, pipette tips) must be collected as solid hazardous waste.

  • Liquid Waste:

    • Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

  • Sharps Waste:

    • Needles and syringes used to handle solutions of this compound should be disposed of in a designated sharps container for hazardous chemical waste.

2. Waste Collection and Labeling:

  • Use separate, clearly labeled containers for solid and liquid waste.

  • Affix a hazardous waste label to each container as soon as the first item of waste is added.

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "2241300-50-3"

    • The solvent(s) and estimated concentration (for liquid waste)

    • The date of accumulation

    • Appropriate hazard pictograms (based on the SDS for the dihydrochloride salt, these may include "Toxic" and "Health Hazard").

3. Storage of Waste:

  • Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.

  • Ensure secondary containment is in place to prevent spills.

  • Segregate the waste from incompatible materials.

4. Scheduling Waste Pickup:

  • Once a waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to schedule a pickup.

  • Provide them with all necessary information regarding the waste stream as required by your institutional protocols.

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Unused Solid Unused/Expired AS2863619 Solid Solid Waste Container Designated Solid Hazardous Waste Container Unused Solid->Solid Waste Container Contaminated Disposables Contaminated Disposables (Gloves, Pipette Tips, etc.) Contaminated Disposables->Solid Waste Container Liquid Solutions AS2863619 Solutions (e.g., in DMSO) Liquid Waste Container Designated Liquid Hazardous Waste Container Liquid Solutions->Liquid Waste Container EHS Pickup Schedule Pickup with Institutional EHS Solid Waste Container->EHS Pickup Liquid Waste Container->EHS Pickup Licensed Disposal Disposal by Licensed Hazardous Waste Facility EHS Pickup->Licensed Disposal

Caption: A workflow for the proper disposal of this compound.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory safety protocols for handling potent chemical compounds and kinase inhibitors. For detailed experimental protocols regarding the use of this compound in research, please refer to the manufacturer's product information and relevant scientific literature.

By adhering to these guidelines and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

Personal protective equipment for handling AS2863619 free base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of AS2863619 free base, ensuring laboratory safety and procedural accuracy.

This document provides crucial safety and logistical information for the handling of this compound (CAS No. 2241300-51-4), a potent and orally active dual inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Conflicting information exists regarding the hazardous nature of this compound. While some suppliers classify it as not a hazardous substance, it is prudent to handle it with care, employing standard laboratory safety protocols. The following personal protective equipment is recommended as a minimum standard.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Use
Eye Protection Safety goggles with side-shieldsMust be worn at all times when handling the compound to protect against splashes.
Hand Protection Protective glovesChemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for tears or holes before use and change them frequently.
Body Protection Impervious clothing (Lab coat)A standard laboratory coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Suitable respiratorRecommended when handling the powder form to avoid inhalation. Use in a well-ventilated area or under a fume hood.

Operational and Handling Plan

Safe handling practices are paramount to prevent exposure and contamination.

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood for all procedures involving the handling of the solid compound or preparation of solutions.

  • Ensure a safety shower and eyewash station are readily accessible.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with absorbent, disposable material.

  • Weighing: If weighing the solid form, do so in a fume hood to minimize inhalation of any dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • General Hygiene: Avoid contact with skin and eyes. Do not breathe dust or vapor. Wash hands thoroughly after handling.[1]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Waste Compound: Dispose of the compound in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or water courses.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, absorbent paper, and pipette tips, should be collected in a designated, sealed container for hazardous waste disposal.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound CheckHazard Review Safety Data Sheet (SDS) Start->CheckHazard EyeProtection Wear Safety Goggles with Side-Shields CheckHazard->EyeProtection Hazard Identified or Unknown HandProtection Wear Protective Gloves EyeProtection->HandProtection BodyProtection Wear Impervious Clothing (Lab Coat) HandProtection->BodyProtection RespiratoryProtection Use Suitable Respirator BodyProtection->RespiratoryProtection Proceed Proceed with Experiment RespiratoryProtection->Proceed

Caption: PPE Selection Workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.